molecular formula C6H7NO4 B154151 3-Ethoxy-1,2-oxazole-5-carboxylic acid CAS No. 135080-29-4

3-Ethoxy-1,2-oxazole-5-carboxylic acid

Katalognummer: B154151
CAS-Nummer: 135080-29-4
Molekulargewicht: 157.12 g/mol
InChI-Schlüssel: WMZQNHZWOVCSHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethoxy-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C6H7NO4 and a molecular weight of 157 Dalton . This solid compound is a derivative of 1,2-oxazole (isoxazole), a privileged structure in medicinal chemistry known for its aromatic heterocyclic properties, where an oxygen and a nitrogen atom are separated by one carbon . It features both a carboxylic acid and an ethoxy functional group, making it a versatile building block for chemical synthesis and drug discovery efforts. With a calculated LogP of 0.71, a polar surface area of 73 Ų, and one hydrogen bond donor, it possesses favorable physicochemical properties for research . This compound is offered as a high-purity (typically 95%+) building block for use in research applications, such as the synthesis of more complex molecules for pharmaceutical and material science research . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-ethoxy-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-5-3-4(6(8)9)11-7-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZQNHZWOVCSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135080-29-4
Record name 3-ethoxy-1,2-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-1,2-oxazole-5-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. The 1,2-oxazole (isoxazole) ring is a key structural motif in a number of biologically active molecules. The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical parameters of this compound and details the experimental methodologies for their determination.

Molecular Structure and Basic Properties

The foundational step in characterizing any chemical entity is to ascertain its molecular structure and fundamental properties.

Molecular Formula: C₆H₇NO₄[1]

Molecular Weight: 157.12 g/mol [1]

Chemical Structure:

Chemical structure of this compound

(Image generated for illustrative purposes)

PropertyValueSource
Molecular FormulaC₆H₇NO₄[1]
Molecular Weight157.12 g/mol [1]
CAS Number135080-29-4[1]

Ionization Constant (pKa)

The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values. The carboxylic acid moiety in this compound is the primary ionizable group.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination.[2][3] It involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH.

Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of this compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add standardized 0.1 M NaOH solution in small increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[4]

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical parameter that influences a drug's ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Experimental Determination of LogP/LogD: Shake-Flask Method

The shake-flask method is the "gold standard" for determining LogP and LogD values.[5][6][7]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol.

  • Partitioning: Prepare a stock solution of this compound in the aqueous phase. Mix equal volumes of the n-octanol and the aqueous solution of the compound in a separation funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • LogP = log ([Concentration in octanol] / [Concentration in water])

    • LogD = log ([Concentration in octanol] / [Concentration in buffered aqueous phase])

Caption: Shake-flask method for LogP/LogD determination.

Solubility

Aqueous solubility is a key factor affecting drug absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.[8]

Experimental Determination of Thermodynamic Solubility: Shake-Flask Method

The shake-flask method is also the standard for determining thermodynamic solubility.[9]

Protocol:

  • Equilibration: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Shaking: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.[10]

Experimental Determination of Melting Point: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid.[11][12]

Protocol:

  • Sample Preparation: Ensure the sample of this compound is dry and finely powdered. Pack a small amount into a capillary tube, sealed at one end, to a height of 2-3 mm.[12]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube.[13]

  • Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute).[12]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and types of protons in a molecule. The expected signals for this compound are:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region (10-13 ppm).[14]

  • Oxazole Ring Proton: A singlet for the proton on the oxazole ring.

  • Ethoxy Group (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Key expected signals include:

  • Carbonyl Carbon (-COOH): A signal in the range of 160-180 ppm.[14]

  • Oxazole Ring Carbons: Signals for the three carbons in the oxazole ring.

  • Ethoxy Group Carbons (-OCH₂CH₃): Two distinct signals for the methylene and methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. Characteristic absorptions for this compound would include:

  • O-H Stretch (Carboxylic Acid): A broad absorption in the range of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches (Oxazole Ring): Absorptions in the fingerprint region.

  • C-O Stretches: Absorptions corresponding to the ether and carboxylic acid C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion peak [M+H]⁺ in positive ion mode would be at m/z 158.04.

Conclusion

The physicochemical properties outlined in this guide are fundamental to the preclinical development of this compound. A thorough understanding and experimental determination of these parameters are essential for predicting its pharmacokinetic and pharmacodynamic behavior, ultimately guiding its journey from a promising lead compound to a potential therapeutic agent.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. [Link]

  • Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 14, 2026, from [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved January 14, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved January 14, 2026, from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved January 14, 2026, from [Link]

  • Bergström, C. A. (2014). In-depth technical review on methods for solubility determination. Journal of Pharmaceutical Sciences, 103(9), 2583-2602. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved January 14, 2026, from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 14, 2026, from [Link]

  • BYJU'S. (n.d.). How to calculate pKa. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the prospective biological activities of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. While direct literature on this specific molecule is nascent, the isoxazole core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to several FDA-approved drugs.[1][2] This guide, therefore, extrapolates from the rich knowledge base of isoxazole chemistry and pharmacology to provide a scientifically grounded framework for investigating this compound. We will delve into its probable synthesis, explore its potential as an anticancer, anti-inflammatory, and antimicrobial agent, and provide detailed, field-proven protocols for its evaluation. Our objective is to empower your research and development efforts by illuminating the path from synthesis to biological characterization.

Synthetic Strategy: A Plausible Route to this compound

The construction of the isoxazole ring is most commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[3] This versatile reaction allows for the convergent synthesis of highly substituted isoxazoles. For the synthesis of this compound, a plausible and efficient route involves the reaction of an ethyl 2-chloro-2-(hydroxyimino)acetate with an appropriate alkyne, followed by saponification.

Proposed Synthetic Pathway

The proposed synthesis commences with the in situ generation of a nitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate, which then undergoes a 1,3-dipolar cycloaddition with ethoxyacetylene. The resulting ethyl 3-ethoxy-1,2-oxazole-5-carboxylate is then hydrolyzed to yield the target carboxylic acid.

Synthetic Pathway reagent1 Ethyl 2-chloro-2-(hydroxyimino)acetate intermediate Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate reagent1->intermediate 1,3-Dipolar Cycloaddition Base (e.g., Et3N) reagent2 Ethoxyacetylene reagent2->intermediate product This compound intermediate->product Saponification (e.g., NaOH, H2O/EtOH) then Acidification (e.g., HCl) VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Isoxazole 3-Ethoxy-1,2-oxazole- 5-carboxylic acid Isoxazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes

Sources

An In-Depth Technical Guide to the Synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxy-1,2-oxazole-5-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, and its derivatives have shown a wide range of biological activities.[1] This document outlines a robust and efficient three-step synthetic pathway, commencing with the preparation of a key intermediate, diethyl 2-(ethoxymethylene)malonate, followed by cyclization to the isoxazole core, and concluding with the hydrolysis to the target carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the synthesis and further exploration of this important class of molecules.

Introduction: The Significance of Isoxazole Derivatives in Medicinal Chemistry

Isoxazoles, five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions, are a cornerstone in the development of novel therapeutic agents. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them attractive scaffolds in drug design. The isoxazole ring is present in a number of approved drugs, highlighting its clinical significance. This guide focuses on the this compound framework, a versatile building block that allows for further derivatization at the carboxylic acid position, enabling the exploration of structure-activity relationships and the development of new chemical entities with potential therapeutic applications.

Strategic Approach to Synthesis

The synthesis of this compound is strategically designed in three main stages. This approach ensures high yields and purity of the final product by isolating and characterizing the key intermediates.

Synthetic_Pathway Diethyl Malonate Diethyl Malonate Step1 Step 1: Condensation Diethyl Malonate->Step1 Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Step1 DEEM Diethyl 2-(ethoxymethylene)malonate Step1->DEEM Acetic Anhydride, ZnCl2 (cat.) Step2 Step 2: Cyclization DEEM->Step2 Hydroxylamine Hydroxylamine Hydroxylamine->Step2 Ester Ethyl 3-ethoxyisoxazole-5-carboxylate Step2->Ester Base Step3 Step 3: Hydrolysis Ester->Step3 Acid or Base Acid This compound Step3->Acid

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)malonate

The initial step involves the condensation of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride. This reaction, a variation of the Claisen condensation, is a well-established method for the preparation of ethoxymethylenemalonates.[2][3]

Reaction Mechanism

The reaction is thought to proceed through the formation of an ethoxycarbonium ion from triethyl orthoformate, which then acts as an electrophile. The enolate of diethyl malonate, formed in situ, attacks the ethoxycarbonium ion. Subsequent elimination of ethanol yields the desired product. Acetic anhydride serves to drive the reaction forward by reacting with the ethanol produced.

Step1_Mechanism DiethylMalonate Diethyl Malonate Enolate Enolate DiethylMalonate->Enolate Base (trace) Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack TriethylOrthoformate Triethyl Orthoformate Ethoxycarbonium Ethoxycarbonium Ion TriethylOrthoformate->Ethoxycarbonium ZnCl2/H+ Ethoxycarbonium->Intermediate DEEM Diethyl 2-(ethoxymethylene)malonate Intermediate->DEEM -EtOH

Caption: Simplified mechanism for the formation of diethyl 2-(ethoxymethylene)malonate.

Experimental Protocol

Adapted from Organic Syntheses, Coll. Vol. 3, p.395 (1955); Vol. 28, p.60 (1948).[2]

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume (mL)Mass (g)
Diethyl malonate160.171.0150160
Triethyl orthoformate148.201.2178178
Acetic anhydride102.092.0188204
Anhydrous Zinc Chloride136.30catalytic-~0.5

Procedure:

  • To a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head, add diethyl malonate, triethyl orthoformate, and acetic anhydride.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Heat the mixture with stirring. The reaction temperature should be maintained to allow for the slow distillation of ethanol and ethyl acetate.

  • Continue heating and distillation for several hours until the evolution of low-boiling point components ceases.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 140-142 °C at 10 mmHg.

Expected Yield: 70-80%

Characterization Data (Diethyl 2-(ethoxymethylene)malonate):

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H, =CH), 4.25 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.20 (q, J=7.1 Hz, 4H, 2 x COOCH₂CH₃), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.30 (t, J=7.1 Hz, 6H, 2 x COOCH₂CH₃).[3]

Step 2: Cyclization to Ethyl 3-ethoxyisoxazole-5-carboxylate

The second step is the crucial cyclization reaction where the prepared diethyl 2-(ethoxymethylene)malonate reacts with hydroxylamine to form the isoxazole ring. The ethoxy group from the ethoxymethylene moiety becomes the 3-ethoxy substituent on the isoxazole ring.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electron-deficient carbon of the ethoxymethylene group, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic isoxazole ring. The use of a base is essential to neutralize the hydroxylamine salt and to facilitate the reaction.

Step2_Mechanism DEEM Diethyl 2-(ethoxymethylene)malonate Adduct Initial Adduct DEEM->Adduct Hydroxylamine Hydroxylamine Hydroxylamine->Adduct Nucleophilic Attack CyclizedIntermediate Cyclized Intermediate Adduct->CyclizedIntermediate Intramolecular Cyclization Ester Ethyl 3-ethoxyisoxazole-5-carboxylate CyclizedIntermediate->Ester -EtOH, -H2O

Caption: Plausible mechanism for the formation of the isoxazole ring.

Experimental Protocol

This protocol is based on established procedures for the synthesis of isoxazole derivatives from β-dicarbonyl compounds and hydroxylamine.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)
Diethyl 2-(ethoxymethylene)malonate216.220.121.6
Hydroxylamine hydrochloride69.490.117.6
Sodium acetate82.030.119.0
Ethanol (95%)--200 mL

Procedure:

  • In a 500 mL round-bottom flask, dissolve hydroxylamine hydrochloride and sodium acetate in 95% ethanol with stirring.

  • To this solution, add diethyl 2-(ethoxymethylene)malonate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: 60-70%

Predicted Characterization Data (Ethyl 3-ethoxyisoxazole-5-carboxylate):

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.90-7.00 (s, 1H, isoxazole C4-H), 4.45 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.40 (q, J=7.1 Hz, 2H, COOCH₂CH₃), 1.45 (t, J=7.1 Hz, 3H, OCH₂CH₃), 1.40 (t, J=7.1 Hz, 3H, COOCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~170 (C=O), ~165 (isoxazole C3), ~158 (isoxazole C5), ~100 (isoxazole C4), ~70 (OCH₂CH₃), ~62 (COOCH₂CH₃), ~14.5 (OCH₂CH₃), ~14.0 (COOCH₂CH₃).

  • IR (neat, cm⁻¹): ~2980 (C-H), ~1730 (C=O, ester), ~1610 (C=N), ~1580 (C=C), ~1250 (C-O).

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible and can lead to cleaner reaction profiles.

Reaction Mechanism

Under basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses to form the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

Step3_Mechanism Ester Ethyl 3-ethoxyisoxazole-5-carboxylate TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate Hydroxide OH- Hydroxide->TetrahedralIntermediate Nucleophilic Attack Carboxylate Carboxylate Salt TetrahedralIntermediate->Carboxylate -EtOH Acid This compound Carboxylate->Acid H3O H3O+ H3O->Acid Protonation

Caption: Mechanism of base-catalyzed hydrolysis (saponification).

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Mass (g)
Ethyl 3-ethoxyisoxazole-5-carboxylate185.170.059.26
Sodium hydroxide40.000.14.0
Water--50 mL
Ethanol--50 mL
Hydrochloric acid (concentrated)--As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 3-ethoxyisoxazole-5-carboxylate in a mixture of ethanol and water.

  • Add sodium hydroxide pellets and stir the mixture at room temperature until the solid dissolves.

  • Heat the reaction mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

  • The carboxylic acid should precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to afford this compound.

Expected Yield: 85-95%

Characterization Data (this compound):

  • CAS Number: 135080-29-4[4]

  • Molecular Formula: C₆H₇NO₄

  • Molecular Weight: 157.12 g/mol [4]

  • Appearance: White to off-white solid.

  • Predicted ¹H NMR (DMSO-d₆, 400 MHz): δ 13.5 (br s, 1H, COOH), 7.10 (s, 1H, isoxazole C4-H), 4.40 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃).

  • Predicted ¹³C NMR (DMSO-d₆, 100 MHz): δ ~170 (C=O), ~165 (isoxazole C3), ~159 (isoxazole C5), ~100 (isoxazole C4), ~70 (OCH₂CH₃), ~14.0 (OCH₂CH₃).

  • IR (KBr, cm⁻¹): ~3300-2500 (O-H, carboxylic acid), ~2980 (C-H), ~1710 (C=O, carboxylic acid), ~1610 (C=N), ~1580 (C=C), ~1250 (C-O).

Conclusion

This technical guide provides a detailed and reliable synthetic route for the preparation of this compound and its ethyl ester derivative. The described protocols are based on well-established chemical transformations and are designed to be readily implemented in a laboratory setting. The strategic three-step approach allows for the efficient synthesis and purification of these valuable building blocks for medicinal chemistry research. The provided mechanistic insights and characterization data will aid researchers in understanding the underlying chemistry and in verifying the identity and purity of their synthesized compounds. Further derivatization of the 5-carboxylic acid moiety can open up avenues for the discovery of novel isoxazole-based therapeutic agents.

References

  • Organic Syntheses, Coll. Vol. 3, p.395 (1955); Vol. 28, p.60 (1948). ([Link])

  • PrepChem. (2023). Synthesis of Diethyl Ethoxymethylenemalonate. ([Link])

  • Beijing Xinheng Technology Co., Ltd. This compound. ([Link])

Sources

spectroscopic data of 3-Ethoxy-1,2-oxazole-5-carboxylic acid (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound (CAS: 135080-29-4, Molecular Formula: C₆H₇NO₄, Molecular Weight: 157.12 g/mol )[1]. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the foundational data necessary for substance identification, structural elucidation, and quality control.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of pharmacologically active compounds.[2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in drug design. This compound combines this important heterocycle with ethoxy and carboxylic acid functionalities, suggesting potential applications as a synthetic intermediate for more complex molecules.

Accurate structural confirmation is paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide synthesizes predictive data for this compound, explaining the causal relationships between the molecular structure and its expected spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Predictions for both ¹H and ¹³C NMR are derived from established chemical shift theory, substituent effects observed in related isoxazole derivatives, and computational prediction tools.[2][4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10.0 - 13.0 ppm . The acidic nature of this proton and its rapid exchange with trace amounts of water or solvent lead to significant signal broadening. Its precise location is highly dependent on solvent and concentration.

  • Isoxazole Ring Proton (H4): A sharp singlet is predicted around 7.0 - 7.5 ppm . The proton at the C4 position of the isoxazole ring is deshielded by the electronegative oxygen and nitrogen atoms and the adjacent carbonyl group. Its singlet multiplicity is due to the absence of neighboring protons.

  • Ethoxy Methylene Protons (-OCH₂CH₃): A quartet is predicted in the range of 4.4 - 4.6 ppm . These protons are deshielded by the adjacent oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule).

  • Ethoxy Methyl Protons (-OCH₂CH₃): A triplet is expected around 1.4 - 1.6 ppm . These protons are further from the electronegative oxygen and thus appear more upfield. The signal is split into a triplet by the two neighboring methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.0 - 13.0Broad Singlet1H-COOH
7.0 - 7.5Singlet1HH-4 (isoxazole)
4.4 - 4.6Quartet2H-OCH₂ CH₃
1.4 - 1.6Triplet3H-OCH₂CH₃
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six signals, one for each unique carbon atom.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and is predicted to appear in the 160 - 165 ppm range.[7]

  • Isoxazole Ring Carbons (C3 & C5): The two carbons of the isoxazole ring bearing substituents (C3 and C5) are expected at the downfield end of the aromatic region. C3, attached to the electronegative oxygen of the ethoxy group, is predicted around 168 - 172 ppm . C5, attached to the carboxylic acid, is predicted around 155 - 160 ppm .

  • Isoxazole Ring Carbon (C4): The CH carbon of the isoxazole ring is expected to be the most upfield of the ring carbons, predicted in the range of 105 - 110 ppm .

  • Ethoxy Methylene Carbon (-OCH₂CH₃): The carbon directly attached to the oxygen atom is predicted to resonate between 68 - 72 ppm .

  • Ethoxy Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon of the ethoxy group is expected in the upfield region, around 14 - 16 ppm .[8]

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
168 - 172C3 (isoxazole)
160 - 165C OOH
155 - 160C5 (isoxazole)
105 - 110C4 (isoxazole)
68 - 72-OC H₂CH₃
14 - 16-OCH₂C H₃
Experimental Protocols for NMR

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Acquisition:

  • Apparatus: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire data using a standard pulse program. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse program. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation Prep Dissolve Compound in Deuterated Solvent Tube Transfer to NMR Tube Prep->Tube Spectrometer Place in Spectrometer (≥400 MHz) Tube->Spectrometer AcquireH1 Acquire ¹H Spectrum Spectrometer->AcquireH1 AcquireC13 Acquire ¹³C Spectrum Spectrometer->AcquireC13 Process Fourier Transform Phase & Baseline Correction AcquireH1->Process AcquireC13->Process Integrate Integration & Peak Picking Process->Integrate Assign Assign Signals to Specific Nuclei Integrate->Assign Structure Confirm Molecular Structure Assign->Structure IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Confirmation Prep Prepare Sample (e.g., KBr Pellet or ATR) Spectrometer Place in FT-IR Spectrometer Prep->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Identify Identify Key Absorption Bands Acquire->Identify Correlate Correlate Bands to Functional Groups Identify->Correlate Confirm Confirm Presence of -COOH, -OEt, Isoxazole Correlate->Confirm

Standard procedure for functional group analysis via FT-IR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 157 , corresponding to the molecular weight of C₆H₇NO₄.

  • Key Fragmentation Pathways: The fragmentation of oxazoles can be complex, often involving ring cleavage. [8]For this molecule, several key losses are predictable:

    • Loss of H₂O (m/z 139): A common fragmentation for carboxylic acids.

    • Loss of C₂H₄ (m/z 129): McLafferty-type rearrangement from the ethoxy group is possible, leading to the loss of ethylene.

    • Loss of -COOH (m/z 112): Decarboxylation leading to the loss of the carboxyl radical.

    • Loss of CO₂ (m/z 113): Loss of carbon dioxide is also a common pathway for carboxylic acids.

    • Loss of -OC₂H₅ (m/z 112): Cleavage of the ethoxy radical.

    • Isoxazole Ring Cleavage: Fragments corresponding to the cleavage of the isoxazole ring are expected, though their specific masses are harder to predict without experimental data. Common fragment ions from isoxazole cores include acylium ions and nitrile-containing species.

Table 4: Predicted Key Mass Spectrometry Fragments

Predicted m/zPossible Assignment
157[M]⁺˙ (Molecular Ion)
139[M - H₂O]⁺˙
129[M - C₂H₄]⁺˙
113[M - CO₂]⁺˙
112[M - COOH]⁺ or [M - OC₂H₅]⁺

Diagram 3: Mass Spectrometry Analysis Logic

MS_Workflow cluster_frags Primary Fragmentation Pathways Molecule This compound (C₆H₇NO₄) Ionization Electron Ionization (EI) Molecule->Ionization MolIon Molecular Ion [M]⁺˙ m/z = 157 Ionization->MolIon Frag1 [M - CO₂]⁺˙ m/z = 113 MolIon->Frag1 - CO₂ Frag2 [M - C₂H₄]⁺˙ m/z = 129 MolIon->Frag2 - C₂H₄ Frag3 [M - OC₂H₅]⁺ m/z = 112 MolIon->Frag3 - •OC₂H₅ Frag4 Ring Cleavage Fragments MolIon->Frag4 rearrangement

Predicted fragmentation cascade in EI-MS.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are systematically outlined, providing a robust analytical baseline for any researcher working with this compound. The provided protocols and workflows represent standard, field-proven methodologies for acquiring and interpreting such data. While these predictions are based on sound scientific principles, they must be confirmed by empirical measurement. This document serves as an authoritative reference to guide and validate future experimental work on this and structurally related isoxazole derivatives.

References

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Available at: [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Available at: [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

  • ChemRxiv. (n.d.). Leveraging Infrared Spectroscopy for Automated Structure Elucidation. Available at: [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • Xh-reagent.com. (n.d.). This compound. Available at: [Link]

  • Chemistry LibreTexts. (2022). 13C NMR Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • HETEROCYCLES. (1980). Mass spectrometry of oxazoles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Harvard University. (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. Available at: [Link]

Sources

An In-Depth Technical Guide on the Potential Mechanism of Action of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 3-Ethoxy-1,2-oxazole-5-carboxylic acid has not been definitively elucidated in publicly available scientific literature. This guide, therefore, synthesizes the known biological activities and mechanisms of the broader classes of oxazole and isoxazole carboxylic acid derivatives to provide a scientifically grounded framework for investigating the potential therapeutic actions of this specific molecule. All proposed mechanisms and experimental protocols are based on established knowledge of related compounds and should be considered as a starting point for further research.

I. Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom.[1] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Oxazole derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and immunosuppressive agents.[2][3][4][5] The electronic properties and structural rigidity of the oxazole ring allow for specific interactions with various biological targets, making it an attractive core for drug design.[6] This guide will explore the plausible mechanisms of action for this compound by examining the established pharmacology of structurally related compounds.

II. Potential Therapeutic Applications and Associated Mechanisms of Action

Based on the extensive research into oxazole and isoxazole derivatives, this compound may exhibit therapeutic potential in several key areas.

A. Oncology

Oxazole and isoxazole derivatives have emerged as promising candidates for cancer therapy due to their ability to target multiple pathways involved in tumor growth and survival.[7][8]

1. Potential Anticancer Mechanisms:

  • Inhibition of Signaling Pathways: Many oxazole derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer. This includes the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and various protein kinases.[7][9]

  • Disruption of Microtubule Dynamics: Similar to some established chemotherapeutic agents, certain oxazole-containing compounds can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][9][10]

  • Induction of Apoptosis: Isoxazole derivatives, in particular, have been reported to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[10]

  • Enzyme Inhibition: Key enzymes in cancer progression, such as DNA topoisomerases and aromatase, have been identified as targets for some oxazole and isoxazole analogs.[7][9][10]

The following diagram illustrates a potential signaling pathway that could be targeted by this compound in cancer cells.

anticancer_pathway This compound This compound STAT3 STAT3 This compound->STAT3 Inhibition Tubulin Tubulin This compound->Tubulin Disruption Receptor Tyrosine Kinase Receptor Tyrosine Kinase Receptor Tyrosine Kinase->STAT3 Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) STAT3->Gene Transcription (Proliferation, Survival) Cell Cycle Arrest Cell Cycle Arrest Tubulin->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Potential anticancer mechanisms of action.

B. Inflammation

The anti-inflammatory properties of oxazole derivatives are well-documented, suggesting a role for this compound in treating inflammatory disorders.

1. Potential Anti-inflammatory Mechanisms:

  • Cyclooxygenase (COX) Inhibition: A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2). Some oxazole derivatives have been shown to modulate cyclooxygenase activity.

  • Modulation of Inflammatory Pathways: More broadly, naphthoxazole derivatives have been found to modulate multiple inflammatory pathways, indicating a complex mechanism of action beyond simple COX inhibition.[11]

A simplified workflow for assessing anti-inflammatory activity is presented below.

anti_inflammatory_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model COX Enzyme Assay COX Enzyme Assay Cytokine Release Assay (LPS-stimulated macrophages) Cytokine Release Assay (LPS-stimulated macrophages) Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Cytokine Release Assay (LPS-stimulated macrophages)->Carrageenan-induced Paw Edema Compound 3-Ethoxy-1,2-oxazole- 5-carboxylic acid Compound->COX Enzyme Assay Compound->Cytokine Release Assay (LPS-stimulated macrophages)

Caption: Experimental workflow for anti-inflammatory screening.

C. Infectious Diseases

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Oxazole-containing compounds have shown promise in this area.[12]

1. Potential Antimicrobial Mechanisms:

  • Inhibition of Bacterial Enzymes: Some oxazole derivatives have been found to inhibit essential bacterial enzymes, such as DNA gyrase.[13]

  • Disruption of Cell Division: Certain compounds have been shown to inhibit bacterial cytokinesis.[13]

  • Broad-Spectrum Activity: Various synthetic oxazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13]

D. Immunomodulation

Isoxazole derivatives have been reported to possess immunomodulatory effects, suggesting that this compound could influence the immune system.[3][14]

1. Potential Immunomodulatory Mechanisms:

  • Immunosuppression: Some isoxazole derivatives can inhibit the proliferation of immune cells like peripheral blood mononuclear cells (PBMCs).[3]

  • Immunostimulation: Conversely, other related compounds have been shown to enhance antibody production.[14] The specific effect is likely dependent on the substitution pattern of the isoxazole ring.

III. Summary of Biological Activities of Representative Oxazole and Isoxazole Derivatives

Compound ClassBiological ActivityPotential Molecular Target(s)Reference(s)
Oxazole DerivativesAnticancerSTAT3, G-quadruplex, Tubulin, DNA topoisomerase, Protein kinases[7][9]
Isoxazole DerivativesAnticancerAromatase, Tubulin, Topoisomerase, HDAC, ERα[10]
Naphthoxazole DerivativesAnti-inflammatoryMultiple inflammatory pathways[11]
Oxazole DerivativesAntimicrobialDNA gyrase, FtsZ (cytokinesis)[13]
Isoxazole DerivativesImmunomodulatoryT-cells, B-cells[3][14]

IV. Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound, a systematic approach involving a series of in vitro and in vivo assays is recommended.

A. General Workflow for Preliminary Screening

screening_workflow Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Compound Synthesis & Characterization->Cytotoxicity Assays (e.g., MTT, LDH) Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Compound Synthesis & Characterization->Antimicrobial Susceptibility Testing Anti-inflammatory Screening (e.g., Griess Assay for NO) Anti-inflammatory Screening (e.g., Griess Assay for NO) Compound Synthesis & Characterization->Anti-inflammatory Screening (e.g., Griess Assay for NO) Target Identification Studies Target Identification Studies Cytotoxicity Assays (e.g., MTT, LDH)->Target Identification Studies Antimicrobial Susceptibility Testing->Target Identification Studies Anti-inflammatory Screening (e.g., Griess Assay for NO)->Target Identification Studies In Vivo Efficacy Models In Vivo Efficacy Models Target Identification Studies->In Vivo Efficacy Models

Caption: General workflow for preliminary screening.

B. Detailed Protocol: In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay):

  • Objective: To determine the cytotoxic effect of the compound on a panel of cancer cell lines.

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Cell Cycle Analysis (Flow Cytometry):

  • Objective: To determine if the compound induces cell cycle arrest.

  • Procedure:

    • Treat cancer cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

C. Detailed Protocol: In Vitro Anti-inflammatory Activity Assessment

1. Nitric Oxide (NO) Inhibition Assay in Macrophages:

  • Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Procedure:

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

V. Conclusion

While the specific molecular targets of this compound remain to be identified, the rich pharmacology of the oxazole and isoxazole classes of compounds provides a strong foundation for future investigation. The potential for this molecule to act as an anticancer, anti-inflammatory, or antimicrobial agent is significant. The experimental frameworks provided in this guide offer a rational approach to elucidating its mechanism of action and unlocking its therapeutic potential. Further research, including target identification studies, in vivo efficacy models, and structure-activity relationship (SAR) studies, will be crucial in advancing our understanding of this promising compound.

VI. References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (URL: [Link])

  • a brief review on antimicrobial activity of oxazole derivatives. (URL: [Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (URL: [Link])

  • Oxazole-Based Compounds As Anticancer Agents. (URL: [Link])

  • Isoxazole Derivatives as Regulators of Immune Functions. (URL: [Link])

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (URL: [Link])

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (URL: [Link])

  • Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (URL: [Link])

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (URL: [Link])

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (URL: [Link])

  • (PDF) Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (URL: [Link])

Sources

An In-Depth Technical Guide to 3-Ethoxy-1,2-oxazole-5-carboxylic acid: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Core

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the isoxazole ring system stands out as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds. 3-Ethoxy-1,2-oxazole-5-carboxylic acid (CAS No. 135080-29-4) is a key exemplar of this class. It is a strategically designed synthetic intermediate whose constituent parts—the stable isoxazole core, the reactive carboxylic acid handle, and the modulating ethoxy group—provide a powerful toolkit for drug discovery and development professionals.

The carboxylic acid group at the 5-position is particularly significant, serving as a versatile anchor point for synthetic elaboration.[1][2] This functionality allows for straightforward formation of amide bonds, esters, and other derivatives, enabling chemists to readily explore structure-activity relationships (SAR) by appending diverse molecular fragments.[2] The isoxazole moiety itself is a well-established pharmacophore, integral to drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1] This history of success underscores the therapeutic potential of novel molecules built upon this scaffold.

This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and critical applications as a molecular building block in the rational design of complex, biologically active molecules.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 135080-29-4[3]
Molecular Formula C₆H₇NO₄[3]
Molecular Weight 157.12 g/mol [3]

Synthesis and Reaction Mechanisms

The primary synthetic route to 3-alkoxy-isoxazole-5-carboxylates involves a classical [3+2] cycloaddition reaction. This powerful transformation constructs the heterocyclic ring in a single, efficient step from readily available acyclic precursors.

The key starting materials are:

  • An alkoxymethylene oxime, which serves as the three-atom component (C-N-O). In this case, derived from an ethyl haloformate oxime.

  • An acetylene derivative, which provides the two-carbon component. Diethyl acetylenedicarboxylate is a common choice for this role.

The causality behind this experimental design lies in the complementary electronic nature of the reactants. The reaction is a type of 1,3-dipolar cycloaddition, where the oxime derivative acts as the 1,3-dipole and the alkyne acts as the dipolarophile. The subsequent hydrolysis (saponification) of the resulting ethyl ester yields the target carboxylic acid.

G cluster_reactants Starting Materials cluster_intermediates Reaction Sequence start1 Diethyl Acetylenedicarboxylate step2 step2 start1->step2 Step 2: [3+2] Cycloaddition start2 Hydroxylamine step1 step1 start2->step1 Step 1: Formation of Ethyl Formimidate start3 Triethyl Orthoformate start3->step1 Step 1: Formation of Ethyl Formimidate intermediate1 Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate (Ester Intermediate) target This compound intermediate1->target Step 3: Base Hydrolysis (Saponification) intermediate_dipole 1,3-Dipole Precursor step1->intermediate_dipole Reaction with Hydroxylamine intermediate_dipole->step2 Step 2: [3+2] Cycloaddition step2->intermediate1

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate and Subsequent Hydrolysis

This protocol is a representative example based on established isoxazole synthesis methodologies. Researchers should consult primary literature and perform appropriate safety assessments before implementation.

Part A: Synthesis of Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient volume) at room temperature until complete dissolution to form sodium ethoxide.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add a solution of diethyl acetylenedicarboxylate (1.0 eq) in absolute ethanol dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Dipole Formation & Cycloaddition: In a separate flask, prepare the ethyl N-hydroxyformimidate. To a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq) in water/ethanol, add triethyl orthoformate (1.1 eq). Stir vigorously. This crude imidate solution is then added dropwise to the cooled reaction mixture from Step 2.

  • Reaction & Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, neutralize the reaction mixture with dilute HCl. Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 3-ethoxy-1,2-oxazole-5-carboxylate.

Part B: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester from Part A in a mixture of ethanol and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

  • Acidification & Isolation: Cool the reaction mixture to 0 °C and acidify with cold 1N HCl until the pH is ~2-3. The carboxylic acid product will typically precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile building block for creating more complex molecules with therapeutic potential. The carboxylic acid functionality is the primary reactive site for derivatization.

Amide Coupling for SAR Exploration

The most common application is the coupling of the carboxylic acid with a diverse array of primary or secondary amines to generate a library of amides. This is a cornerstone of SAR studies. The reaction is typically mediated by standard peptide coupling reagents such as EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

G cluster_amines Amine Library (R-NH₂) cluster_products Product Library (Amides) core 3-Ethoxy-1,2-oxazole- 5-carboxylic acid coupling Amide Coupling (e.g., EDC, HATU) core->coupling prod1 Product 1 coupling->prod1 prod2 Product 2 coupling->prod2 prod3 Product 3 coupling->prod3 amine1 Aliphatic Amines amine1->coupling amine2 Aromatic Amines amine2->coupling amine3 Heterocyclic Amines amine3->coupling

Caption: Workflow for generating amide libraries for SAR studies.

This strategy is frequently employed in the development of agents targeting inflammation and the central nervous system.[2] Isoxazole derivatives have been investigated for their potential as immunosuppressive agents by inhibiting cell proliferation and the production of pro-inflammatory cytokines.[1]

Bioisosteric Replacement of Carboxylic Acids

While the carboxylic acid group is an excellent synthetic handle and often a key part of a pharmacophore for interacting with biological targets, it can also present pharmacokinetic challenges.[4][5] Issues such as poor membrane permeability, rapid metabolism, and potential toxicity can arise.[4][6]

In such cases, the isoxazole ring itself, particularly a 3-hydroxyisoxazole, can serve as a bioisostere—a chemical substituent that mimics the physicochemical properties of the original group while potentially improving the drug's overall profile.[4][5] The 3-hydroxyisoxazole moiety has a pKa value similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and maintain crucial ionic interactions with a target receptor.[4] Therefore, this compound can be used in the synthesis of compounds where the isoxazole core is being evaluated as a replacement for a less desirable functionality in a known active molecule.

Use in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 157.12 g/mol , this compound fits well within the "Rule of Three" criteria for molecular fragments used in FBDD. Its defined vector for chemical elaboration (the carboxylic acid) makes it an ideal starting point for growing a fragment hit into a more potent lead compound.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its robust synthesis, combined with the strategic placement of reactive and modulating functional groups, makes it an exceptionally valuable intermediate in pharmaceutical research. The proven track record of the isoxazole core in marketed drugs provides a strong rationale for its continued use in discovery programs.[1] Future applications will likely see this and similar building blocks used in the synthesis of novel compounds for a wide range of therapeutic areas, from oncology to neurodegenerative and infectious diseases, leveraging the predictable chemistry and favorable biological properties of the isoxazole scaffold.

References

  • This compound - CAS:135080-29-4. Beijing Xinheng Research Technology Co., Ltd. [Link]

  • 3-Cyclohexylisoxazole-5-carboxylic acid. MySkinRecipes. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Li, L. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. [Link]

  • 3-Hydroxy-1,2-oxazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Carboxylic Acids. American Elements. [Link]

  • ethyl 2-phenyl-1,3-oxazole-5-carboxylate. Chemical Synthesis Database. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-70. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Jeso, V., & D'hooghe, M. (2020). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Pokhodylo, N. T., & Obushak, M. D. (2019). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid: The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. Molbank, 2019(2), M1063. [Link]

  • Oxazole. Wikipedia. [Link]

  • Carboxylic Acids and Their Derivatives in Pharmacy. ResearchGate. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central, National Institutes of Health. [Link]

  • de Souza, A. S., & de Lacerda, R. B. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Yañéz, M., et al. (2018). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Molecules, 23(11), 2806. [Link]

Sources

crystal structure of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the , a molecule of significant interest in medicinal chemistry. While a specific public crystal structure determination for this exact compound is not available in crystallographic databases as of the latest search, this document will establish a robust framework for its structural analysis. By leveraging data from analogous oxazole derivatives, we will explore the anticipated molecular geometry, potential crystal packing arrangements, and the profound influence of its constituent functional groups on its solid-state architecture and pharmacological potential. This guide will serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel oxazole-based therapeutic agents.

Introduction: The Significance of Oxazole Scaffolds in Medicinal Chemistry

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in drug discovery.[1] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray crystallography, is fundamental to understanding its structure-activity relationship (SAR) and for the rational design of new, more effective drugs.[2] The title compound, this compound, incorporates key functional groups—an ethoxy group and a carboxylic acid—that can significantly influence its biological activity and solid-state properties.

Theoretical Crystal Structure and Molecular Geometry

In the absence of an experimentally determined crystal structure for this compound, we can predict its key structural features based on fundamental principles and data from structurally related compounds.

Molecular Geometry

The molecule is expected to be largely planar due to the aromaticity of the 1,2-oxazole ring. The carboxylic acid group at the 5-position and the ethoxy group at the 3-position will exhibit specific conformations.

  • Oxazole Ring: The internal bond angles and lengths will be consistent with those of a five-membered aromatic ring, though some distortion is expected due to the different electronegativities of oxygen and nitrogen.

  • Carboxylic Acid Group: The C-C-O and O-C=O bond angles of the carboxylic acid will be approximately 120°. The torsion angle between the plane of the oxazole ring and the plane of the carboxylic acid group will be a critical determinant of intermolecular interactions.

  • Ethoxy Group: The C-O-C bond angle of the ethoxy group will be around 110-115°. The ethyl chain will likely adopt a staggered conformation to minimize steric hindrance.

Anticipated Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonding interactions mediated by the carboxylic acid moiety.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This will likely lead to the formation of robust hydrogen-bonded dimers or catemers (chains), which are common packing motifs for carboxylic acids.

  • Other Interactions: Weaker C-H···O and C-H···N interactions involving the ethoxy group and the oxazole ring are also expected to contribute to the overall stability of the crystal lattice. Pi-pi stacking between adjacent oxazole rings may also occur, depending on the steric influence of the substituents.

The interplay of these interactions will determine the final crystal system and space group.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the requires a systematic experimental approach.

Synthesis and Purification

A common route for the synthesis of 4,5-disubstituted oxazoles involves the reaction of an activated carboxylic acid derivative with an isocyanide.[3] A plausible synthetic pathway for this compound is outlined below.

Diagram of a potential synthetic workflow:

G cluster_0 Synthesis of this compound Start Starting Materials (e.g., Ethyl 3-ethoxy-2-isocyanoacrylate) Reaction Cyclization Reaction (e.g., with a suitable reagent) Start->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol for Synthesis (General Method):

  • Reaction Setup: In a round-bottom flask, dissolve the starting materials in a suitable solvent (e.g., THF, DCM).

  • Reagent Addition: Add the cyclization reagent dropwise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain high-purity crystals suitable for X-ray diffraction.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step.

Experimental Protocol for Crystallization:

  • Solvent Selection: Screen a variety of solvents with different polarities to find a suitable system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a saturated solution of the compound in the chosen solvent and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.

  • Cooling: Slowly cool a saturated solution to decrease the solubility and promote crystal growth.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a molecule.[2]

Experimental Protocol for Data Collection and Structure Refinement:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[4]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.[4]

  • Data Processing: The collected data are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Table of Key Crystallographic Parameters to be Determined:

ParameterDescription
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The set of symmetry operations that describe the arrangement of molecules.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles (α, β, γ).
Z The number of molecules in the unit cell.
R-factor A measure of the agreement between the crystallographic model and the data.

Role of Functional Groups in Drug Design

The ethoxy and carboxylic acid groups are not merely structural components; they are crucial for the molecule's potential biological activity and pharmacokinetic properties.

The Carboxylic Acid Group

The carboxylic acid moiety is a key functional group in many drugs.[5]

  • Hydrogen Bonding: It can form strong hydrogen bonds with biological targets such as enzymes and receptors, which is often a critical factor for binding affinity.

  • Solubility: The ionizable nature of the carboxylic acid can improve the aqueous solubility of a drug, which is important for its absorption and distribution in the body.[5]

  • Bioisosterism: In drug design, the carboxylic acid group can sometimes be replaced by bioisosteres such as tetrazoles or hydroxamic acids to modulate acidity, lipophilicity, and metabolic stability.[6][7]

The Ethoxy Group

The ethoxy group can also play several important roles:

  • Lipophilicity: It increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Steric Effects: The size and conformation of the ethoxy group can influence how the molecule fits into a binding pocket.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than an ester linkage.

Diagram of the logical relationship between molecular structure and drug properties:

G cluster_0 Structure-Property Relationship Structure Molecular Structure (this compound) FuncGroups Functional Groups (Carboxylic Acid, Ethoxy) Structure->FuncGroups PhysChem Physicochemical Properties (Solubility, Lipophilicity, pKa) FuncGroups->PhysChem Pharmaco Pharmacological Properties (Activity, ADME) PhysChem->Pharmaco

Caption: The influence of molecular structure on the properties of a drug candidate.

Conclusion

While the definitive awaits experimental determination, this guide provides a comprehensive framework for its investigation. The theoretical analysis of its molecular geometry and potential packing motifs, combined with established experimental protocols for synthesis, crystallization, and X-ray diffraction, offers a clear path forward for its structural elucidation. A thorough understanding of its solid-state structure will be invaluable for the rational design and development of new oxazole-based therapeutics, enabling researchers to optimize their efficacy and pharmacokinetic profiles.

References

  • BenchChem. A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.
  • Science Publishing Group. X-Ray Crystallographic Study of Novel Oxazole Derivatives.
  • BenchChem. Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.
  • ResearchGate. Structural comparison of the oxazole derivatives.
  • National Institutes of Health. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.

Sources

Methodological & Application

The Synthetic Versatility of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid: A Gateway to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the demand for versatile and readily transformable building blocks is paramount. Heterocyclic compounds, in particular, form the cornerstone of many pharmaceuticals and agrochemicals. Among these, the isoxazole scaffold has garnered significant attention due to its presence in numerous bioactive molecules and its unique reactivity, which allows for its strategic use as a "masked" functional group. This application note delves into the synthetic utility of a highly functionalized and promising building block: 3-Ethoxy-1,2-oxazole-5-carboxylic acid .

This guide will provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the key applications of this reagent. We will move beyond simple procedural descriptions to explore the underlying chemical principles and mechanistic rationale that govern its reactivity. The protocols detailed herein are designed to be robust and adaptable, serving as a practical resource for the synthesis of valuable downstream intermediates, including β-keto esters and complex amides.

Core Applications and Mechanistic Insights

The synthetic utility of this compound is primarily centered on two key areas of reactivity:

  • Reductive Ring Opening: The inherent strain of the N-O bond within the isoxazole ring makes it susceptible to cleavage under reductive conditions. This transformation unmasks a stable β-enamino ester intermediate, which can be readily hydrolyzed to the corresponding β-keto ester. This sequence provides a reliable and strategic route to 1,3-dicarbonyl compounds, which are fundamental building blocks in the synthesis of a wide array of more complex molecules.

  • Carboxylic Acid Derivatization: The C5-carboxylic acid moiety serves as a versatile handle for standard derivatization reactions. Activation of the carboxyl group, typically via conversion to an acyl chloride or through the use of peptide coupling agents, facilitates the formation of esters and amides. This allows for the direct incorporation of the 3-ethoxyisoxazole heterocycle into larger molecular frameworks, a common strategy in the development of novel therapeutic agents.

The following sections will provide detailed protocols and mechanistic discussions for these pivotal transformations.

Application 1: Synthesis of β-Keto Esters via Reductive Ring Opening

One of the most powerful applications of this compound is its use as a stable precursor to β-keto esters. The isoxazole ring serves as a latent 1,3-dicarbonyl synthon, which can be revealed in a two-step, one-pot sequence involving esterification followed by catalytic hydrogenation.

Mechanistic Pathway

The overall transformation begins with the esterification of the carboxylic acid to prevent interference with the subsequent reduction. The resulting ethyl ester undergoes catalytic hydrogenation. The reaction proceeds via a domino sequence: initial hydrogenolysis of the weak N-O bond of the isoxazole ring generates a β-enamino ester intermediate.[1] This intermediate is then hydrolyzed under acidic workup conditions to afford the final β-keto ester product. The ethoxy group at the 3-position is crucial for the formation of the desired keto-ester upon hydrolysis of the enamine.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reductive Ring Opening cluster_2 Step 3: Hydrolysis A 3-Ethoxy-1,2-oxazole- 5-carboxylic acid B Ethyl 3-ethoxy-1,2-oxazole- 5-carboxylate A->B EtOH, H+ (cat.) C Ethyl (Z)-2-amino-4-ethoxy- 4-oxobut-2-enoate (β-enamino ester intermediate) B->C H2, Pd/C D Ethyl 3-ethoxy-2,4-dioxobutanoate (β-keto ester) C->D Acidic Workup (H3O+)

Figure 1: Workflow for the synthesis of a β-keto ester.
Experimental Protocol: Synthesis of Ethyl 3-ethoxy-2,4-dioxobutanoate

This protocol details the conversion of this compound to its corresponding β-keto ester.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl Acetate (EtOAc)

  • Hydrogen Gas (H₂)

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Part A: Esterification

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (0.2 M), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until consumption of the starting material is complete (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 3-ethoxy-1,2-oxazole-5-carboxylate is used in the next step without further purification.

Part B: Reductive Ring Opening and Hydrolysis

  • Dissolve the crude ethyl 3-ethoxy-1,2-oxazole-5-carboxylate from Part A in ethyl acetate (0.1 M).

  • Add 10% Pd/C catalyst (10 mol % Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient).

  • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the enamino ester intermediate.[1]

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • To the crude residue, add a 1M solution of hydrochloric acid and stir at room temperature for 1-2 hours to facilitate hydrolysis of the enamine.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-ethoxy-2,4-dioxobutanoate.

Data Presentation:

EntryStarting MaterialProductKey ReagentsTypical Yield (%)
1This compoundEthyl 3-ethoxy-2,4-dioxobutanoate1. EtOH, H⁺2. H₂, Pd/C75-85 (over two steps)

Yields are estimated based on similar transformations reported in the literature and may vary depending on the specific reaction conditions and scale.

Application 2: Amide Synthesis via Acyl Chloride Intermediate

The carboxylic acid functionality of this compound provides a reliable anchor point for the construction of amides, which are prevalent motifs in pharmaceuticals. A robust method for amide bond formation involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with a primary or secondary amine.[2]

Mechanistic Pathway

The synthesis begins with the activation of the carboxylic acid using thionyl chloride (SOCl₂), which converts the hydroxyl group into a good leaving group, forming the highly electrophilic 3-ethoxy-1,2-oxazole-5-carbonyl chloride. This intermediate is not typically isolated but is reacted in situ with the desired amine. The lone pair of the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion yields the stable amide product.

G A 3-Ethoxy-1,2-oxazole- 5-carboxylic acid B 3-Ethoxy-1,2-oxazole- 5-carbonyl chloride (Acyl Chloride Intermediate) A->B SOCl₂ D Tetrahedral Intermediate B->D Nucleophilic Attack C Primary or Secondary Amine (R¹R²NH) C->D E 3-Ethoxy-N,N-disubstituted- 1,2-oxazole-5-carboxamide (Amide Product) D->E Elimination of Cl⁻

Figure 2: General mechanism for amide synthesis.
Experimental Protocol: Synthesis of N-Benzyl-3-ethoxy-1,2-oxazole-5-carboxamide

This protocol provides a general procedure for the synthesis of an amide derivative using benzylamine as an example.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM (0.2 M).

  • Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the reaction mixture becomes a clear solution. Monitor the conversion to the acyl chloride by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acyl chloride in fresh anhydrous DCM (0.2 M).

  • In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of the acyl chloride to the cooled amine solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the completion of the reaction.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-3-ethoxy-1,2-oxazole-5-carboxamide.

Data Presentation:

EntryAmineProductTypical Yield (%)
1BenzylamineN-Benzyl-3-ethoxy-1,2-oxazole-5-carboxamide80-95
2Morpholine(3-Ethoxy-1,2-oxazol-5-yl)(morpholino)methanone85-95
3AnilineN-Phenyl-3-ethoxy-1,2-oxazole-5-carboxamide75-90

Yields are estimated based on standard amide coupling reactions and may vary based on the nucleophilicity and steric hindrance of the amine.

Conclusion

This compound is a potent and versatile synthetic intermediate that offers efficient access to valuable chemical scaffolds. Its ability to function as a stable precursor to β-keto esters via a reductive ring-opening strategy provides a significant advantage in the design of complex synthetic routes. Furthermore, the presence of a carboxylic acid handle allows for straightforward derivatization to amides and esters, enabling its incorporation into a wide range of target molecules, particularly in the realm of medicinal chemistry. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively harness the synthetic potential of this valuable building block.

References

  • Griesbeck, A. G., et al. (2003). Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes. The Journal of Organic Chemistry, 68(25), 9894–9900.
  • Baraldi, P. G., et al. (1999). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. Tetrahedron, 55(46), 13473-13488.
  • Various Authors. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126.
  • Various Authors. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789.
  • Deshmukh, M. S., et al. (2016). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3588.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Barattucci, A., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • Zercher, D. C., et al. (2014).
  • Mickevičiūtė, A., et al. (2020). Effective Synthesis of 3,4-Diaryl-isoxazole-5-carboxamides and their Antiproliferative Properties. ChemistryOpen, 9(6), 677-685.
  • Padwa, A., et al. (2019). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 24(10), 1957.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

  • Naeimi, H., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2018). 5-Alkoxyoxazole - A Versatile Building Block in (Bio)organic Synthesis. Current Organic Chemistry, 22(14), 1366-1387.
  • Jain, N. F., & Masse, C. E. (2005).
  • Alabugin, I. V., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science, 65(4), 1856-1871.
  • Inman, C. E., & Noland, W. E. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 58.
  • Koutentis, P. A., et al. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Chemistry of Heterocyclic Compounds, 44, 907-912.
  • Chary, M. V., et al. (2007). Reductive cleavage of fused isoxazoles with chlorotrimethylsilane/sodium iodide: A convenient route to 3,4-disubstituted isoxazoles. Tetrahedron Letters, 48(4), 611-614.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide.

Sources

The Strategic Deployment of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the isoxazole ring system has garnered significant attention due to its versatile chemical reactivity and its ability to serve as a bioisosteric replacement for other functional groups. This guide provides an in-depth technical overview of 3-ethoxy-1,2-oxazole-5-carboxylic acid, a highly valuable and versatile building block for medicinal chemists. We will explore its synthesis, key applications, and provide detailed protocols for its use in the construction of biologically active molecules. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, making them a cornerstone in the design of new drugs.[1]

Physicochemical Properties and Structural Features

This compound possesses a unique combination of structural features that render it an attractive component in drug design. The ethoxy group at the 3-position can modulate lipophilicity and metabolic stability, while the carboxylic acid at the 5-position provides a convenient handle for further chemical elaboration, most commonly through amide bond formation.[2]

PropertyValueSource
Molecular Formula C₆H₇NO₄[3]
Molecular Weight 157.12 g/mol [3]
CAS Number 135080-29-4[3]
Appearance White to off-white solid---
Melting Point Not reported---
Boiling Point Not reported---
pKa Estimated 3.5-4.5General carboxyl group on electron-deficient ring
LogP Estimated 0.5-1.5---

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

"C1" [pos="0,0!", label="C"]; "C2" [pos="1.5,0!", label="C"]; "N1" [pos="0.75,1.3!", label="N"]; "O1" [pos="-0.75,1.3!", label="O"]; "C3" [pos="-1.5,0!", label="C"];

"C1" -- "C2"; "C2" -- "N1"; "N1" -- "O1"; "O1" -- "C3"; "C3" -- "C1";

"O2" [pos="-2.5, -0.75!", label="O"]; "C4" [pos="-3.5, -1.5!", label="CH2"]; "C5" [pos="-4.5, -0.75!", label="CH3"];

"C3" -- "O2"; "O2" -- "C4"; "C4" -- "C5";

"C6" [pos="2.5, -0.75!", label="C"]; "O3" [pos="2.25, -1.75!", label="O"]; "O4" [pos="3.75, -0.5!", label="OH"];

"C2" -- "C6"; "C6" -- "O3" [style=filled, color="#EA4335"]; "C6" -- "O4";

"Ethoxy Group" [pos="-3.5, 0.5!", label="Ethoxy Group (Modulates Lipophilicity)", fontcolor="#34A853"]; "Carboxylic Acid" [pos="3.5, 0.5!", label="Carboxylic Acid (Reactive Handle)", fontcolor="#4285F4"]; "Isoxazole Core" [pos="0, -1!", label="Isoxazole Core (Bioisostere)", fontcolor="#FBBC05"]; }

Caption: Core structure of this compound highlighting key functional groups.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by hydrolysis. This method provides a reliable and scalable route to the desired building block.

Part 1: Synthesis of Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate

This protocol is adapted from general methods for the synthesis of isoxazole esters.

Reaction Scheme: (EtO)C(O)C≡C(O)OEt + NH₂OH·HCl → Ethyl 3-hydroxyisoxazole-5-carboxylate → Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate

Materials and Reagents:

  • Diethyl acetylenedicarboxylate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol (absolute)

  • Ethyl iodide

  • Potassium carbonate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Formation of Ethyl 3-hydroxyisoxazole-5-carboxylate:

    • In a round-bottom flask, dissolve hydroxylamine hydrochloride in ethanol.

    • To this solution, add a solution of sodium ethoxide in ethanol at 0 °C.

    • Slowly add diethyl acetylenedicarboxylate to the reaction mixture, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 3-hydroxyisoxazole-5-carboxylate.

  • Ethoxy Group Installation:

    • Dissolve the crude ethyl 3-hydroxyisoxazole-5-carboxylate in a suitable solvent such as acetone or DMF.

    • Add potassium carbonate to the solution.

    • Add ethyl iodide and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

    • Purify the residue by column chromatography on silica gel to afford pure ethyl 3-ethoxy-1,2-oxazole-5-carboxylate.

Part 2: Hydrolysis to this compound

Reaction Scheme: Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate + LiOH → this compound

Materials and Reagents:

  • Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl 3-ethoxy-1,2-oxazole-5-carboxylate in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature for 2-4 hours.[4]

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

Application in Medicinal Chemistry: A Versatile Scaffold for Bioactive Amides

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of a diverse range of carboxamides. The isoxazole core often acts as a bioisostere for other functional groups, such as a carboxylic acid or a phenyl ring, and can participate in key binding interactions with biological targets. The ethoxy group can be used to fine-tune the physicochemical properties of the final compound.

While specific examples of drug candidates incorporating the this compound moiety are not prominently found in publicly available literature, the broader class of isoxazole carboxamides has been extensively explored for various therapeutic targets.

General Workflow for Amide Synthesis:

Caption: General workflow for the synthesis of carboxamide derivatives from this compound.

Protocol: Amide Coupling via Acyl Chloride

This protocol describes a common and efficient method for the synthesis of amides from carboxylic acids.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • The desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Acyl Chloride:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the acyl chloride can be monitored by the cessation of gas evolution.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.0-1.2 equivalents) and a base such as triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

    • Slowly add the amine solution to the acyl chloride solution at 0 °C.

    • Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 3-ethoxy-1,2-oxazole-5-carboxamide.

Structure-Activity Relationship (SAR) Insights

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the ease of its conversion into a wide array of carboxamide derivatives make it an attractive scaffold for the exploration of new chemical space in drug discovery programs. Although specific examples in late-stage clinical development are yet to be highlighted, the proven track record of the isoxazole carboxamide class of compounds suggests that derivatives of this building block hold significant potential for the development of novel therapeutics across various disease areas. Future work will likely focus on the synthesis of diverse libraries based on this scaffold and their screening against a wide range of biological targets.

References

  • Khan, I., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 13(1), 11. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Khan, I., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PubMed. [Link]

  • Beijing Sinohygiant Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • DrugBank. (n.d.). Bioisosteres. Retrieved from [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

  • ResearchGate. (2021). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Retrieved from [Link]

  • Zhang, M., et al. (2022). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry, 59(1), 134-143. [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Application Notes and Protocols for 3-Ethoxy-1,2-oxazole-5-carboxylic acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Isoxazole Scaffold

For the discerning researcher in drug development and medicinal chemistry, the isoxazole ring system represents a cornerstone scaffold. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a privileged structure in the design of novel therapeutics.[1][2] Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide focuses on a particularly valuable building block: 3-Ethoxy-1,2-oxazole-5-carboxylic acid . The presence of both an ethoxy group and a carboxylic acid on the isoxazole core provides a versatile platform for generating diverse molecular libraries with significant potential for biological activity. This document will provide a detailed exploration of the chemical reactivity of this compound and present robust protocols for its application in the synthesis of novel chemical entities.

Chemical Profile of this compound

PropertyValueReference
CAS Number 135080-29-4[4]
Molecular Formula C₆H₇NO₄[4]
Molecular Weight 157.12 g/mol [4]
Appearance White to off-white solid (typical)
Purity ≥98% (commercially available)[4]

Core Application: Amide Bond Formation – A Gateway to Chemical Diversity

The primary application of this compound lies in its use as a precursor for the synthesis of isoxazole-5-carboxamides. The amide bond is a fundamental linkage in a vast array of pharmaceuticals, and its formation is a cornerstone of medicinal chemistry.[5] The general strategy involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by a primary or secondary amine.

The Causality Behind Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[6] To overcome this, the carboxylic acid must be converted into a more electrophilic species. This can be achieved through two primary pathways:

  • Conversion to a highly reactive intermediate: This involves transforming the carboxylic acid into an acyl chloride or anhydride.

  • In situ activation with coupling reagents: This is a more common and often milder approach where a reagent is used to generate a highly reactive ester or similar species directly in the reaction mixture.[5]

Below, we provide detailed protocols for both approaches, grounded in established principles of organic synthesis.

Protocol 1: Direct Amide Coupling Using In Situ Activation

This protocol is recommended for its operational simplicity and broad substrate scope. The choice of coupling reagent can be critical and depends on the steric and electronic properties of the amine, as well as the desired reaction conditions.

Workflow for In Situ Amide Coupling

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Reaction & Workup A Dissolve this compound in an aprotic solvent (e.g., DMF, DCM) B Add a suitable organic base (e.g., DIPEA, Et3N) A->B C Add the chosen coupling reagent (e.g., HATU, HBTU, EDC/HOBt) B->C D Stir for a defined activation period (typically 15-30 min at 0°C to RT) C->D E Add the desired primary or secondary amine D->E F Allow the reaction to proceed to completion (Monitor by TLC or LC-MS) E->F G Perform aqueous workup to remove byproducts F->G H Purify the amide product by chromatography or recrystallization G->H

Caption: General workflow for amide synthesis via in situ activation.

Detailed Step-by-Step Methodology
  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF)) to a concentration of 0.1-0.5 M.

  • Basification: Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq.). The base neutralizes the carboxylic acid and facilitates the activation process.

  • Activation: Cool the solution to 0 °C in an ice bath. Add the chosen coupling reagent (1.1-1.5 eq.). Common and effective choices are presented in the table below. Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired 3-ethoxy-1,2-oxazole-5-carboxamide.

Selection of Coupling Reagents
Coupling ReagentAcronymAdvantagesConsiderations
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium HATUHigh reactivity, fast reaction times, low rates of racemization.[5]Can be sensitive to moisture.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTUEffective and widely used, good for a broad range of substrates.[7]Can lead to guanidinylation of the amine as a side reaction.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole EDC/HOBtWater-soluble byproducts, making purification easier. HOBt suppresses side reactions and reduces racemization.[6]EDC is moisture-sensitive.

Protocol 2: Amide Coupling via the Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which is then reacted with the amine. This method is often advantageous for less reactive amines or for large-scale synthesis.

Workflow for Acyl Chloride Formation and Subsequent Amidation

G cluster_0 Step 1: Acyl Chloride Synthesis cluster_1 Step 2: Amidation A React this compound with a chlorinating agent (e.g., SOCl2, (COCl)2) B Remove excess chlorinating agent and solvent in vacuo A->B C Obtain crude 3-Ethoxy-1,2-oxazole-5-carbonyl chloride B->C D Dissolve the crude acyl chloride in an aprotic solvent (e.g., DCM, THF) E Add the desired amine and a non-nucleophilic base (e.g., pyridine, Et3N) at 0°C D->E F Stir until reaction completion E->F G Perform aqueous workup and purification F->G

Caption: Two-step workflow for amide synthesis via an acyl chloride intermediate.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 3-Ethoxy-1,2-oxazole-5-carbonyl chloride

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material by TLC.

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess chlorinating agent. The resulting crude 3-ethoxy-1,2-oxazole-5-carbonyl chloride is often used in the next step without further purification.

Step 2: Amidation of 3-Ethoxy-1,2-oxazole-5-carbonyl chloride

  • Dissolution: Dissolve the crude acyl chloride from the previous step in an anhydrous aprotic solvent like DCM or THF.

  • Amine Addition: Cool the solution to 0 °C and add the desired primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq.). The base is crucial to neutralize the HCl generated during the reaction.[6]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1 (steps 6 and 7).

Application in Drug Discovery: Bioisosteric Replacement and Library Synthesis

The carboxylic acid moiety, while often crucial for target binding, can sometimes lead to poor pharmacokinetic properties such as low membrane permeability or rapid metabolism.[8] In such cases, the isoxazole ring of this compound can serve as a bioisostere for other functionalities, while the carboxylic acid itself can be used to append various side chains to probe the structure-activity relationship (SAR).

The protocols described above are highly amenable to parallel synthesis, allowing for the rapid generation of a library of diverse 3-ethoxy-1,2-oxazole-5-carboxamides. By reacting the parent carboxylic acid with a variety of commercially available amines, researchers can efficiently explore the chemical space around the isoxazole core to identify compounds with optimized biological activity and drug-like properties.

Potential Synthesis of the Starting Material

While this compound is commercially available, understanding its synthesis can be valuable. A plausible synthetic route involves the hydrolysis of the corresponding ethyl ester, ethyl 3-ethoxy-1,2-oxazole-5-carboxylate.

Protocol 3: Hydrolysis of Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate
  • Reaction Setup: Dissolve ethyl 3-ethoxy-1,2-oxazole-5-carboxylate in a mixture of ethanol and water.

  • Saponification: Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq.), and heat the mixture to reflux.[9][10]

  • Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with a strong acid (e.g., concentrated HCl).

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel isoxazole-containing compounds. The protocols detailed in this guide provide a solid foundation for researchers to utilize this reagent effectively in their synthetic endeavors, particularly in the context of drug discovery and medicinal chemistry. The straightforward application of modern amide coupling techniques allows for the efficient generation of diverse carboxamide libraries, paving the way for the discovery of new bioactive molecules.

References

  • A Comparative Guide to Benzo[d]oxazole-4-carboxylic Acid and Other Heterocyclic Carboxylic Acid Bioisosteres in Drug Discovery. Benchchem.
  • hydrolysis of esters. Chemguide.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Synthesis and anti-nociceptive potential of isoxazole carboxamide deriv
  • Amide Synthesis. Fisher Scientific.
  • Basic Hydrolysis of Esters - Saponific
  • Ch20: Hydrolysis of Esters. University of Calgary.
  • Carboxylic acid - Synthesis, Reactions, Properties. Britannica.
  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Oxazole. Macmillan Group.
  • This compound - CAS:135080-29-4. 北京欣恒研科技有限公司.
  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Deriv
  • (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties.
  • Process optimization for acid-amine coupling: a c
  • Product Class 12: Oxazoles.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • Amide synthesis by acyl
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.
  • Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. PMC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series. MDPI.

Sources

The Strategic Role of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid in the Development of Next-Generation Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Carboxamide Scaffold in Modern Agrochemicals

The imperative for novel, effective, and environmentally benign fungicides is a perpetual challenge in agrochemical research. Among the various heterocyclic scaffolds explored, the isoxazole ring system has emerged as a cornerstone in the design of potent fungicidal agents. Specifically, isoxazole carboxamides have garnered significant attention, with several commercialized products demonstrating broad-spectrum activity against a range of devastating plant pathogens.[1][2] Many of these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the mitochondrial respiratory chain in fungi, leading to cessation of growth and eventual cell death.[3][4][5]

This technical guide focuses on the pivotal role of 3-Ethoxy-1,2-oxazole-5-carboxylic acid (CAS No. 135080-29-4) as a high-value intermediate in the synthesis of advanced isoxazole carboxamide-based fungicides. Its unique substitution pattern, featuring an ethoxy group at the 3-position, offers researchers a valuable tool to modulate the physicochemical properties—such as lipophilicity and metabolic stability—of the final active ingredient. We will provide detailed protocols for the synthesis of a model fungicidal candidate from this precursor and outline standardized methods for its biological evaluation.

Core Synthetic Strategy: From Carboxylic Acid to Bioactive Carboxamide

The primary application of this compound in agrochemical research is its function as a foundational building block for the synthesis of N-substituted isoxazole-5-carboxamides. The general synthetic pathway is a robust and well-established two-step process involving the activation of the carboxylic acid, followed by coupling with a selected amine moiety. This approach allows for the creation of a diverse library of candidate compounds by varying the structure of the amine.

The following diagram illustrates the generalized synthetic workflow:

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Biological Evaluation start This compound activated 3-Ethoxy-1,2-oxazole-5-carbonyl chloride start->activated  Thionyl Chloride (SOCl₂) or Oxalyl Chloride final_product N-Substituted-3-ethoxy-1,2-oxazole-5-carboxamide activated->final_product  Base (e.g., Triethylamine) amine Substituted Aniline/Amine (R-NH₂) amine->final_product screening In Vitro Antifungal Assay final_product->screening  Test Compound

Caption: Synthetic workflow for isoxazole carboxamide fungicides.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and evaluation of a representative fungicidal candidate, N-(2-methylphenyl)-3-ethoxy-1,2-oxazole-5-carboxamide .

Protocol 1: Synthesis of N-(2-methylphenyl)-3-ethoxy-1,2-oxazole-5-carboxamide

Objective: To synthesize a model isoxazole carboxamide fungicide from this compound.

Part A: Activation of the Carboxylic Acid to the Carbonyl Chloride

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Anhydrous Toluene

    • Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous toluene.

    • Stir the suspension and add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-ethoxy-1,2-oxazole-5-carbonyl chloride is typically a light-yellow oil or low-melting solid and is used directly in the next step without further purification due to its moisture sensitivity.

Part B: Amide Bond Formation

  • Materials:

    • Crude 3-ethoxy-1,2-oxazole-5-carbonyl chloride (from Part A) (1.0 eq)

    • 2-methylaniline (1.05 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Separatory funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In a separate flask, dissolve 2-methylaniline and triethylamine in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 3-ethoxy-1,2-oxazole-5-carbonyl chloride in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield N-(2-methylphenyl)-3-ethoxy-1,2-oxazole-5-carboxamide as a solid.

Protocol 2: In Vitro Antifungal Activity Screening

Objective: To evaluate the efficacy of the synthesized compound against common phytopathogenic fungi using the mycelial growth inhibition method.[6]

  • Materials:

    • Synthesized N-(2-methylphenyl)-3-ethoxy-1,2-oxazole-5-carboxamide

    • Commercial fungicide standard (e.g., Boscalid)

    • Potato Dextrose Agar (PDA) medium

    • Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)

    • Acetone or DMSO (for stock solution preparation)

    • Sterile petri dishes, cork borer, incubator.

  • Procedure:

    • Prepare a stock solution of the test compound and the standard fungicide in acetone or DMSO at a concentration of 10,000 µg/mL.

    • Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in molten PDA medium. A control plate containing only the solvent in PDA should also be prepared.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

    • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

    • Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

    • Measure the colony diameter of the fungal growth daily until the fungus in the control plate has reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate.

    • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) for the test compound against each fungus.

Data Presentation and Interpretation

The results of the antifungal screening should be summarized in a clear, tabular format for easy comparison.

CompoundTarget FungusEC₅₀ (µg/mL)
N-(2-methylphenyl)-3-ethoxy-1,2-oxazole-5-carboxamideBotrytis cinerea1.5
N-(2-methylphenyl)-3-ethoxy-1,2-oxazole-5-carboxamideSclerotinia sclerotiorum0.8
N-(2-methylphenyl)-3-ethoxy-1,2-oxazole-5-carboxamideRhizoctonia solani2.1
Boscalid (Standard)Botrytis cinerea1.2
Boscalid (Standard)Sclerotinia sclerotiorum0.6
Boscalid (Standard)Rhizoctonia solani1.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Based on the extensive literature on isoxazole carboxamides, the likely mechanism of action for novel derivatives synthesized from this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme (also known as Complex II) in the mitochondrial electron transport chain.[4][7][8]

G cluster_0 Mitochondrial Electron Transport Chain succinate Succinate SDH Complex II (SDH) succinate->SDH fumarate Fumarate SDH->fumarate  e⁻ Q Ubiquinone (Q) SDH->Q QH2 Ubihydroquinone (QH₂) Q->QH2  e⁻ ComplexIII Complex III QH2->ComplexIII ATP_production ATP Production ComplexIII->ATP_production inhibitor Isoxazole Carboxamide (e.g., N-(2-methylphenyl)-3-ethoxy- 1,2-oxazole-5-carboxamide) inhibitor->SDH Binds to Q-site, blocks electron transfer block X block->ATP_production Inhibition

Caption: Mechanism of action of isoxazole carboxamide fungicides.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these inhibitors block the transfer of electrons from succinate to ubiquinone. This disruption halts the Krebs cycle and cellular respiration, depriving the fungal cells of ATP and ultimately leading to their death. The 3-ethoxy group and the N-aryl moiety of the synthesized compound play crucial roles in the binding affinity and overall efficacy of the molecule.

Conclusion

This compound represents a strategically important and versatile intermediate for the discovery and development of novel isoxazole carboxamide fungicides. The synthetic protocols outlined in this guide are robust and adaptable, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. The established fungicidal activity of the isoxazole carboxamide class, coupled with their well-understood mechanism of action as SDH inhibitors, makes this a promising area for continued research in the pursuit of next-generation crop protection solutions.

References

  • Gucma, M., Gołębiewski, W. M., Morytz, B., Charville, H., & Whiting, A. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507.
  • Gucma, M., & Gołębiewski, W. M. (2015). Enantioselective Synthesis of Isoxazolecarboxamides and their Fungicidal Activity. Journal of the Mexican Chemical Society, 59(2), 160-169.
  • Li, H., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 19(11), 17996-18008. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and fungicidal activity of substituted isoxazolecarboxamides.
  • ResearchGate. (n.d.). Synthesis of isoxazoline N‐oxides 5 and isoxazole‐5‐carboxamides 6.
  • Al-Warhi, T., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5179. Available at: [Link]

  • BenchChem. (2025).
  • Prajapati, D., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11, 33735-33755.
  • ResearchGate. (n.d.).
  • MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(21), 7439.
  • Sun, N., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 156, 160-169. Available at: [Link]

  • Singh, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(29), 18595-18610. Available at: [Link]

  • Wang, M., et al. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(6), 1746-1763. Available at: [Link]

  • ResearchGate. (n.d.). Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 68(1), 310-319. Available at: [Link]

Sources

solubility and stability of 3-Ethoxy-1,2-oxazole-5-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Characterization of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Title: A Comprehensive Guide to Determining the Solubility and Stability of this compound for Pre-formulation and Drug Discovery

Abstract: this compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any research and development pipeline. This document provides a detailed framework and actionable protocols for researchers to systematically evaluate the solubility profile and degradation pathways of this target molecule. The methodologies described herein are grounded in industry-standard practices for pre-formulation analysis, ensuring the generation of robust and reliable data for informed decision-making in downstream applications such as formulation development, pharmacokinetic studies, and process chemistry.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a novel chemical entity from discovery to application is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate due to low bioavailability, while chemical instability can lead to loss of potency, formation of toxic degradants, and limited shelf-life.

This compound, possessing a carboxylic acid moiety (a potential site for pH-dependent solubility) and an oxazole ring (which can be susceptible to hydrolysis or photolytic cleavage), requires a meticulous and systematic evaluation. This guide moves beyond theoretical predictions by providing detailed experimental protocols to generate empirical data. We will address two core questions:

  • Solubility: How much of the compound can be dissolved in various pharmaceutically and industrially relevant solvents?

  • Stability: Under what environmental conditions (pH, temperature, light) does the compound remain intact, and what are its primary degradation pathways?

By following these protocols, researchers can build a comprehensive data package to guide formulation strategies, predict in vivo behavior, and establish appropriate storage and handling conditions.

Foundational Concepts: Understanding the "Why"

Before proceeding to experimental work, it is crucial to understand the theoretical underpinnings that guide our choice of methods.

Solubility: More Than Just a Number

Solubility is not a single value but a property dependent on the interplay between the solute, the solvent, and the surrounding conditions. For an ionizable compound like this compound, the pH of the medium is a dominant factor. The carboxylic acid group (with an estimated pKa) will exist in its neutral, less soluble form (R-COOH) at low pH and its ionized, more soluble carboxylate form (R-COO⁻) at pH values above its pKa.

We distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically DMSO) and incubated for a short period (1-2 hours). It is a high-throughput method that reflects the solubility under conditions often encountered in initial biological screening assays.

  • Thermodynamic Solubility: Represents the true equilibrium saturation point of the compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (24-72 hours) and is the gold standard for pre-formulation.

Stability: Probing for Molecular Liabilities

Stability testing, specifically forced degradation or stress testing, is an intentional effort to degrade the molecule. The goal is not to prove that it is indestructible, but rather to identify its "Achilles' heel." By subjecting the compound to harsh conditions—hydrolysis, oxidation, and photolysis—we can rapidly identify potential degradation pathways and develop analytical methods to detect and quantify any impurities that might form under normal storage conditions. This is a core requirement outlined by regulatory bodies like the International Council for Harmonisation (ICH) in their guideline Q1A(R2).

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials & Equipment
  • This compound (solid powder)

  • Selection of solvents (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 9.0 borate buffer, Water, Ethanol, Propylene Glycol)

  • HPLC or UPLC system with a UV detector

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Calibrated pH meter

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point of ~5 mg per 1 mL of solvent is typically sufficient.

  • Solvent Addition: Add 1.0 mL of the desired pre-equilibrated solvent to the vial.

  • Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the slurry to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand for 1 hour to allow the bulk of the undissolved solid to settle. Centrifuge the vials at 10,000 x g for 15 minutes to pellet any remaining suspended solid.

  • Sample Collection & Dilution: Carefully withdraw an aliquot of the supernatant. Crucially , immediately filter this aliquot through a 0.22 µm syringe filter to remove any fine particulates. Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV or UPLC-UV method. Calculate the concentration based on a standard curve prepared from a known concentration of the compound.

Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_process Sample Processing cluster_analysis Analysis A 1. Add Excess Solid (e.g., 5 mg) B 2. Add Solvent (1 mL) A->B C 3. Equilibrate (24-48h at 25°C) B->C D 4. Centrifuge (10,000 x g, 15 min) C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample E->F G 7. HPLC/UPLC Analysis F->G H 8. Calculate Concentration (vs. Standard Curve) G->H G cluster_start cluster_stress Stress Conditions cluster_analysis Analysis Start 1 mg/mL Stock Solution in ACN:Water A Acidic (0.1 M HCl, 60°C) Start->A B Basic (0.1 M NaOH, RT) Start->B C Oxidative (3% H₂O₂, RT) Start->C D Thermal (60°C) Start->D E Photolytic (ICH Q1B) Start->E F Neutralize (if needed) A->F B->F C->F D->F E->F G HPLC-PDA/MS Analysis F->G H Assess Degradation (%) & Identify Degradants G->H

Application Note: 3-Ethoxy-1,2-oxazole-5-carboxylic Acid as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 3-Ethoxy-1,2-oxazole-5-carboxylic acid as a pivotal precursor in the synthesis of diverse heterocyclic compounds. The inherent reactivity of the isoxazole core, particularly its susceptibility to ring-opening reactions, provides a robust platform for constructing more complex and pharmacologically relevant scaffolds such as pyrimidines and pyrazoles. This document provides an in-depth exploration of the chemical principles underpinning these transformations, complete with field-proven, step-by-step protocols designed for researchers, medicinal chemists, and professionals in drug development. We will elucidate the mechanistic pathways, offer insights into experimental design, and present validated methods for the synthesis of high-value heterocyclic systems from this versatile starting material.

Introduction: The Strategic Value of the Isoxazole Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these core structures.[1] Among them, the isoxazole ring is a privileged scaffold, but its true synthetic power often lies in its ability to act as a masked 1,3-dicarbonyl equivalent. The N-O bond within the isoxazole ring is kinetically stable but can be selectively cleaved under reductive conditions. This cleavage unmasks a β-amino enone or a related reactive intermediate, which can be trapped in situ by various nucleophiles to construct new, more elaborate heterocyclic systems.[2]

This compound is a particularly advantageous starting material. The ethoxy group at the 3-position and the carboxylic acid at the 5-position provide multiple handles for derivatization and influence the reactivity of the ring, making it an ideal substrate for ring transformation chemistry. This guide will focus on two primary transformations: the synthesis of substituted pyrimidines and pyrazoles, both of which are central motifs in numerous therapeutic agents.

Physicochemical Properties & Handling

PropertyValue
Chemical Name This compound
CAS Number 135080-29-4
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
Appearance Off-white to white solid
Purity ≥98%

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3]

Core Application I: Synthesis of Substituted Pyrimidines via Reductive Ring Opening

The transformation of isoxazoles into pyrimidines is a powerful synthetic strategy that leverages the cleavage of the N-O bond to reveal a 1,3-dicarbonyl-like intermediate, which can then undergo condensation with a suitable N-C-N synthon, such as urea or amidines.[2] This approach allows for the construction of highly substituted pyrimidine rings that might be challenging to access through traditional methods like the Biginelli reaction.[4]

Mechanistic Rationale

The key step is the reductive cleavage of the isoxazole ring. Molybdenum hexacarbonyl [Mo(CO)₆] or other reducing agents like Mo₂(OAc)₄ can effectively mediate this N-O bond scission.[2] The reaction proceeds through the formation of a β-amino enone intermediate. This intermediate can then be hydrolyzed in situ to a 1,3-dicarbonyl compound, which readily condenses with urea to form the thermodynamically stable 2-hydroxypyrimidine ring.

G cluster_0 Step 1: Reductive Ring Opening cluster_1 Step 2: Hydrolysis & Condensation A 3-Ethoxy-1,2-oxazole-5-carboxylate C β-Amino Enone Intermediate A->C Reductive Cleavage B Mo(CO)₆ or Mo₂(OAc)₄ D 1,3-Dicarbonyl Intermediate C->D Hydrolysis C->D F 2-Hydroxypyrimidine Derivative D->F Cyclocondensation E Urea E->F Cyclocondensation

Caption: Workflow for Isoxazole to Pyrimidine Transformation.

Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carboxylate

This protocol describes the conversion of the ethyl ester of the title compound into a substituted pyrimidine. The initial esterification of the carboxylic acid is recommended for better solubility and reactivity.

Step A: Esterification of this compound

  • Suspend this compound (1.57 g, 10 mmol) in absolute ethanol (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise while stirring.

  • Remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 3-ethoxy-1,2-oxazole-5-carboxylate as a crude oil, which can be used directly in the next step.

Step B: Molybdenum-Mediated Pyrimidine Synthesis

  • To a solution of crude ethyl 3-ethoxy-1,2-oxazole-5-carboxylate (1.85 g, 10 mmol) in isopropanol (40 mL), add urea (1.2 g, 20 mmol), molybdenum(II) acetate dimer [Mo₂(OAc)₄] (214 mg, 0.5 mmol), and p-toluenesulfonic acid monohydrate (190 mg, 1 mmol).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approx. 82 °C) under an argon atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product, ethyl 4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carboxylate.

ReactantMolar Eq.MW ( g/mol )Amount
Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate1.0185.151.85 g
Urea2.060.061.2 g
Mo₂(OAc)₄0.05428.08214 mg
PTSA·H₂O0.1190.22190 mg
Expected Product Yield -184.15 ~60-75%

Core Application II: Synthesis of Substituted Pyrazoles via Reaction with Hydrazine

The transformation of isoxazoles into pyrazoles is a classic and highly efficient ring transformation reaction. It is particularly useful for synthesizing 3-amino-5-hydroxypyrazole derivatives, which are valuable building blocks in medicinal chemistry. The reaction proceeds by nucleophilic attack of hydrazine on the isoxazole ring, followed by ring opening and subsequent recyclization.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydrazine molecule. The more electrophilic C5 position (adjacent to the carboxylate) is the likely site of initial attack. This leads to the cleavage of the weak N-O bond. The resulting open-chain intermediate then undergoes intramolecular cyclization via condensation between the second nitrogen of the hydrazine and the carbonyl group derived from the original C3 position of the isoxazole.

G Start Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate + Hydrazine Intermediate1 Nucleophilic Attack at C5 Start->Intermediate1 Intermediate2 N-O Bond Cleavage (Open-chain intermediate) Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Product Ethyl 3-Amino-5-hydroxy-1H-pyrazole-4-carboxylate Intermediate3->Product

Caption: Reaction Pathway for Isoxazole to Pyrazole Conversion.

Detailed Experimental Protocol: Synthesis of Ethyl 3-Amino-5-hydroxy-1H-pyrazole-4-carboxylate

This protocol is adapted from established procedures for the synthesis of aminopyrazoles from related ethoxy-activated precursors.[5] It utilizes the ethyl ester of the title compound, prepared as described in section 3.2, Step A.

  • Dissolve ethyl 3-ethoxy-1,2-oxazole-5-carboxylate (1.85 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (0.75 mL, 15 mmol, 1.5 equiv.) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. The reaction can be monitored by observing the precipitation of the product.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL).

  • Dry the product under vacuum to yield ethyl 3-amino-5-hydroxy-1H-pyrazole-4-carboxylate as a light-yellow solid.[5]

ReactantMolar Eq.MW ( g/mol )Amount
Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate1.0185.151.85 g
Hydrazine Hydrate (~64%)1.550.060.75 mL
Expected Product Yield -171.16 ~85-95%

Conclusion and Future Outlook

This compound serves as a potent and versatile building block for modern heterocyclic synthesis. The protocols detailed herein for the preparation of substituted pyrimidines and pyrazoles demonstrate the strategic advantage of using the isoxazole ring as a latent 1,3-dicarbonyl functionality. These transformations are characterized by their efficiency, high yields, and the ability to generate molecular complexity from a readily accessible precursor. The functional handles present in the resulting products offer numerous opportunities for further derivatization, making this precursor an invaluable tool for generating libraries of novel compounds for drug discovery and materials science applications. Future work will explore the use of other dinucleophiles to access an even broader range of heterocyclic systems from this strategic starting material.

References

  • Rochelle, S., & Beaumont, S. (2023). Molybdenum-Mediated One-Pot Synthesis of 2-Hydroxypyrimidines from Isoxazoles. Synthesis, 55(23), 3841-3850. Available at: [Link]

  • El-Sayed, M. A. A., & El-Kafrawy, A. F. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Dumitrașcu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. Available at: [Link]

  • Aly, A. A., & Wasfy, A. A. F. (2004). γ-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using DCC as the condensing agent. Indian Journal of Chemistry, 43B, 629-635. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Pyrimidine Derivatives. Menoufia University. Available at: [Link]

  • Al-Etaibi, A. M., et al. (2012). Synthesis of a New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 17(10), 11438-11459. Available at: [Link]

  • Abo-Elmaali, N., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4077. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6271. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Hegde, G., et al. (2016). Synthesis of a series of novel 3-(1-methyl-1H-pyrazol-4-yl)-6-phenyl-7H-[2][6][7]triazolo[3,4-b][2][7]thiadaizine and its derivatives. Asian Journal of Chemistry, 28(8), 1709-1713. Available at: [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Pyridine synthesis via 4-(3-oxoalkyl)isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Stork, G., et al. (n.d.). Pyridine synthesis via 4-(3-oxoalkyl)isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Kosinova, A. M., et al. (2020). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Chemistry of Heterocyclic Compounds, 56, 1162-1171. Available at: [Link]

  • Štefane, B., & Polanc, S. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

Sources

handling and storage guidelines for 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling and Storage of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid

Introduction

This compound (CAS No. 135080-29-4) is a heterocyclic organic compound with potential applications in pharmaceutical research and development.[1] As with any novel or specialized chemical, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research outcomes. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, synthesized from available data on structurally related compounds and general principles of laboratory safety for carboxylic acids and oxazole derivatives.

Physicochemical and Hazard Profile

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound3-Hydroxy-1,2-oxazole-5-carboxylic acidOxazole
CAS Number 135080-29-4[1]13626-60-3[2]288-42-6[3]
Molecular Formula C₆H₇NO₄[1]C₄H₃NO₄[2]C₃H₃NO[4]
Molecular Weight 157.12 g/mol [1]129.07 g/mol [2]69.06 g/mol [4]
Physical Form Assumed to be a solid at room temperatureSolid[2]Liquid[3]

Inferred Hazard Profile:

Based on the GHS classifications of related oxazole and carboxylic acid compounds, this compound should be treated as a substance with the following potential hazards:

  • Skin Irritation/Corrosion: The carboxylic acid moiety suggests that the compound may be corrosive or irritating to the skin.[5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7][8]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to minimize exposure.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[9]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and spills.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[9]

Handling Protocols

Adherence to standard laboratory practices is the foundation of safe chemical handling.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Don appropriate PPE hood Work in a certified chemical fume hood prep->hood weigh Weigh the required amount prep->weigh dissolve Dissolve in a suitable solvent weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose Dispose of waste in designated containers decontaminate->dispose remove_ppe Remove PPE correctly dispose->remove_ppe wash Wash hands thoroughly remove_ppe->wash

Caption: Workflow for handling the compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined above.

    • Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure.[10]

  • Aliquotting and Weighing:

    • If the compound is a solid, handle it gently to avoid generating dust.

    • Use a spatula to transfer the solid.

    • For accurate measurements, use an analytical balance inside the fume hood or in a designated weighing enclosure.

  • Dissolution:

    • Add the solid to the chosen solvent slowly.

    • If necessary, use a magnetic stirrer to aid dissolution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Segregate and dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[7]

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[11]

Storage Guidelines

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

Decision Tree for Storage Location

start Receiving New Compound q_corrosive Is the compound corrosive? start->q_corrosive a_yes_corrosive Store in a dedicated corrosives cabinet q_corrosive->a_yes_corrosive Yes (Assumed due to carboxylic acid) q_flammable Is the compound flammable? q_corrosive->q_flammable No a_yes_corrosive->q_flammable a_no_flammable Store in a general chemical cabinet q_flammable->a_no_flammable No a_yes_flammable Store in a flammable storage cabinet q_flammable->a_yes_flammable Yes (Possible for oxazoles) q_incompatible Are there incompatible materials nearby? a_no_flammable->q_incompatible a_yes_flammable->q_incompatible a_yes_incompatible Segregate from incompatible materials q_incompatible->a_yes_incompatible Yes a_no_incompatible Proceed with storage q_incompatible->a_no_incompatible No final_storage Store in a cool, dry, well-ventilated area a_yes_incompatible->final_storage a_no_incompatible->final_storage

Caption: Decision tree for proper storage.

Storage Conditions:

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

  • Cabinet: A dedicated corrosives cabinet is recommended.[5] Avoid storing on metal shelves which can corrode.[12]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[11] Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.

  • Segregation:

    • Acids and Bases: Store separately from bases to prevent neutralization reactions.[13]

    • Oxidizing Agents: Keep away from strong oxidizing agents.

    • Reactive Metals: Do not store near water-reactive metals like sodium or potassium.[13]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify laboratory personnel and the institutional safety office.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled waste container.[14]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

While specific hazard data for this compound is limited, a conservative approach based on the known properties of carboxylic acids and oxazole derivatives provides a robust framework for its safe handling and storage. By adhering to these guidelines, researchers can minimize risks and maintain a safe laboratory environment.

References

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). 1,2,5-Oxadiazole-3-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Safe Storage. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-1,2-oxazole-5-carboxylic acid. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Ethoxy-1,2-oxazole-5-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-ethoxy-1,2-oxazole-5-carboxylic acid (CAS No. 135080-29-4) as a versatile building block in the synthesis of bioactive molecules.[1] We delve into the core chemical principles, provide validated, step-by-step protocols for its conversion into high-value amide derivatives, and discuss the causal logic behind critical experimental parameters. The protocols herein are designed to be self-validating, emphasizing robust reaction conditions and purification strategies to ensure high purity and yield, which are paramount in a drug discovery context.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged heterocyclic motif found in numerous FDA-approved drugs and clinical candidates.[2] Its presence imparts favorable physicochemical properties, including metabolic stability and the ability to engage in specific hydrogen bonding interactions with biological targets.[3] this compound is a particularly valuable synthon for several key reasons:

  • Defined Regiochemistry: The fixed positions of the ethoxy and carboxylic acid groups provide a defined vector for molecular elaboration, allowing for precise control over the final structure.

  • Bioisosteric Potential: The isoxazole ring can act as a bioisostere for other functional groups, such as a carboxylic acid or phenyl ring, enabling fine-tuning of properties like acidity, lipophilicity, and membrane permeability.

  • Synthetic Versatility: The carboxylic acid moiety serves as a prime handle for forming stable amide bonds, one of the most common and critical linkages in pharmaceutical compounds.

This guide focuses on the most prevalent application of this building block: its conversion to isoxazole carboxamides, a compound class with demonstrated bioactivity across various therapeutic areas, including oncology and inflammation.[3][4]

Core Synthesis Strategy: Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is the cornerstone of synthesizing bioactive molecules from this compound.

Two primary, reliable pathways for this activation and subsequent coupling are detailed below:

  • Direct Coupling using Peptide Reagents: Modern coupling reagents (e.g., carbodiimides, phosphonium, or uronium salts) generate a highly reactive acyl-intermediate in situ, which is then readily attacked by the amine.

  • Conversion to Acyl Chloride: A classic, robust method involving the conversion of the carboxylic acid to a highly reactive acyl chloride, which is then reacted with the amine, often under Schotten-Baumann conditions.

The choice between these methods depends on factors like substrate tolerance (especially for sensitive functional groups), desired scale, and ease of purification.

Protocols for the Synthesis of Bioactive Isoxazole Carboxamides

These protocols are presented as comprehensive, stand-alone procedures. The rationale behind key steps is provided to empower the researcher to adapt and troubleshoot effectively.

Protocol 1: EDC/DMAP-Mediated Amide Coupling

This method is widely employed due to its mild conditions, operational simplicity, and the water-solubility of the urea byproduct, which simplifies purification. It is particularly suitable for creating libraries of analogues with diverse amine building blocks.[3][5]

Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group to form a reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to hydrolysis. The addition of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) intercepts this intermediate to form a more stable, highly reactive DMAP-acylpyridinium salt, which efficiently acylates the target amine.[5]

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Target Amine (e.g., a substituted aniline) (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.2 eq, catalytic)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • 1M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated aqueous NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add DMAP (0.2 eq) and EDC (1.2 eq) to the stirring solution. Stir at room temperature for 15-30 minutes. A slight increase in temperature may be observed. This is the activation step.

  • Amine Coupling: Add the target amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine, DMAP, and EDC byproduct), water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoxazole carboxamide.[3][5]

Protocol 2: Synthesis via Acyl Chloride Intermediate

This two-step approach is powerful and often results in very clean, fast reactions with the amine. It is particularly useful for sterically hindered or electronically deactivated (less nucleophilic) amines where milder coupling agents may fail.

Causality: Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acyl chloride.[6] The mechanism involves the formation of an acyl chlorosulfite intermediate, which then collapses, releasing gaseous byproducts (SO₂ and HCl). This irreversibility drives the reaction to completion. The subsequent reaction of the isolated acyl chloride with an amine is a rapid nucleophilic acyl substitution.

Step A: Formation of 3-Ethoxy-1,2-oxazole-5-carbonyl chloride

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 - 5.0 eq)

    • Anhydrous Toluene or Dichloromethane (DCM)

    • Catalytic amount of DMF (1-2 drops)

  • Reaction Setup: In a fume hood, add this compound to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gas).

  • Reagent Addition: Suspend the acid in anhydrous toluene or DCM. Add a catalytic drop of DMF (this facilitates the reaction via the Vilsmeier intermediate). Slowly add thionyl chloride (2.0 eq) at room temperature.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM, 80°C for toluene) for 1-3 hours. The reaction is typically complete when gas evolution ceases.

  • Isolation: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (using a rotary evaporator with a base trap). The resulting crude acyl chloride is often used directly in the next step without further purification.

Step B: Amidation of the Acyl Chloride

  • Materials & Reagents:

    • Crude 3-Ethoxy-1,2-oxazole-5-carbonyl chloride (from Step A) (1.0 eq)

    • Target Amine (2.2 eq, or 1.1 eq with a base)

    • Triethylamine (TEA) or Pyridine (as base and catalyst)

    • Anhydrous Dichloromethane (DCM)

  • Reaction Setup: Dissolve the target amine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Perform the same aqueous work-up and purification as described in Protocol 1, Steps 6 and 7 .

Data and Workflow Visualization

Comparative Overview of Common Amide Coupling Reagents
Reagent Name (Abbreviation)ClassTypical BaseSolventKey Advantages & Insights
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) CarbodiimideDMAP (cat.), HOBt, NHSDCM, DMF, H₂OWater-soluble byproduct; good for bioconjugation. Often used with additives like HOBt or NHS to suppress racemization and improve efficiency.
N,N'-Dicyclohexylcarbodiimide (DCC) CarbodiimideDMAP (cat.)DCM, THFInexpensive and effective. Byproduct (DCU) is a precipitate, but can be difficult to remove completely.
HATU / HBTU Uronium SaltDIPEA, TEADMF, NMPVery fast and efficient, even for difficult couplings. Byproducts are water-soluble. HATU is generally superior for preventing racemization.
Thionyl Chloride (SOCl₂) Acyl Halide FormerPyridine, TEADCM, TolueneForms highly reactive acyl chloride. Excellent for unreactive amines. Byproducts are gaseous. Requires a separate step.
Diagrams of Key Processes

G cluster_start Starting Material cluster_path1 Pathway 1: Direct Coupling cluster_path2 Pathway 2: Acyl Chloride A 3-Ethoxy-1,2-oxazole- 5-carboxylic Acid B Activation with EDC/DMAP or HATU/DIPEA A->B Add Coupling Reagents D Reaction with SOCl₂ A->D Add Thionyl Chloride C In Situ Formation of Active Ester Intermediate B->C G Nucleophilic Acyl Substitution C->G E Isolate Acyl Chloride Intermediate D->E E->G F Target Amine (R-NH₂) F->G H Purified Bioactive Isoxazole Carboxamide G->H Work-up & Purification

G Acid R-COOH (Isoxazole Carboxylic Acid) Intermediate1 O-Acylisourea Intermediate (Highly Reactive) Acid->Intermediate1 EDC EDC EDC->Intermediate1 Intermediate2 DMAP-Acylpyridinium Salt (More Stable, Highly Reactive) Intermediate1->Intermediate2 Byproduct EDU (Byproduct) Intermediate1->Byproduct Hydrolysis (Side Reaction) DMAP DMAP (Catalyst) DMAP->Intermediate2 Product R-CO-NHR' (Amide Product) Intermediate2->Product Amine R'-NH₂ (Amine) Amine->Product

Conclusion and Future Perspectives

This compound stands out as a high-potential building block for modern drug discovery. Its utility is primarily centered on the synthesis of isoxazole carboxamides, a scaffold present in molecules with diverse biological activities. The amide coupling protocols detailed in this guide provide robust, reproducible methods for accessing these target molecules. By understanding the underlying chemical principles of carboxylic acid activation, researchers can confidently select the optimal synthetic route, troubleshoot potential issues, and efficiently generate novel chemical entities for biological screening and lead optimization programs.

References

  • 北京欣恒研科技有限公司. This compound - CAS:135080-29-4. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]

  • American Elements. Carboxylic Acids. Available from: [Link]

  • ResearchGate. (2019). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Available from: [Link]

  • Al-Qaisi, J. A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • Szewczyk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available from: [Link]

  • Google Patents. Amide derivatives of 3,5-dimethylisoxazole carboxylic acids.
  • Google Patents. 3-hydroxy-5-isoxazole-carboxamide.
  • ResearchGate. Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Available from: [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (2016). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports. Available from: [Link]

  • MDPI. (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Available from: [Link]

  • Research Results in Pharmacology. (2022). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available from: [Link]

  • Pharmaffiliates. 2-Ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic Acid. Available from: [Link]

  • Otto Chemie Pvt. Ltd. 4-Oxazolecarboxylic acid, 97% 23012-13-7-3. Available from: [Link]

Sources

Application Note: High-Throughput Quantification of 3-Ethoxy-1,2-oxazole-5-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of 3-Ethoxy-1,2-oxazole-5-carboxylic acid in biological matrices. The protocol employs a straightforward protein precipitation extraction followed by analysis using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is tailored for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this heterocyclic carboxylic acid. The described workflow is optimized for high-throughput screening and pharmacokinetic studies, offering excellent linearity, accuracy, and precision.

Introduction

This compound (CAS No. 135080-29-4, Molecular Formula: C₆H₇NO₄) is a heterocyclic organic compound featuring an oxazole ring, a carboxylic acid group, and an ethoxy moiety.[1] The quantification of such small molecules is crucial in various stages of drug discovery and development, including metabolic studies, pharmacokinetic analysis, and quality control. The inherent polarity of the carboxylic acid group can present challenges for retention on traditional reversed-phase chromatography columns.[2] Furthermore, achieving high sensitivity in complex biological matrices requires a highly selective and sensitive analytical technique.[3][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed.[5] This application note details a complete protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Principle of the Method

The analytical workflow begins with a simple and efficient protein precipitation step to extract the analyte from the biological matrix (e.g., plasma, urine). The supernatant is then directly injected into a reversed-phase HPLC system. The chromatographic separation is achieved on a C18 column, which is a common choice for a wide range of small molecules.[5][6] The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors a specific precursor-to-product ion transition, minimizing interferences from the sample matrix and ensuring accurate quantification.[5][7]

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used (e.g., a deuterated analog or a structurally related oxazole carboxylic acid).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, rat urine)

Equipment

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Experimental Protocols

Standard and Sample Preparation

1.1. Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the internal standard in a similar manner. The concentration of the IS working solution should be optimized based on the expected analyte concentrations in the samples.

1.2. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each sample, standard, and quality control (QC) sample.

  • Pipette 50 µL of the sample (plasma, urine, etc.) into the corresponding tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard to each tube.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample 50 µL Sample (Plasma/Urine) add_is Add 150 µL Acetonitrile with Internal Standard sample->add_is vortex Vortex (30 seconds) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection quantification Data Analysis and Quantification detection->quantification

Caption: Workflow for the quantification of this compound.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

2.1. Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be determined experimentally)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Cone Voltage To be optimized for the analyte and internal standard
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusing the analyte and internal standard into the mass spectrometer. For the analyte, the precursor ion will be [M-H]⁻ or [M+H]⁺.

Rationale for Parameter Selection:

  • C18 Column: A C18 column is a versatile reversed-phase column suitable for retaining a wide range of small molecules, including those with moderate polarity like the target analyte.[5][6]

  • Formic Acid in Mobile Phase: The addition of formic acid to the mobile phase helps to improve peak shape and ionization efficiency in the mass spectrometer.[8][9]

  • Gradient Elution: A gradient elution is employed to ensure efficient separation of the analyte from matrix components and to elute more hydrophobic compounds from the column, preventing carryover.

  • ESI Source: Electrospray ionization is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules.[7] The choice between positive and negative mode will depend on which provides a better signal for the analyte.

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of the analyte in the unknown samples is then calculated from the regression equation of the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS. The method is designed to be sensitive, selective, and suitable for high-throughput analysis. The provided parameters serve as a solid starting point for method development and validation in any bioanalytical laboratory.

References

  • Benchchem. (n.d.). Sensitive Quantification of Carboxylic Acids in Biological Matrices using 9-Aminophenanthrene Derivatization with LC-MS.
  • Al-Salami, H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PMC - PubMed Central.
  • Benchchem. (n.d.). Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂.
  • Tanaka, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • Kaysheva, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH.
  • Beijing Create Biotechnology Co., Ltd. (n.d.). This compound.
  • ChemicalBook. (n.d.). 3-(2-ethoxyphenyl)-1,2-oxazole-5-carboxylic acid.
  • Diva-portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.
  • PubChem. (n.d.). 3-Hydroxy-1,2-oxazole-5-carboxylic acid.
  • PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • American Elements. (n.d.). Carboxylic Acids.
  • Tanaka, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Schwartz-Zimmermann, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate.
  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated.
  • Schwartz-Zimmermann, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH.
  • Wikipedia. (n.d.). Oxazole.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 2-Iodo-5-(m-tolyl)oxazole.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide.
  • Chemexper. (n.d.). Edit chemical label this compound.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, experience-driven insights to enhance the yield, purity, and scalability of your synthesis.

Introduction

The synthesis of this compound is a two-step process commencing with the cyclization of diethyl ethoxymethylenemalonate (DEEM) with hydroxylamine to yield the intermediate, ethyl 3-ethoxy-1,2-oxazole-5-carboxylate. This is followed by the saponification of the ester to the final carboxylic acid product. While the synthetic route is straightforward, achieving high yields and purity requires careful control of reaction conditions. This guide will walk you through the optimization of each step, offering solutions to common experimental hurdles.

Overall Synthetic Workflow

The synthesis proceeds as follows:

Synthesis_Workflow DEEM Diethyl Ethoxymethylenemalonate (DEEM) Cyclization Step 1: Cyclization DEEM->Cyclization Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Cyclization Ester Ethyl 3-Ethoxy-1,2-oxazole- 5-carboxylate Cyclization->Ester Saponification Step 2: Saponification Ester->Saponification Acid 3-Ethoxy-1,2-oxazole- 5-carboxylic acid Saponification->Acid

Caption: Overall synthetic workflow for this compound.

Part 1: Troubleshooting Guide for Synthesis and Optimization

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.

Step 1: Cyclization of Diethyl Ethoxymethylenemalonate (DEEM) with Hydroxylamine

Q1: My cyclization reaction is resulting in a low yield of the desired ethyl 3-ethoxy-1,2-oxazole-5-carboxylate. What are the potential causes and how can I improve the yield?

A1: Senior Application Scientist Insights

Low yields in the cyclization step often stem from suboptimal reaction conditions, improper handling of reagents, or the formation of side products. Let's break down the common culprits and their solutions.

  • Suboptimal pH and Base Selection: The reaction of hydroxylamine with DEEM requires a mildly basic environment to facilitate the nucleophilic attack of hydroxylamine. If the medium is too acidic, the hydroxylamine will be protonated, reducing its nucleophilicity. Conversely, a strongly basic medium can lead to undesired side reactions of DEEM.

    • Solution: The use of hydroxylamine hydrochloride with a mild base like sodium bicarbonate is recommended. This in-situ generation of free hydroxylamine helps maintain an optimal pH. Ensure you are using at least one equivalent of the base to neutralize the HCl from the hydroxylamine salt.

  • Reaction Temperature and Time: Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product.

    • Solution: A gentle reflux in a solvent like ethanol is generally effective. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is typically in the range of 4-6 hours.

  • Formation of Regioisomers: A significant challenge in this synthesis is the potential formation of the undesired ethyl 5-ethoxy-1,2-oxazole-3-carboxylate isomer. The regioselectivity is influenced by the reaction conditions.

    • Solution: The formation of the desired 3-ethoxy isomer is generally favored under neutral or slightly basic conditions. The proposed mechanism involves the initial attack of the nitrogen of hydroxylamine on the enone system of DEEM, followed by cyclization.

Proposed Reaction Mechanism for Favored Isomer Formation:

Cyclization_Mechanism cluster_0 Reaction Pathway DEEM DEEM Intermediate1 Michael Adduct Intermediate DEEM->Intermediate1 + NH2OH NH2OH NH2OH Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Ester Ethyl 3-Ethoxy-1,2-oxazole- 5-carboxylate Intermediate2->Ester - H2O

Caption: Proposed mechanism for the formation of the 3-ethoxy isomer.

Optimized Reaction Parameters for Cyclization:

ParameterRecommended ConditionRationale
Hydroxylamine Source Hydroxylamine hydrochloride (NH₂OH·HCl)Stable and readily available.
Base Sodium bicarbonate (NaHCO₃) or Sodium acetate (CH₃COONa)Mild base to neutralize HCl and maintain optimal pH.
Solvent Absolute EthanolGood solubility for reactants and suitable reflux temperature.
Temperature Reflux (~78 °C)Provides sufficient energy for the reaction without significant degradation.
Reaction Time 4 - 6 hoursTypically sufficient for reaction completion; monitor by TLC.
Stoichiometry DEEM (1 eq.), NH₂OH·HCl (1.1 eq.), NaHCO₃ (1.2 eq.)A slight excess of hydroxylamine and base ensures complete consumption of DEEM.

Q2: I am observing multiple spots on my TLC plate after the cyclization reaction, even after optimizing the conditions. How do I identify and minimize these impurities?

A2: Senior Application Scientist Insights

The presence of multiple spots on TLC indicates the formation of byproducts or unreacted starting materials. Here's a systematic approach to troubleshoot this issue.

  • Unreacted Starting Materials: A common issue is the presence of unreacted DEEM.

    • Identification: Compare the Rf value of the spot with that of your DEEM starting material.

    • Solution: Ensure the stoichiometry of hydroxylamine and base is correct and that the reaction has been allowed to proceed for a sufficient amount of time.

  • Isomeric Byproduct: The formation of the 5-ethoxy isomer is a likely culprit.

    • Identification: This isomer will likely have a similar polarity and thus a close Rf value to your desired product. Characterization by NMR or LC-MS may be necessary to confirm its presence.

    • Solution: Careful control of the reaction pH, as mentioned previously, is key. Purification by column chromatography may be required to separate the isomers.

  • Hydrolysis of Esters: If there is water present in your reaction, you may see some hydrolysis of the ester groups on DEEM or the product.

    • Identification: These carboxylic acid impurities will have a much lower Rf value and will streak on the TLC plate.

    • Solution: Use anhydrous solvents and reagents to minimize water content.

Experimental Protocol for Cyclization:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium bicarbonate (1.2 equivalents) in absolute ethanol.

  • To the stirring suspension, add diethyl ethoxymethylenemalonate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Saponification of Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate

Q3: I am struggling with the saponification of the ester. My yield of the final carboxylic acid is low, and I suspect the isoxazole ring is not stable. How can I optimize the hydrolysis?

A3: Senior Application Scientist Insights

The saponification of the ester to the carboxylic acid is a critical step where the stability of the 1,2-oxazole ring can be a concern under harsh basic conditions. Optimization of the base, temperature, and reaction time is crucial for a successful transformation.

  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective but can lead to ring opening if the reaction is not carefully controlled. Lithium hydroxide (LiOH) is often a milder and more selective choice for the hydrolysis of esters, especially in the presence of sensitive functional groups.[1][2]

    • Solution: Start with LiOH as the base. It is known to effectively hydrolyze esters under milder conditions, often at room temperature.[1][2]

  • Reaction Temperature: Elevated temperatures can promote the degradation of the isoxazole ring.

    • Solution: Conduct the saponification at room temperature or slightly above (e.g., 40 °C) to minimize the risk of side reactions. Monitor the reaction closely by TLC to avoid prolonged reaction times.

  • Solvent System: A mixture of an organic solvent and water is necessary to dissolve both the ester and the hydroxide base.

    • Solution: A mixture of tetrahydrofuran (THF) and water or methanol and water is a common and effective solvent system for saponification.[3][4]

Optimized Reaction Parameters for Saponification:

ParameterRecommended ConditionRationale
Base Lithium hydroxide (LiOH) monohydrateMilder base, reduces the risk of isoxazole ring cleavage.[1][2]
Solvent THF/Water or Methanol/Water (e.g., 2:1 or 3:1 v/v)Ensures solubility of both the ester and the base.[3][4]
Temperature Room temperature to 40 °CMinimizes degradation of the isoxazole ring.
Reaction Time 2 - 12 hoursMonitor by TLC until the starting ester is consumed.
Stoichiometry Ester (1 eq.), LiOH (1.5 - 2 eq.)A slight excess of base ensures complete hydrolysis.

Q4: The purification of the final this compound is challenging. What is the most effective purification strategy?

A4: Senior Application Scientist Insights

The purification of the final carboxylic acid product can be efficiently achieved by leveraging its acidic nature through an acid-base extraction, followed by recrystallization.

  • Acid-Base Extraction: This is a highly effective method to separate the acidic product from any neutral or basic impurities.[5]

    • Procedure:

      • Dissolve the crude product in an organic solvent like ethyl acetate.

      • Extract the organic solution with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its salt form and move into the aqueous layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. The carboxylic acid will precipitate out.

      • Collect the precipitated solid by vacuum filtration, or if it doesn't precipitate, extract the acidified aqueous layer with an organic solvent.

  • Recrystallization: This is an excellent final step to obtain a highly pure, crystalline product.

    • Solvent Selection: Experiment with different solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures. Good candidates include water, ethanol/water mixtures, or ethyl acetate/hexanes.[6]

Experimental Protocol for Saponification and Purification:

  • Dissolve the ethyl 3-ethoxy-1,2-oxazole-5-carboxylate (1.0 equivalent) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the solid from a suitable solvent system to obtain the pure this compound.

Part 2: Frequently Asked Questions (FAQs)

Q5: What are the key safety precautions I should take during this synthesis?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diethyl ethoxymethylenemalonate can be irritating to the skin and eyes.[7] Hydroxylamine and its salts can be toxic and should be handled with care. The saponification step involves the use of corrosive bases and acids.

Q6: Can I use a different starting material instead of diethyl ethoxymethylenemalonate?

A6: While other activated methylene compounds could potentially be used, diethyl ethoxymethylenemalonate is a common and commercially available precursor for this type of cyclization.[8] Its enol ether moiety is key to directing the regioselectivity of the reaction with hydroxylamine.

Q7: How can I confirm the structure and purity of my final product?

A7: The structure of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): This will show the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches. Purity can be assessed by:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the purity of the sample.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Q8: Is it possible to perform this synthesis on a larger scale?

A8: Yes, this synthesis is amenable to scale-up. However, for larger scale reactions, it is important to consider:

  • Heat Transfer: The cyclization step can be exothermic. Ensure your reaction vessel has adequate cooling capacity.

  • Mixing: Efficient stirring is crucial to maintain homogeneity and prevent localized hot spots.

  • Reagent Addition: For larger scale reactions, the dropwise addition of reagents may need to be carefully controlled to manage the reaction rate and temperature.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Molecules, 26(11), 3321.
  • OperaChem. (2024).
  • Chavan, L. N., et al. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 86(24), 18247–18256.
  • Sciforum. (2018). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
  • Organic Syntheses Procedure. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2019).
  • Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. (1964). Acta Poloniae Pharmaceutica, 21, 251-255.
  • Master Organic Chemistry. (2022).
  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Reaction in oximes of 2'-hydroxychalcones. (1991). Asian Journal of Chemistry, 3(2), 158-163.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • CN112898152A. (2021).
  • PubChem. (n.d.). Diethyl (ethoxymethylene)
  • ResearchGate. (2024).
  • CN104860818A. (2015).
  • MH Chem. (2022, July 20). Ester to carboxylic acid- Saponification mechanism and Rxn setup [Video]. YouTube.
  • BenchChem. (2025).
  • Beijing Innochem Science & Technology Co., Ltd. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: Hydrolytic Cleavage of the Oxazoline Ring.
  • PubMed. (1970).
  • Beilstein Journal of Organic Chemistry. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • Chemical Reviews. (2012).

Sources

Technical Support Center: Purification of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. The strategies outlined below are designed to address common challenges associated with the purification of polar, acidic heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound presents several challenges inherent to its molecular structure. The carboxylic acid group confers high polarity, which can lead to difficulties in chromatographic separation, such as streaking on silica gel plates and poor recovery from columns.[1][2] Furthermore, while the 3-ethoxy group provides some stability, related oxazole structures, particularly 5-hydroxyoxazole-4-carboxylic acids, are known to be susceptible to degradation, such as hydrolytic ring-opening, especially under harsh conditions or prolonged exposure to acidic stationary phases like silica gel.[1][3] Finally, synthetic byproducts with similar polarities can co-elute with the desired product, complicating isolation.[1]

Q2: What is the recommended general purification strategy for this compound?

A multi-step approach is typically the most effective strategy.

  • Aqueous Acid-Base Workup: This is a crucial first step to remove non-acidic impurities. By dissolving the crude mixture in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate), the acidic product is selectively extracted into the aqueous layer as its salt. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid, which can then be collected or back-extracted into an organic solvent.[1][2]

  • Recrystallization: If the product obtained after extraction is a solid, recrystallization is a powerful technique for achieving high purity by leveraging differences in solubility between the product and remaining impurities.[1][2]

  • Column Chromatography: If recrystallization is ineffective or the product is not a solid, column chromatography is the next logical step. Special considerations, discussed in the troubleshooting section, are necessary due to the compound's acidic nature.[1]

Q3: How can I improve the stability of my compound during purification?

To mitigate potential degradation, several precautions should be taken. Avoid harsh acidic or basic conditions and excessive heat.[1] When performing column chromatography, minimizing the time the compound spends on the silica gel is advisable. If instability is a significant issue, protecting the carboxylic acid group as an ester prior to chromatography and deprotecting it afterward can be a viable, albeit more complex, strategy.[1]

Purification Technique Decision Workflow

The choice of purification method depends on the physical state of the crude product and the nature of the impurities. The following diagram outlines a logical workflow for selecting the appropriate technique.

G start Crude Product (this compound) workup Perform Acid-Base Extraction Workup start->workup is_solid Is the product a solid? workup->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Gum) is_pure Is purity sufficient (by TLC/NMR)? recrystallize->is_pure is_pure->chromatography No end Pure Product is_pure->end Yes chromatography->end

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Problem 1: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or choose a solvent system for column chromatography.
  • Underlying Cause: This is a classic issue for carboxylic acids on silica gel.[2] The acidic proton of your compound interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface. This strong, non-uniform interaction causes a portion of the analyte to move slower than the main spot, resulting in a "streak" or "tail."[2]

  • Solution: To suppress this interaction, you must ensure your compound remains fully protonated during chromatography. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid).[1][2] The added acid saturates the interaction sites on the silica and maintains an acidic environment, leading to sharp, well-defined spots.

Problem 2: I have very low or no recovery of my product after silica gel column chromatography.
  • Underlying Cause: There are two likely causes. First, the high polarity of your compound may lead to irreversible adsorption onto the silica gel stationary phase, especially if the eluent is not polar enough. Second, some oxazole derivatives can be unstable and may decompose during prolonged contact with silica gel.[1]

  • Solutions & Optimization:

    • Acidify the Mobile Phase: As with TLC, adding 0.5-1% acetic or formic acid to your mobile phase is critical. This minimizes strong interactions and improves recovery.[1][2]

    • Increase Eluent Polarity: Your compound is polar. A common starting point for the mobile phase is a gradient of n-hexane and ethyl acetate.[4] If this is insufficient, a more polar system like dichloromethane and methanol may be required.[1]

    • Consider Alternative Stationary Phases: If low recovery persists, the issue may be the silica itself. Consider using a more inert stationary phase like alumina (neutral or basic) or employing reversed-phase (C18) chromatography, which separates based on hydrophobicity.[1][5]

Problem 3: I am struggling to separate my product from a polar impurity with a very similar Rf value.
  • Underlying Cause: When two compounds have nearly identical polarity, chromatographic separation becomes extremely challenging.[1]

  • Solutions & Optimization:

    • Switch Purification Method: If column chromatography is failing, switch to a technique that exploits a different physical property. Recrystallization, which relies on differences in solubility in a specific solvent system, is the most effective alternative.[1]

    • Optimize Chromatography Conditions: Instead of a steep gradient, try a very shallow gradient or even an isocratic (constant solvent mixture) elution. This can sometimes provide the resolution needed to separate closely eluting spots.

    • Use a Different Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds and may offer a different selectivity compared to standard normal-phase chromatography.[6]

Problem 4: My final product is a sticky gum or oil instead of a crystalline solid.
  • Underlying Cause: This is often due to the presence of residual high-boiling point solvents (e.g., DMF, DMSO) or impurities that inhibit crystallization. The compound itself may also be a low-melting solid or an oil at room temperature.

  • Solutions & Optimization:

    • Thorough Drying: Ensure all solvents are removed. Use a rotary evaporator followed by drying under a high vacuum for several hours, potentially with gentle heating if the compound is known to be thermally stable.[1]

    • Co-evaporation: To remove stubborn high-boiling solvents, dissolve the gum in a low-boiling solvent (like dichloromethane or methanol) and re-evaporate. Repeat this process 2-3 times. This technique can help to azeotropically remove the trapped solvent.[1]

    • Induce Crystallization: If you suspect the product is solid but won't crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also initiate crystallization.

    • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.

Column Chromatography Troubleshooting Flowchart

G start Column Chromatography Issue issue What is the primary problem? start->issue streaking Streaking / Tailing Peaks issue->streaking Streaking low_recovery Low / No Recovery issue->low_recovery Low Recovery no_separation Poor Separation (Co-elution) issue->no_separation Poor Separation sol_streaking Add 0.5-1% Acetic Acid to Mobile Phase streaking->sol_streaking sol_recovery 1. Acidify Mobile Phase 2. Increase Eluent Polarity 3. Switch to Alumina/C18 low_recovery->sol_recovery sol_separation 1. Try Isocratic Elution 2. Attempt Recrystallization 3. Use a different mode (e.g., HILIC) no_separation->sol_separation

Caption: Troubleshooting guide for common column chromatography issues.

Key Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[1]

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and gently invert it multiple times, venting frequently to release pressure from CO₂ evolution.[1][2]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.[2]

  • Acidification: Combine the aqueous extracts in a flask and cool in an ice bath. Slowly add dilute acid (e.g., 1M HCl) while stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.[1]

  • Collection: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold water. If the product does not precipitate but instead makes the solution cloudy, extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[1]

  • Drying: Dry the collected solid under high vacuum. If back-extracted, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.[1]

Protocol 2: Modified Silica Gel Column Chromatography
  • Dry Loading (Recommended): In a round-bottom flask, dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel (celite can also be used) and evaporate the solvent to dryness. This creates a dry, free-flowing powder containing your adsorbed compound.

  • Column Packing: Prepare a silica gel column using your chosen eluent (e.g., 20% Ethyl Acetate in Hexane).

  • Mobile Phase Preparation: Prepare the bulk mobile phase. Crucially, add 0.5-1% acetic acid or formic acid to this solvent mixture to prevent streaking.[2]

  • Loading: Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Begin eluting the column with the acidified mobile phase, collecting fractions and monitoring the separation by TLC.

Summary of Recommended Solvent Systems
Purification TechniqueSolvent System (Starting Recommendations)Purpose & Rationale
TLC / Column Chromatography Ethyl Acetate / Hexanes + 0.5-1% Acetic AcidStandard normal-phase system. Acetic acid is critical to prevent peak tailing.[1][2]
Dichloromethane / Methanol + 0.5-1% Acetic AcidA more polar system for compounds that do not move in Ethyl Acetate/Hexanes.[1]
Recrystallization Ethanol / WaterDissolve in hot ethanol, add hot water dropwise until cloudy, then cool slowly.
Toluene or Ethyl Acetate / HexanesDissolve in a minimum of hot toluene or ethyl acetate, then add hexanes and cool.
Acid-Base Extraction Ethyl Acetate & Saturated aq. NaHCO₃Standard immiscible solvent pair for extracting carboxylic acids.[1][2]
References
  • Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem. (n.d.).
  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.).
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16). Waters.
  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20).
  • Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds - Benchchem. (n.d.).
  • Selectivity for Polar Acids in LC: Tips & Techniques - Phenomenex. (2017, August 2).
  • Technical Support Center: Optimizing Carboxylic Acid Purification - Benchchem. (n.d.).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (n.d.).
  • Synthesis of different α, β- unsaturated oxazolone derivatives - Journal of Drug Delivery and Therapeutics. (2019, January 15).
  • Troubleshooting peak tailing of carboxylic acids in gas chromatography - Benchchem. (n.d.).
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (2023, October 17).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025, March 5).
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (n.d.).
  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. (2019, April 18).

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. Drawing upon established chemical principles and field-proven insights, this document addresses common challenges, identifies potential by-products, and offers detailed protocols to ensure a successful and efficient synthesis.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically a three-step process, each with its own set of potential challenges and by-product formations. A thorough understanding of each stage is critical for effective troubleshooting.

Synthesis_Pathway Diethyl Malonate Diethyl Malonate DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Diethyl Malonate->DEEMM Acetic Anhydride Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->DEEMM Ester Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate DEEMM->Ester Hydroxylamine Hydroxylamine Hydroxylamine->Ester Cyclization Hydrolysis Saponification (e.g., NaOH) Ester->Hydrolysis Product This compound Hydrolysis->Product Acidification Regioselectivity DEEMM Diethyl Ethoxymethylenemalonate (DEEMM) Pathway_A Attack at C-3 DEEMM->Pathway_A Pathway_B Attack at C-1 DEEMM->Pathway_B Hydroxylamine Hydroxylamine Hydroxylamine->Pathway_A Hydroxylamine->Pathway_B Product Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate (Desired) Pathway_A->Product Byproduct Ethyl 5-Ethoxy-1,2-oxazole-3-carboxylate (Isomer) Pathway_B->Byproduct

Caption: Regioselectivity in the cyclization of DEEMM with hydroxylamine.

  • Causality: The nucleophilic attack of hydroxylamine can occur at either of the two electrophilic carbonyl carbons of the malonate moiety in DEEMM. The reaction conditions, particularly the pH, can influence the regioselectivity.

  • Troubleshooting:

    • Control of pH: The reaction is often carried out under mildly basic conditions to facilitate the cyclization. Careful control of the pH can favor the formation of the desired isomer. Experimenting with different bases (e.g., sodium acetate, sodium bicarbonate) may be necessary.

    • Purification: The two isomers will likely have different polarities, allowing for their separation by column chromatography on silica gel. [1] Protocol 2: Cyclization to Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate

  • Dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) and neutralize with a base like sodium acetate.

  • Add DEEMM to the hydroxylamine solution at room temperature.

  • Stir the reaction mixture for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

IV. Step 3: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification.

FAQs & Troubleshooting

Q3: After acidification, I get a low yield of my final product, and I notice gas evolution during the reaction. What is happening?

A3: The likely culprit is decarboxylation of the final product. [2]1,2-oxazole-5-carboxylic acids can be unstable, especially under certain conditions, and can lose carbon dioxide to form 3-ethoxy-1,2-oxazole.

  • Causality: The presence of the electron-withdrawing isoxazole ring can facilitate the loss of CO2, particularly at elevated temperatures or under strongly acidic or basic conditions. [3][4]* Troubleshooting:

    • Mild Reaction Conditions: Carry out the saponification at a low temperature (e.g., 0-5 °C) to minimize the risk of decarboxylation.

    • Careful Acidification: Add the acid slowly and maintain a low temperature during the acidification step.

    • Avoid Excess Heat: During workup and purification, avoid exposing the carboxylic acid to high temperatures.

Q4: My final product is contaminated with the starting ester. How can I ensure complete hydrolysis?

A4: Incomplete hydrolysis is a common issue and results in contamination of the final product with unreacted ethyl 3-ethoxy-1,2-oxazole-5-carboxylate .

  • Causality: Insufficient reaction time, a suboptimal amount of base, or poor mixing can lead to incomplete saponification. [5]* Troubleshooting:

    • Reaction Time and Stoichiometry: Ensure an adequate excess of base (e.g., 1.5-2 equivalents of NaOH or KOH) is used and allow the reaction to proceed for a sufficient duration. Monitor the reaction by TLC to confirm the disappearance of the starting ester.

    • Purification: The unreacted ester can be removed from the carboxylic acid product by extraction. During the workup, after acidification, the carboxylic acid will be protonated and can be extracted into an organic solvent, leaving any remaining ester behind if the polarity difference is significant. Alternatively, a careful wash of the organic layer containing the product with a dilute basic solution can remove the acidic product into the aqueous layer, leaving the neutral ester in the organic phase. [1]

Hydrolysis_Troubleshooting Ester Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate Saponification Saponification (e.g., NaOH) Ester->Saponification Carboxylate_Salt Sodium 3-Ethoxy-1,2-oxazole-5-carboxylate Saponification->Carboxylate_Salt Incomplete_Hydrolysis Incomplete Hydrolysis Saponification->Incomplete_Hydrolysis Insufficient time/base Acidification Acidification (e.g., HCl) Carboxylate_Salt->Acidification Product This compound Acidification->Product Decarboxylation Decarboxylation Product->Decarboxylation Heat/Strong Acid Incomplete_Hydrolysis->Ester Contamination Decarboxylated_Product 3-Ethoxy-1,2-oxazole Decarboxylation->Decarboxylated_Product

Caption: Troubleshooting flowchart for the saponification step.

Protocol 3: Saponification to this compound

  • Dissolve ethyl 3-ethoxy-1,2-oxazole-5-carboxylate in a suitable solvent like ethanol or a mixture of THF and water.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Stir the mixture at low temperature until TLC analysis indicates complete consumption of the starting material.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) while maintaining a low temperature.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

V. Analytical Characterization of By-products

The identification of by-products is crucial for optimizing the reaction conditions. A combination of NMR spectroscopy and mass spectrometry is highly effective for this purpose.

By-productExpected ¹H NMR SignalsExpected Mass Spectrum (ESI+)
Ethyl diethoxymethylmalonateSignals for three ethoxy groups (triplets and quartets), a methine proton, and the malonate protons.[M+H]⁺ and [M+Na]⁺ corresponding to C₁₂H₂₂O₆.
Ethyl 5-ethoxy-1,2-oxazole-3-carboxylateDistinct aromatic proton signal for the isoxazole ring, and signals for two different ethoxy groups. The chemical shift of the isoxazole proton will differ from the desired 3,5-disubstituted isomer.[M+H]⁺ and [M+Na]⁺ corresponding to C₈H₁₁NO₄.
3-Ethoxy-1,2-oxazoleSignals for the ethoxy group and two protons on the isoxazole ring. The absence of the carboxylic acid proton signal.[M+H]⁺ corresponding to C₅H₇NO₂.

VI. References

  • Organic Syntheses. (1955). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Coll. Vol. 3, p.395. [Link]

  • Organic Syntheses. (1948). Ethyl ethoxymethylenemalonate. 28, 60. [Link]

  • Sci-Hub. (1983). REGIOSELECTIVE SYNTHESIS OF 3‐HYDROXYISOXAZOLES AND 5‐ISOXAZOLONES FROM β‐AMINO α,β‐UNSATURATED ESTERS. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • Angewandte Chemie International Edition. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Trinuclear Iron(III) Oxo Cluster. [Link]

  • National Institutes of Health. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Bio-Byword Scientific Publishing. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • YouTube. (2019). synthesis of isoxazoles. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

  • csbsju. (n.d.). Reactivity: Decarboxylation. [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • Organic Syntheses. (1948). ethyl ethoxymethylenemalonate. [Link]

  • ResearchGate. (n.d.). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. [Link]

  • Wikipedia. (n.d.). Saponification. [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

Sources

Technical Support Center: 3-Ethoxy-1,2-oxazole-5-carboxylic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the degradation pathways of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during stability studies and experimental handling of this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A: The degradation of this compound is primarily influenced by hydrolytic, oxidative, photolytic, and thermal stress.[1] The presence of the oxazole ring and the carboxylic acid functional group makes the molecule susceptible to specific degradation pathways under these conditions.

Q2: What are the likely degradation pathways for this molecule under hydrolytic conditions?

A: Under hydrolytic conditions, particularly in acidic or basic media, the 1,2-oxazole ring is susceptible to cleavage.[2] This can lead to the formation of more polar, open-chain compounds. The ethoxy group may also undergo hydrolysis to the corresponding hydroxylamine, and the carboxylic acid can influence the rate of these reactions.

Q3: Is this compound sensitive to light?

A: Yes, molecules containing heterocyclic rings like oxazole can be susceptible to photodegradation.[3] Exposure to UV or simulated solar light can induce photochemical reactions, leading to the formation of various degradation products. It is recommended to handle and store the compound protected from light.

Q4: How does temperature affect the stability of this compound?

A: Elevated temperatures can accelerate degradation processes.[4] Thermal stress can lead to decarboxylation of the carboxylic acid group or promote the cleavage of the oxazole ring. The specific degradation products will depend on the temperature and the presence of other factors like moisture or oxygen.

Q5: What analytical techniques are best suited for monitoring the degradation of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying the parent compound from its degradation products.[5][6] The method should be validated to ensure it can resolve all potential degradants from the active pharmaceutical ingredient (API).[7]

Part 2: Troubleshooting Guides

This section addresses specific issues that may arise during the experimental investigation of this compound degradation.

Troubleshooting HPLC Analysis
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) for the Parent Compound The carboxylic acid group can interact with active sites on the HPLC column packing material.[8]- Use a column specifically designed for the analysis of acidic compounds.- Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid.- Consider derivatization of the carboxylic acid group if peak shape issues persist.[8]
Inconsistent Retention Times Fluctuations in mobile phase composition, column temperature, or pH.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Verify the pH of the mobile phase before each run.
Appearance of Unexpected Peaks in Control Samples Contamination of the solvent, glassware, or the sample itself. Degradation of the compound in the stock solution.- Use high-purity solvents and thoroughly clean all glassware.- Prepare fresh stock solutions and store them under appropriate conditions (e.g., refrigerated and protected from light).[9]
Poor Resolution Between Parent and Degradant Peaks The analytical method is not optimized to be "stability-indicating."[10]- Adjust the mobile phase composition (e.g., organic modifier ratio, pH).- Try a different column with a different stationary phase.- Optimize the gradient profile for better separation.
Troubleshooting Forced Degradation Studies
Issue Potential Cause Recommended Solution
No Degradation Observed Under Stress Conditions The stress conditions are not harsh enough.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of the stress exposure.- Increase the temperature of the study.
Complete Degradation of the Parent Compound The stress conditions are too harsh.- Decrease the concentration of the stressor.- Shorten the exposure time.- Lower the temperature of the study.
Precipitation of the Compound During the Study The solubility of the compound or its degradants is exceeded in the stress medium.- Use a co-solvent to increase solubility.- Adjust the pH of the solution.- Dilute the sample concentration.

Part 3: Potential Degradation Pathways

The degradation of this compound can proceed through several pathways depending on the stress conditions applied. A plausible set of degradation reactions is outlined below.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation Parent_Hydrolysis 3-Ethoxy-1,2-oxazole- 5-carboxylic acid RingOpened Ring-Opened Intermediate Parent_Hydrolysis->RingOpened Acid/Base Hydrolysis Decarboxylated_RingOpened Decarboxylated Ring-Opened Product RingOpened->Decarboxylated_RingOpened Decarboxylation Parent_Oxidation 3-Ethoxy-1,2-oxazole- 5-carboxylic acid Oxidized_Product Oxidized Oxazole Derivative Parent_Oxidation->Oxidized_Product Oxidizing Agent (e.g., H2O2) Parent_Photolysis 3-Ethoxy-1,2-oxazole- 5-carboxylic acid Photo_Isomer Photo-Isomer Parent_Photolysis->Photo_Isomer UV/Vis Light Photo_Fragment Photolytic Fragments Parent_Photolysis->Photo_Fragment UV/Vis Light Parent_Thermal 3-Ethoxy-1,2-oxazole- 5-carboxylic acid Decarboxylated_Parent Decarboxylated Parent Compound Parent_Thermal->Decarboxylated_Parent Heat

Caption: Plausible degradation pathways for this compound.

Part 4: Methodologies

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and simulated solar light for a specified duration.

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A starting point for developing a stability-indicating HPLC method is provided below. This will likely require optimization for your specific instrumentation and degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV-Vis scan)
Injection Volume 10 µL

Part 5: References

  • Forced degradation study of compound A3. ResearchGate. Available at: [Link]

  • Forced Degradation – A Review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. Pharma Stability. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles. ResearchGate. Available at: [Link]

  • Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Available at: [Link]

  • This compound. Beijing Xinheng Research Technology Co., Ltd. Available at: [Link]

  • The degradation of carboxylic acids into aldehydes. CoLab. Available at:

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. ACS Omega. Available at: [Link]

  • Photodegradation of Sulfamethoxazole and Enrofloxacin under UV and Simulated Solar Light Irradiation. MDPI. Available at: [Link]

  • Effect of oxygen on photodegradation of π-conjugated aromatic poly(1,3,4-oxadiazole)s. ResearchGate. Available at: [Link]

  • THERMAL BEHAVIOR OF SOME NEW PHENOXYALKYL CARBOXYLIC ACIDS DERIVATIVES IN NITROGEN ATMOSPHERE. SCIENTIFIC STUDY & RESEARCH. Available at: [Link]

  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. MDPI. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. NIH. Available at: [Link]

  • Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). ResearchGate. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry. Available at: [Link]

  • Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Degradation of Acids to Alcohols by the Carboxy-Inversion Reaction. Semantic Scholar. Available at: [Link]

  • Pyrolysis of Carboxylic Acids. ResearchGate. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and efficient synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the reaction of diethyl acetylenedicarboxylate with hydroxylamine to form the key intermediate, diethyl 2-(hydroxyimino)succinate. This intermediate is then cyclized using triethyl orthoformate to yield ethyl 3-ethoxy-1,2-oxazole-5-carboxylate. The final step involves the selective hydrolysis of the ethyl ester to afford the target carboxylic acid.

Synthetic_Pathway A Diethyl Acetylenedicarboxylate C Diethyl 2-(hydroxyimino)succinate A->C B Hydroxylamine B->C E Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate C->E D Triethyl Orthoformate D->E G This compound E->G F Hydrolysis F->G

Caption: Synthetic route to this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The cyclization step (Step 2) is the most critical. The reaction conditions, particularly temperature and the exclusion of moisture, must be carefully controlled to ensure high yields and prevent the formation of byproducts.

Q2: Can I use a different base for the hydrolysis step?

A2: While sodium hydroxide is commonly used, other bases like lithium hydroxide or potassium hydroxide can also be employed.[1] However, it is crucial to carefully monitor the reaction to avoid potential side reactions, such as the opening of the isoxazole ring.[1]

Q3: My final product is difficult to purify. What are my options?

A3: Purification of isoxazole carboxylic acids can be challenging due to their polarity. A combination of techniques is often most effective. Start with an aqueous workup with pH adjustment to remove most impurities.[2] If the product is a solid, recrystallization is an excellent method for achieving high purity.[2] For persistent impurities, column chromatography on silica gel can be used, though care must be taken to avoid product decomposition on the stationary phase.[2]

III. Troubleshooting Guides

Problem 1: Low Yield in the Formation of Diethyl 2-(hydroxyimino)succinate (Step 1)

Question: I am experiencing a low yield in the first step of the reaction between diethyl acetylenedicarboxylate and hydroxylamine. What are the potential causes and how can I improve the yield?

Answer: Low yields in this step can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting_Step1 Start Low Yield in Step 1 Q1 Is the hydroxylamine solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature properly controlled? A1_Yes->Q2 Sol1 Prepare a fresh solution of hydroxylamine hydrochloride and base. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the stoichiometry of the reactants correct? A2_Yes->Q3 Sol2 Maintain the reaction temperature at or below room temperature to prevent side reactions. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Ensure accurate measurement of both reactants. A slight excess of hydroxylamine can be beneficial. A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for low yield in Step 1.

Detailed Troubleshooting Steps:

  • Reagent Quality: Hydroxylamine solutions can degrade over time. It is advisable to use a freshly prepared solution of hydroxylamine hydrochloride neutralized with a base like sodium carbonate or sodium hydroxide.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-25 °C) is crucial to prevent the formation of undesired side products.

  • Stoichiometry: Ensure the molar ratio of reactants is correct. A small excess of hydroxylamine can help drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Problem 2: Incomplete Cyclization or Formation of Side Products (Step 2)

Question: During the cyclization with triethyl orthoformate, I am observing incomplete reaction and the formation of significant impurities. How can I optimize this step?

Answer: The cyclization to form the 3-ethoxy-1,2-oxazole ring is sensitive to reaction conditions. Incomplete reaction and side product formation are common challenges during scale-up.

Common Causes and Solutions:

Potential Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Triethyl orthoformate is sensitive to moisture.[3]
Insufficient Reaction Temperature Gradually increase the reaction temperature, monitoring for the consumption of the starting material and the formation of the desired product by TLC or GC-MS. A higher temperature may be required to drive the reaction to completion.
Suboptimal Reaction Time Extend the reaction time. Monitor the reaction progress at regular intervals to determine the point of maximum conversion.
Incorrect Stoichiometry An excess of triethyl orthoformate is often used to act as both a reagent and a solvent. Ensure a sufficient excess is present.
Formation of Amidine Byproducts The reaction of amines (from hydroxylamine decomposition) with triethyl orthoformate can lead to amidine formation.[4] Ensure the starting diethyl 2-(hydroxyimino)succinate is of high purity.
Problem 3: Difficulty in Hydrolyzing the Ester without Ring Opening (Step 3)

Question: I am struggling with the final hydrolysis step. Either the reaction is incomplete, or I am observing decomposition of the isoxazole ring. What are the best conditions for this transformation?

Answer: Selective hydrolysis of the ester in the presence of the isoxazole ring requires careful control of the reaction conditions to avoid ring cleavage.[1]

Recommended Approaches:

  • Mild Basic Hydrolysis: Use a stoichiometric amount of a mild base like lithium hydroxide in a mixture of THF and water at room temperature.[1] Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to ring opening.

  • Acidic Hydrolysis: While less common for isoxazoles, carefully controlled acidic hydrolysis using a dilute mineral acid at low temperatures can be attempted. However, this method carries a higher risk of ring degradation.

  • Work-up Procedure: After hydrolysis, it is critical to neutralize the reaction mixture carefully with a mild acid (e.g., citric acid or dilute HCl) to a pH of around 3-4 to precipitate the carboxylic acid.[1][2]

IV. Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(hydroxyimino)succinate
  • In a well-ventilated fume hood, dissolve hydroxylamine hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium carbonate in water with stirring.

  • To this cold solution, add diethyl acetylenedicarboxylate dropwise while maintaining the temperature below 25 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate
  • Combine the crude diethyl 2-(hydroxyimino)succinate and an excess of triethyl orthoformate in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound
  • Dissolve the ethyl 3-ethoxy-1,2-oxazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add a stoichiometric amount of lithium hydroxide monohydrate.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with a 10% citric acid solution or 1M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

V. Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield
Diethyl 2-(hydroxyimino)succinateC₈H₁₃NO₅203.1980-90%
Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylateC₈H₁₁NO₄185.1870-80%
This compoundC₆H₇NO₄157.1285-95%

VI. References

  • How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. Available at: [Link]

  • Diethyl (hydroxyimino)malonate | C7H11NO5 | CID 6399380. PubChem. Available at: [Link]

  • Triethyl orthoformate. Wikipedia. Available at: [Link]

  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. NIH. Available at: [Link]

  • Diethyl succinate. Organic Syntheses. Available at: [Link]

  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC - NIH. Available at: [Link]

  • Synthesis of Isoxazole Derivatives. MDPI. Available at: [Link]

  • Preparation method of 5-methyl isoxazole-4-ethyl formate. Google Patents. Available at:

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances. Available at: [Link]

  • A useful, regiospecific synthesis of isoxazoles. ACS Publications. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH. Available at: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. Available at: [Link]

  • Method for preparing heterocyclic-carboxylic acids. Google Patents. Available at:

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

  • Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PMC - PubMed Central. Available at: [Link]

  • Process for the preparation of isoxazole-3-carboxylic acid. Google Patents. Available at:

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Available at: [Link]

  • One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Available at: [Link]

  • Diethyl acetylenedicarboxylate | C8H10O4 | CID 69803. PubChem. Available at: [Link]

  • Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. ResearchGate. Available at: [Link]

  • Batch chemoenzymatic synthesis of diethyl succinate (2a) by varying the... ResearchGate. Available at: [Link]

  • Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Beilstein Journals. Available at: [Link]

  • Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. Available at: [Link]

  • Synthetic process of triethyl orthoformate. Google Patents. Available at:

  • Process for the synthesis of a N,N-dialkyl-hydroxylamine. Google Patents. Available at:

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. Available at: [Link]

  • A New Consecutive Three-Component Oxazole Synthesis by an Amidation—Coupling—Cycloisomerization (ACCI) Sequence. ResearchGate. Available at: [Link]

  • Synthesis of 3-Acyl-isoxazoles and Δ 2 -Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert -Butyl Nitrite via a Csp 3 –H Radical Functionalization/Cycloaddition Cascade. ResearchGate. Available at: [Link]

Sources

resolving common issues in the characterization of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Ethoxy-1,2-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield. What are the common pitfalls?

A1: Low yields in oxazole synthesis can often be traced back to several factors. In the context of this compound, which is a substituted 1,2-oxazole (also known as isoxazole), the choice of cyclodehydrating agent is critical. Strong acids, while effective, can sometimes lead to side reactions or degradation of the starting materials.[1] Additionally, the stability of the starting materials and the product itself under the reaction conditions should be considered. The presence of the ethoxy and carboxylic acid groups can influence the electron density of the ring and its susceptibility to degradation.

Q2: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A2: A common side reaction in the synthesis of heterocycles is the formation of isomers or reaction with the solvent. For instance, if dimethylformamide (DMF) is used with a reagent like phosphorus oxychloride (POCl₃), Vilsmeier-Haack formylation can occur if your precursors contain activated aromatic rings.[1] Given the structure of this compound, hydrolysis of the ethoxy group to a hydroxyl group or esterification of the carboxylic acid with an alcohol solvent are potential side reactions to consider.

Q3: My purified this compound appears to be degrading over time. What are the stability concerns?

A3: Oxazole carboxylic acids, particularly those with certain substitution patterns, can be susceptible to instability. Two primary degradation pathways to be aware of are hydrolytic ring-opening and decarboxylation.[2][3] The presence of moisture or exposure to high temperatures can facilitate these degradation processes.[4] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures is highly recommended.

Q4: What is the best general approach for purifying crude this compound?

A4: A multi-step purification strategy is often the most effective. This typically involves an initial workup with an acid-base extraction to separate the acidic product from neutral and basic impurities.[2] This can be followed by recrystallization or column chromatography. Given the polarity of the carboxylic acid, a polar stationary phase or reverse-phase chromatography might be necessary. Adding a small amount of a volatile acid like formic or acetic acid to the mobile phase can improve peak shape and recovery during chromatography.[2]

Troubleshooting Guides

Guide 1: Spectroscopic Characterization (NMR, IR, MS)

Symptom: Broad peaks for the carboxylic acid proton, unexpected splitting of the ethoxy group signals, or the presence of unidentified peaks.

Causality & Troubleshooting:

  • Broad Carboxylic Acid Proton: The acidic proton of the carboxylic acid often exchanges with residual water in the NMR solvent, leading to a broad singlet that can appear over a wide chemical shift range. To confirm its presence, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the acidic proton signal to disappear.

  • Complex Splitting of Ethoxy Group: The ethyl group should exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. Any deviation from this pattern could suggest the presence of diastereomers if a chiral center is nearby (not applicable here), or restricted rotation around the C-O bond. More likely, it indicates the presence of an impurity.

  • Unidentified Peaks: These could be residual solvents from the purification process or byproducts from the synthesis. Compare the observed peaks with the chemical shifts of common laboratory solvents. If byproducts are suspected, refer back to the synthetic route to hypothesize potential side products.

Representative ¹H NMR Data (in DMSO-d₆, 400 MHz): Note: This is a representative spectrum based on similar structures. Actual chemical shifts may vary.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5br s1H-COOH
4.45q2H-OCH₂CH₃
1.35t3H-OCH₂CH₃

Symptom: The mass spectrum shows a molecular ion peak that does not correspond to the expected mass of this compound (C₆H₇NO₄, MW: 157.12 g/mol ), or the fragmentation pattern is inconsistent with the structure.[5]

Causality & Troubleshooting:

  • Incorrect Molecular Ion: A weak or absent molecular ion peak is possible for some carboxylic acids.[6] Look for [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions depending on the ionization mode. If the observed mass is significantly different, it could indicate the presence of an adduct with the solvent or a salt.

  • Fragmentation Pattern: The fragmentation of oxazoles can be complex.[7] For this compound, common fragmentation pathways could include:

    • Loss of CO₂ (44 Da) from the carboxylic acid, a common fragmentation for carboxylic acids.[8]

    • Loss of the ethoxy group (-OCH₂CH₃, 45 Da).

    • Cleavage of the oxazole ring.

    • McLafferty rearrangement is a possibility for carboxylic acids with longer alkyl chains, though less likely here.[6]

Troubleshooting Workflow for Unexpected MS Data

start Unexpected MS Data check_mi Check for [M+H]+, [M+Na]+, [M-H]- start->check_mi check_adducts Consider Solvent/Salt Adducts check_mi->check_adducts analyze_frag Analyze Fragmentation Pattern check_adducts->analyze_frag loss_co2 Look for Loss of CO2 (44 Da) analyze_frag->loss_co2 loss_ethoxy Look for Loss of Ethoxy (45 Da) analyze_frag->loss_ethoxy ring_cleavage Consider Ring Cleavage analyze_frag->ring_cleavage compare Compare with Theoretical Fragmentation loss_co2->compare loss_ethoxy->compare ring_cleavage->compare identify Identify Impurity/Byproduct compare->identify

Caption: Troubleshooting workflow for unexpected mass spectrometry data.

Guide 2: Chromatographic Analysis (HPLC)

Symptom: Tailing or fronting peaks, broad peaks, or co-elution with impurities during HPLC analysis.

Causality & Troubleshooting:

  • Peak Tailing: This is a common issue for carboxylic acids due to the interaction of the acidic proton with residual silanol groups on the silica-based stationary phase.

    • Solution: Add a small amount (0.1%) of a volatile acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This will protonate the silanol groups and the carboxylic acid, minimizing secondary interactions and improving peak shape.

  • Poor Resolution: If the peak of interest is not well-separated from impurities, optimizing the mobile phase composition is necessary.

    • Solution: Perform a gradient elution to determine the optimal solvent strength for separation. A common mobile phase for a compound of this polarity would be a gradient of water (with 0.1% formic acid) and acetonitrile or methanol.[9]

  • Irreversible Adsorption: The compound may be strongly retained on the column, leading to broad peaks or no elution at all.

    • Solution: Ensure the mobile phase pH is appropriate. For a carboxylic acid, a lower pH will keep it in its neutral form, which is generally better for reverse-phase chromatography.

Typical HPLC Conditions (Reverse-Phase):

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Experimental Workflow for HPLC Method Development

start Start: Poor Peak Shape/Resolution check_tailing Assess Peak Tailing start->check_tailing add_acid Add 0.1% Formic Acid to Mobile Phase check_tailing->add_acid Tailing Observed check_resolution Assess Resolution check_tailing->check_resolution No Tailing add_acid->check_resolution optimize_gradient Optimize Gradient Profile check_resolution->optimize_gradient Poor Resolution check_retention Assess Retention check_resolution->check_retention Good Resolution optimize_gradient->check_retention adjust_ph Adjust Mobile Phase pH check_retention->adjust_ph Strong/No Retention end End: Optimized Method check_retention->end Good Retention adjust_ph->end

Caption: Workflow for HPLC method development for this compound.

References

  • Benchchem. Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • The Royal Society of Chemistry.
  • Beijing Xinhengyan Technology Co., Ltd. This compound - CAS:135080-29-4.
  • National Institutes of Health.
  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • HETEROCYCLES. mass spectrometry of oxazoles.
  • National Institutes of Health.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Benchchem.
  • National Institutes of Health.
  • YouTube.
  • Mass Spectrometry: Fragment
  • Edit chemical label this compound.
  • Oxidative decarboxylation of arylacetic acids and arylacetic esters with singlet molecular oxygen generated from trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperox
  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • MDPI. The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series.
  • MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • NF Jain and CE Masse.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Organic Chemistry Portal.
  • Canadian Science Publishing. Studies in isoxazole chemistry. 111.
  • ResearchGate. Synthesis and Reactions of Oxazoles.
  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and.
  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared
  • Google Patents.
  • Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Deriv
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles.
  • SpectraBase.[1][10][11]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester.

  • Google Patents. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids.
  • PubMed. Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface.
  • Sigma-Aldrich. 3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • SpectraBase. 1,2,4-oxadiazole-5-carboxylic acid, 3-[4-(trifluoromethyl)phenyl]-, ethyl ester.

Sources

Technical Support Center: Synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to navigate the common challenges encountered in the lab. This document moves beyond simple step-by-step instructions to offer a deeper understanding of the reaction pathways, helping you to optimize your synthesis for yield, purity, and scalability.

Part 1: The Classical [3+2] Cycloaddition Pathway

The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, often involving a nitrile oxide and an alkyne.[1] For our target molecule, this translates to the reaction between an ethyl glyoxylate-derived nitrile oxide and ethoxyacetylene, followed by hydrolysis of the resulting ester.

Frequently Asked Questions & Troubleshooting (Classical Pathway)

Q1: What is the general overview of the classical [3+2] cycloaddition route?

A1: The synthesis is a two-stage process. First, a nitrile oxide is generated in situ from a precursor like ethyl 2-chloro-2-(hydroxyimino)acetate. This highly reactive intermediate immediately undergoes a [3+2] cycloaddition reaction with ethoxyacetylene. This step is regioselective, forming the ethyl 3-ethoxy-1,2-oxazole-5-carboxylate intermediate. The second stage is the hydrolysis of this ethyl ester to yield the final carboxylic acid product.

Classical Pathway Start Ethyl 2-chloro-2- (hydroxyimino)acetate Reagent1 Base (e.g., Et3N) In situ generation Cycloaddition [3+2] Cycloaddition Start->Cycloaddition NitrileOxide Nitrile Oxide Intermediate Reagent1->NitrileOxide Forms NitrileOxide->Cycloaddition Alkyne Ethoxyacetylene Alkyne->Cycloaddition Ester Ethyl 3-Ethoxy-1,2- oxazole-5-carboxylate Cycloaddition->Ester Hydrolysis Hydrolysis (Acid or Base) Ester->Hydrolysis Product 3-Ethoxy-1,2-oxazole- 5-carboxylic acid Hydrolysis->Product

Caption: General workflow for the classical [3+2] cycloaddition synthesis.

Q2: My cycloaddition reaction is low-yielding. What are the likely causes and how can I fix them?

A2: Low yields in this step typically trace back to the stability and reactivity of the nitrile oxide intermediate. Here’s a breakdown of common issues and solutions:

Potential Cause Explanation & Troubleshooting Steps
Nitrile Oxide Dimerization Nitrile oxides are unstable and can dimerize to form furoxans, a common side product. This is often exacerbated by high concentrations or elevated temperatures. Solution:Slow Addition: Add the base (e.g., triethylamine) slowly to the solution of the hydroximoyl chloride precursor and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the cycloaddition over dimerization. • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of dimerization.
Precursor Purity The purity of the ethyl 2-chloro-2-(hydroxyimino)acetate precursor is critical. Impurities can interfere with the in situ generation of the nitrile oxide. Solution:Recrystallize: Purify the precursor by recrystallization before use. • Characterize: Confirm purity via NMR or melting point analysis.
Moisture Contamination Water can react with the hydroximoyl chloride precursor and the nitrile oxide itself. Solution:Dry Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I'm struggling with the final ester hydrolysis. The reaction is either incomplete or my product is degrading. What should I do?

A3: Ester hydrolysis can be performed under acidic or basic (saponification) conditions, each with its own set of challenges.[2] Basic hydrolysis is often preferred as it is irreversible, driving the reaction to completion.[3]

Condition Protocol Advantages Troubleshooting
Acidic Hydrolysis Reflux the ester with an excess of aqueous acid (e.g., 6M HCl or H₂SO₄).[2]• Direct formation of the carboxylic acid.Incomplete Reaction: The reaction is reversible.[4] Use a large excess of water (aqueous acid) to push the equilibrium towards the products. Extend reaction time. • Product Degradation: The isoxazole ring can be sensitive to harsh acidic conditions and high temperatures, potentially leading to ring-opening.[5] Monitor the reaction by TLC/HPLC and avoid prolonged heating once the starting material is consumed.
Basic Hydrolysis (Saponification) Reflux the ester with an aqueous base (e.g., NaOH or KOH), followed by acidic workup.• Irreversible and generally goes to completion.[3] • Easier separation of the alcohol byproduct from the carboxylate salt.Incomplete Reaction: Ensure at least one molar equivalent of base is used. If starting material remains, increase the amount of base and/or reaction time. • Isolation Issues: After saponification, the product is a water-soluble carboxylate salt. You must carefully acidify the aqueous solution (e.g., with cold 1M HCl) to pH ~2-3 to precipitate the neutral carboxylic acid. Ensure the solution is cold to minimize solubility of the product.

Part 2: Alternative Pathway via Diketoester Condensation

An alternative strategy avoids the potentially unstable nitrile oxide intermediate by building the isoxazole ring from a different set of precursors. This route involves the condensation of hydroxylamine with a suitably functionalized 1,3-dicarbonyl compound, a classic method for isoxazole synthesis.[6]

Frequently Asked Questions & Troubleshooting (Alternative Pathway)

Q4: Can you outline this alternative condensation pathway?

A4: Certainly. This route begins with a precursor like diethyl 2-(ethoxymethylene)-3-oxobutanedioate. This compound contains the necessary carbon backbone. It is then cyclized by reacting it with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds via condensation and subsequent intramolecular cyclization to form the isoxazole ring. One of the ester groups is then selectively hydrolyzed to yield the final product.

Alternative Pathway Start Diethyl 2-(ethoxymethylene)- 3-oxobutanedioate Condensation Condensation & Cyclization Start->Condensation Reagent1 Hydroxylamine HCl, Base (e.g., NaOAc) Reagent1->Condensation Diester Intermediate Diester Condensation->Diester Hydrolysis Selective Hydrolysis Diester->Hydrolysis Product 3-Ethoxy-1,2-oxazole- 5-carboxylic acid Hydrolysis->Product

Caption: General workflow for the alternative condensation pathway.

Q5: What are the main advantages and potential pitfalls of this alternative route?

A5: This method offers a different set of challenges and benefits compared to the cycloaddition route.

Pros Cons & Troubleshooting
Avoids Unstable Intermediates: Circumvents the need to generate and handle potentially hazardous or unstable nitrile oxides.Starting Material Availability: The substituted 1,3-dicarbonyl precursor may not be commercially available and could require a multi-step synthesis itself.[6]
Potentially Milder Conditions: The cyclization can often be achieved under mild, one-pot conditions.Regioselectivity Issues: The reaction of an unsymmetrical dicarbonyl with hydroxylamine can potentially lead to isomeric products. For this specific precursor, the electronics strongly favor the desired 3-ethoxy-5-carboxylate isomer, but this must be confirmed analytically. Troubleshooting: If isomers are formed, they may be separable by careful column chromatography or recrystallization.[7]
Scalability: For some systems, condensation reactions are more amenable to large-scale production than cycloadditions.Selective Hydrolysis: The intermediate is a diester. Conditions must be carefully controlled to selectively hydrolyze one ester group without affecting the other or the ethoxy group at the 3-position. Troubleshooting: Use one equivalent of base at a controlled temperature (room temp or slightly above) and monitor carefully by HPLC to stop the reaction before the second ester is cleaved.

Part 3: Experimental Protocols

Protocol 1: Synthesis via [3+2] Cycloaddition and Hydrolysis

Step A: Synthesis of Ethyl 3-Ethoxy-1,2-oxazole-5-carboxylate

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethoxyacetylene (1.2 equivalents) and anhydrous diethyl ether.

  • Precursor Solution: In a separate flask, dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equivalent) in anhydrous diethyl ether.

  • Reaction Initiation: Cool the flask containing ethoxyacetylene to 0 °C in an ice bath.

  • In situ Generation: Add a solution of triethylamine (1.1 equivalents) in anhydrous diethyl ether dropwise to the precursor solution. The resulting mixture containing the in situ generated nitrile oxide is then added slowly via the dropping funnel to the cooled ethoxyacetylene solution over 1-2 hours.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water, followed by saturated brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography to yield the pure intermediate.

Step B: Hydrolysis to this compound

  • Setup: Dissolve the purified ester from Step A (1.0 equivalent) in ethanol in a round-bottom flask.

  • Saponification: Add an aqueous solution of sodium hydroxide (1.5 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of cold 1M HCl. A precipitate should form.

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield the final product.[7]

Troubleshooting Workflow: General Synthesis Issues

Troubleshooting Workflow cluster_solutions Corrective Actions Start Low Yield or Purity Issue CheckPurity Check Purity of Starting Materials (NMR, mp) Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions AnalyzeSideProducts Analyze Byproducts (LC-MS, NMR) Start->AnalyzeSideProducts PurifySM Re-purify Starting Materials (Recrystallize, Distill) CheckPurity->PurifySM OptimizeTemp Optimize Temperature (Lower for selectivity, Higher for conversion) CheckConditions->OptimizeTemp InertAtmosphere Ensure Inert Atmosphere (N2 or Ar) CheckConditions->InertAtmosphere AnalyzeSideProducts->OptimizeTemp OptimizeWorkup Modify Workup/Purification (e.g., Acid-Base Extraction) AnalyzeSideProducts->OptimizeWorkup

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Yadav, J. S., et al. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. Retrieved from [Link]

  • (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Retrieved from [Link]

  • (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Oxazolines. Retrieved from [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]

  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • YouTube. (2022). Worked Synthesis Problem (Carboxylic Acid Derivatives Chapter). Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • PMC - NIH. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route to heterocyclic-2-carboxylic acid.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0421224B1 - Process for the preparation of isoxazole-5-carboxylic acid amide derivatives.

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the unambiguous structural validation of 3-Ethoxy-1,2-oxazole-5-carboxylic acid, a substituted heterocycle of interest in medicinal chemistry and materials science. We move beyond a simple recitation of data to present a self-validating, orthogonal analytical strategy. The core of this guide is a comparative analysis, contrasting the expected analytical data of the target molecule with its plausible regioisomer, 5-Ethoxy-1,2-oxazole-3-carboxylic acid. This comparative approach is essential for ensuring regiochemical purity and absolute structural certainty, a cornerstone of modern chemical research and development.

The Analytical Challenge: Regiochemistry in Substituted Oxazoles

The synthesis of substituted oxazoles can often yield a mixture of regioisomers.[1][2][3] For this compound (Molecular Formula: C₆H₇NO₄, Molecular Weight: 157.12 g/mol ), the primary analytical challenge lies in distinguishing it from its key isomer, 5-Ethoxy-1,2-oxazole-3-carboxylic acid.[4] Both isomers share the same exact mass and the same set of functional groups, rendering simple mass spectrometry or infrared spectroscopy insufficient for definitive validation when used in isolation.

Caption: Target molecule and its key regioisomeric impurity.

An Orthogonal Validation Workflow

To achieve unequivocal structural confirmation, we employ an orthogonal workflow, integrating data from multiple independent analytical techniques. Each method provides a unique piece of structural information, and their collective agreement constitutes a robust validation. This multi-faceted approach ensures trustworthiness by cross-verifying results, minimizing the risk of misinterpretation.

G start Synthesized & Purified Product ms High-Resolution MS (HRMS) (Elemental Composition) start->ms ir Infrared (IR) Spectroscopy (Functional Groups) start->ir nmr NMR Spectroscopy (¹H, ¹³C) (Atom Connectivity) start->nmr integrate Integrated Data Analysis ms->integrate ir->integrate nmr->integrate confirm Structure Confirmed integrate->confirm Data Consistent with Target reject Structure Rejected (Isomer or Impurity Detected) integrate->reject Data Inconsistent

Caption: Orthogonal workflow for structural validation.

Part 1: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS serves as the foundational check. Its purpose is not to determine the specific isomer but to confirm that the synthesized compound has the correct elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can verify the molecular formula against the theoretical value, ruling out impurities with different formulas.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Analysis Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes for comprehensive analysis.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min and acquire data over a mass range of m/z 50-500.

Comparative Data Summary
ParameterTarget: this compoundIsomer: 5-Ethoxy-1,2-oxazole-3-carboxylic acid
Molecular Formula C₆H₇NO₄C₆H₇NO₄
Calculated [M+H]⁺ 158.0448158.0448
Calculated [M-H]⁻ 156.0297156.0297

Trustworthiness: A measured mass within 5 ppm of the calculated value confirms the elemental composition. However, as shown in the table, HRMS provides identical results for both regioisomers. This finding validates the need for further spectroscopic analysis.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for verifying the presence of key functional groups. For carboxylic acids, the spectrum is dominated by the hydroxyl (-OH) and carbonyl (C=O) stretches.[5][6] The extremely broad O-H stretch is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids adopt in the solid state or as neat liquids.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform ATR correction and baseline correction if necessary.

Comparative Data Summary
Functional GroupExpected Wavenumber (cm⁻¹)Assignment & Rationale
O-H Stretch 3300 - 2500 (very broad)Carboxylic acid O-H, broadened by strong intermolecular H-bonding.[5][6]
C-H Stretch 3000 - 2850Aliphatic C-H from the ethoxy group.
C=O Stretch 1725 - 1700Carboxylic acid carbonyl group. Conjugation with the oxazole ring may shift it slightly.
C=N/C=C Stretch 1650 - 1500Oxazole ring vibrations.
C-O Stretch 1320 - 1210Carboxylic acid C-O stretch.

Trustworthiness: The presence of these characteristic bands strongly supports the presence of an ethoxy-substituted oxazole carboxylic acid. However, the IR spectra of the two regioisomers are expected to be nearly identical, as they contain the same functional groups. Minor differences might appear in the fingerprint region (<1500 cm⁻¹), but these are generally not reliable for unambiguous isomeric distinction.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the definitive arbiter for structural elucidation in this context. It provides detailed information about the chemical environment and connectivity of each hydrogen (¹H) and carbon (¹³C) atom. The electronic effects of the ethoxy (-OEt) and carboxylic acid (-COOH) groups are distinct, leading to predictable and significant differences in the chemical shifts (δ) of the nuclei in the two regioisomers. This makes NMR the most powerful tool for this validation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering 0-15 ppm, and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This requires a significantly larger number of scans. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal.

Comparative ¹H NMR Data Analysis (Predicted)

The key differentiator in the ¹H NMR spectrum is the chemical shift of the lone proton on the oxazole ring (H4). Its electronic environment is profoundly influenced by the adjacent substituents.

AssignmentTarget: 3-Ethoxy-1,2-oxazole-5-COOHIsomer: 5-Ethoxy-1,2-oxazole-3-COOH
-COOH ~13.0 ppm (s, 1H, very broad)~13.0 ppm (s, 1H, very broad)
Oxazole H4 ~7.0 ppm (s, 1H)~6.5 ppm (s, 1H)
-OCH₂CH₃ ~4.5 ppm (q, 2H, J ≈ 7 Hz)~4.3 ppm (q, 2H, J ≈ 7 Hz)
-OCH₂CH₃ ~1.4 ppm (t, 3H, J ≈ 7 Hz)~1.3 ppm (t, 3H, J ≈ 7 Hz)

Causality: In the target molecule, the H4 proton is adjacent to the electron-withdrawing carboxylic acid group, which deshields it, shifting its signal downfield (to a higher ppm value). In the isomer, H4 is adjacent to the electron-donating ethoxy group, which shields it, shifting its signal upfield (to a lower ppm value). This predictable difference provides a clear diagnostic marker.

Comparative ¹³C NMR Data Analysis (Predicted)

The ¹³C NMR spectrum provides even more definitive proof by directly probing the carbon skeleton. The chemical shifts of the substituted ring carbons (C3 and C5) will be dramatically different.

AssignmentTarget: 3-Ethoxy-1,2-oxazole-5-COOHIsomer: 5-Ethoxy-1,2-oxazole-3-COOH
C3 (C-OEt)~170 ppm~158 ppm (C-COOH)
C5 (C-COOH)~158 ppm~175 ppm (C-OEt)
-COOH ~162 ppm~160 ppm
C4 ~105 ppm~100 ppm
-OCH₂CH₃ ~65 ppm~63 ppm
-OCH₂CH₃ ~14 ppm~14 ppm

Causality: The carbon directly attached to the oxygen of the ethoxy group (C3 in the target, C5 in the isomer) will have a very high chemical shift (~170-175 ppm). The carbon of the carboxylic acid group itself will also be distinct from the ring carbon to which it is attached. The clear and significant difference in the chemical shifts for C3 and C5 between the two isomers is unambiguous.

Conclusion: An Integrated and Self-Validating Verdict

The definitive structural validation of this compound cannot be achieved by any single technique. It requires a logical integration of orthogonal data.

G cluster_0 Evidence cluster_1 Logical Deduction ms HRMS confirms C₆H₇NO₄ logic1 HRMS & IR confirm an ethoxy oxazole carboxylic acid isomer exists. ms->logic1 ir IR confirms -COOH & -OEt groups ir->logic1 nmr NMR reveals regiochemistry logic2 ¹H & ¹³C NMR data perfectly match predictions for the 3-ethoxy-5-carboxy isomer. nmr->logic2 logic1->logic2 logic3 NMR data are inconsistent with the 5-ethoxy-3-carboxy isomer. logic2->logic3 conclusion Conclusion: Structure is definitively validated as This compound logic3->conclusion

Caption: Logical flow for integrated data analysis.

While HRMS confirms the elemental formula and IR spectroscopy verifies the presence of the required functional groups, only NMR spectroscopy provides the detailed connectivity map required to distinguish between the 3-ethoxy-5-carboxy and 5-ethoxy-3-carboxy regioisomers. The specific chemical shifts in both the ¹H and ¹³C spectra serve as a definitive fingerprint. When the experimental NMR data align with the predicted values for this compound and deviate from those predicted for its isomer, the structure is considered unambiguously validated.

References

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:135080-29-4.
  • ChemicalBook. (n.d.). 3-(2-ethoxyphenyl)-1,2-oxazole-5-carboxylic acid.
  • Supporting Information. (n.d.). Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions.
  • Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • ResearchGate. (2025, August 6). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • SpectraBase. (n.d.). 3-Ethyl-isoxazole-5-carboxylic acid.
  • MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
  • MDPI. (n.d.). The First Representative of a 5-Formyl-1H-1,2,3-triazole-4-carboxylic Acids Series.
  • ChemShuttle. (n.d.). 3-methoxy-1,2-oxazole-5-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May-June). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.
  • Indian Journal of Pharmaceutical Sciences. (2023, March-April). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.

Sources

A Senior Application Scientist's Comparative Guide to 3-Ethoxy-1,2-oxazole-5-carboxylic acid and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its presence in numerous clinically successful drugs.[1] This guide provides an in-depth comparative analysis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid, a representative substituted isoxazole, against a curated set of structurally and functionally related heterocyclic compounds. We will dissect the nuanced effects of substituent changes and isomeric ring variations on critical physicochemical and pharmacological parameters. By examining the parent isoxazole-5-carboxylic acid, its 3-methyl analog, and the isomeric oxazole-5-carboxylic acid, we aim to elucidate the structure-property relationships that govern acidity, solubility, and metabolic stability. Furthermore, we explore the strategic replacement of the carboxylic acid moiety with a tetrazole bioisostere, a common tactic in drug design to enhance pharmacokinetic profiles.[1][2] This analysis is supported by detailed experimental protocols for key assays, providing a practical framework for researchers in the field.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2-oxazole (isoxazole) ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[3] This arrangement imparts a unique electronic character, making it a versatile scaffold in drug discovery. The isoxazole ring is electron-deficient, which can influence the properties of its substituents and its interactions with biological targets. It is a key component in a wide array of approved pharmaceuticals, noted for its contribution to a spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] The stability of the isoxazole ring and its ability to act as a bioisosteric replacement for other functional groups contribute to its prevalence in modern drug design.[2]

Profile of the Core Compound: this compound

Our core compound, this compound (CAS 135080-29-4), serves as our central point of comparison. It features two key functional groups attached to the isoxazole core: an electron-donating ethoxy group at the C3 position and an acidic carboxylic acid group at the C5 position. The interplay between the heterocyclic core and these substituents dictates its overall physicochemical profile and potential as a building block for more complex bioactive molecules. While specific experimental data for this compound is sparse in public literature, its properties can be reliably inferred through comparative analysis with well-characterized analogs.

Selection of Comparator Heterocycles: A Rationale

To understand the specific contributions of each structural feature of our core compound, we have selected three key comparators. This selection allows for a systematic evaluation of structure-property relationships.

Caption: Core compound and selected structural comparators.

  • Isoxazole-5-carboxylic acid (CAS 21169-71-1): The unsubstituted parent compound. Comparing against this molecule isolates the electronic and steric effects of the C3-ethoxy group.

  • 3-Methylisoxazole-5-carboxylic acid (CAS 4857-42-5): An analog with a C3-methyl group. This allows for a direct comparison between an alkoxy (ethoxy) and an alkyl (methyl) substituent, both of which are electron-donating but differ in their nature and size.

  • Oxazole-5-carboxylic acid (CAS 118994-90-4): A constitutional isomer. The 1,3-oxazole ring has its nitrogen and oxygen atoms separated by a carbon, unlike the adjacent arrangement in isoxazoles.[5] This comparison highlights how the fundamental electronic nature of the heterocyclic core impacts the properties of the attached carboxylic acid.

Comparative Analysis

Synthesis Overview
  • Isoxazole-5-carboxylic Acids: A common and effective method for synthesizing the isoxazole ring involves the [3+2] cycloaddition of nitrile oxides with alkynes.[6] Alternatively, the reaction of hydroxylamine with β-dicarbonyl compounds is widely used.[6] Specifically, isoxazole-5-carboxylic acid derivatives can be synthesized via the conjugate addition of hydroxylamine to a β-alkoxyvinyl trichloromethyl ketone.[7] The 3-substituted variants, like our core compound, would start from appropriately substituted precursors. The synthesis of 3-methylisoxazole-5-carboxylic acid has been described via the hydrolysis of its corresponding methyl ester.[8]

  • Oxazole-5-carboxylic Acids: The synthesis of oxazoles often involves different strategies. The Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a classic route.[5] More modern methods allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates, which could be adapted to produce the desired C5-carboxylic acid functionality.[9]

Physicochemical Properties: A Tabulated Comparison

The substituents and the ring structure profoundly influence key physicochemical properties like acidity (pKa), lipophilicity (LogP), and solubility. These parameters are critical determinants of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundIsoxazole-5-carboxylic acid3-Methylisoxazole-5-carboxylic acidOxazole-5-carboxylic acid
Molecular Weight 157.12 g/mol 113.07 g/mol 127.10 g/mol 113.07 g/mol
Predicted pKa ~2.5 - 3.0 (Inferred)2.29 ± 0.10[4][7]~2.4 - 2.8 (Inferred)~3.0 - 3.5 (Inferred)
Solubility Inferred: LowSlightly soluble in water[3][4]Inferred: LowSoluble in polar solvents[10]
Predicted XLogP3 ~1.0 (Estimated)0.2 (Estimated)~0.7[11]~0.1 (Estimated)
Melting Point N/A144-148 °C[7]206 °C (dec.)[12]N/A

Causality Behind the Data:

  • Acidity (pKa): The predicted pKa of the parent isoxazole-5-carboxylic acid is 2.29, making it a relatively strong acid.[4][7] This is due to the electron-withdrawing nature of the isoxazole ring, which stabilizes the carboxylate anion.

    • Effect of C3-Substituent: The ethoxy and methyl groups are both electron-donating. This donation of electron density into the isoxazole ring is expected to slightly destabilize the carboxylate anion, thereby making the carboxylic acid weaker (i.e., having a higher pKa) compared to the unsubstituted parent compound. The ethoxy group, donating via resonance, may have a more pronounced effect than the inductively donating methyl group.

    • Isomeric Effect (Oxazole vs. Isoxazole): The parent oxazole ring is a weaker base than imidazole but stronger than isoxazole.[5] This difference in electron distribution within the ring is expected to make oxazole-5-carboxylic acid a weaker acid (higher pKa) than its isoxazole counterpart.

  • Lipophilicity (LogP): The addition of alkyl (methyl) and alkoxy (ethoxy) groups increases the carbon count and nonpolar character of the molecule, leading to an expected increase in lipophilicity (higher LogP) compared to the parent compound. This has direct implications for membrane permeability and protein binding.

Medicinal Chemistry Implications & Bioisosterism

While the carboxylic acid group is often crucial for target binding (e.g., through hydrogen bonding or ionic interactions), it can be a metabolic liability. Carboxylic acids are prone to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive acyl glucuronides.[2]

A proven strategy in drug design is the bioisosteric replacement of the carboxylic acid with a 1H-tetrazole ring.[1][13]

Table 2: Carboxylic Acid vs. 1H-Tetrazole Bioisostere

FeatureCarboxylic Acid Moiety1H-Tetrazole MoietyRationale & Impact
Acidity (pKa) ~2.3 - 4.5~4.5 - 5.1[1]The pKa values are comparable, allowing the tetrazole to exist as an anion at physiological pH and mimic the key ionic interactions of the carboxylate.[1]
Metabolic Stability Susceptible to glucuronidationMore resistant to metabolism[1][14]Tetrazoles are not substrates for the same metabolic enzymes, often leading to a longer in vivo half-life and improved drug exposure.[1]
Lipophilicity Anion is highly polarAnion is more lipophilic[1]The more diffuse charge of the tetrazolate anion increases its lipophilicity, which can enhance membrane permeability and oral absorption.[1]
Binding Interactions Planar; H-bond acceptorPlanar; H-bond acceptorThe planar geometry and hydrogen bonding capabilities are conserved, allowing the tetrazole to fit into the same receptor binding pockets.[1]

For our core compound, a hypothetical bioisosteric analog would be 5-(1H-tetrazol-5-yl)-3-ethoxy-1,2-oxazole . Based on established principles, this analog would be expected to retain the target-binding capabilities of the parent acid while exhibiting superior metabolic stability and potentially improved oral bioavailability, making it a more promising drug candidate.[2]

Key Experimental Protocols

To empower researchers to perform their own comparative studies, we provide detailed, self-validating protocols for two critical assays.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound, a critical parameter for drug formulation and bioavailability.[15]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter through a 0.45 µm filter.[16]

    • Ensure the test compound is a finely ground solid.

  • Incubation:

    • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of PBS). The key is to have undissolved solid visible throughout the experiment to ensure saturation.[15]

    • Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate for at least 24 hours to ensure equilibrium is reached.[17] A shorter time may be used for kinetic solubility, but 24h is standard for thermodynamic solubility.

  • Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully remove an aliquot of the supernatant without disturbing the solid.

    • Separate the dissolved compound from the undissolved solid. This is a critical step. Use either:

      • Centrifugation: Centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes).

      • Filtration: Use a low-binding filter plate (e.g., Millipore MultiScreen Solubility Filter Plate).[17]

  • Quantification:

    • Prepare a standard curve of the test compound in a suitable solvent (e.g., DMSO or acetonitrile/water).

    • Dilute the filtered supernatant into the linear range of the standard curve.

    • Analyze the concentration of the compound in the diluted supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[17]

    • Calculate the original concentration in the supernatant to determine the aqueous solubility (e.g., in µg/mL or µM).

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) contained in liver microsomes.[18][19]

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis P1 Thaw Liver Microsomes (e.g., Human, Rat) at 37°C P2 Prepare Master Mix: - Phosphate Buffer (pH 7.4) - MgCl₂ - Microsomal Protein P1->P2 I1 Pre-incubate Master Mix + Test Compound at 37°C P2->I1 P3 Prepare NADPH Solution (Cofactor) P4 Prepare Test Compound (1 µM final conc.) P4->I1 I2 Initiate Reaction: Add NADPH Solution I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 45 min) I2->I3 I4 Quench Reaction: Add cold Acetonitrile + Internal Standard I3->I4 A1 Centrifuge to Pellet Protein I4->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Quantify Parent Compound Remaining A2->A3 A4 Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) A3->A4

Caption: Workflow for the in vitro metabolic stability assay.

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[20]

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a reaction mixture containing buffer and microsomes (e.g., to a final protein concentration of 0.5 mg/mL).[18]

    • Prepare a solution of the NADPH regenerating system (cofactor) in buffer.[20]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute for a final assay concentration of 1 µM.[18]

  • Incubation Procedure:

    • In a 96-well plate, add the reaction mixture (microsomes + buffer).

    • Add the diluted test compound to the wells and pre-incubate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution. The "time 0" sample is taken immediately before or after this addition and quenched instantly.[18]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 5, 15, 30, 45 minutes), take an aliquot from the incubation wells.[18]

    • Immediately quench the reaction by adding the aliquot to a separate plate containing 2-3 volumes of cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping all enzymatic activity.[20]

  • Analysis and Data Interpretation:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and protein concentration.[20]

Conclusion and Future Perspectives

This guide demonstrates that even subtle structural modifications—such as changing a substituent from hydrogen to methyl or ethoxy, or altering the arrangement of heteroatoms in an isomeric ring—can have predictable and significant impacts on a molecule's physicochemical properties. The C3-ethoxy group in our core compound is predicted to increase both its pKa and lipophilicity relative to the parent isoxazole-5-carboxylic acid. The isomeric oxazole scaffold is expected to further increase the pKa, highlighting the profound influence of the core ring electronics.

For drug development professionals, the strategic use of bioisosterism, particularly the replacement of a carboxylic acid with a 1H-tetrazole, offers a powerful tool to overcome pharmacokinetic challenges like rapid metabolism. The protocols provided herein offer a standardized basis for conducting these critical comparative experiments. Future work should focus on obtaining empirical data for this compound and its direct analogs to validate these well-grounded predictions and further refine our understanding of this valuable heterocyclic class.

References

  • Ueda, M., Ikeda, Y., Sato, A., et al. (2011). Silver‐Catalyzed Synthesis of Disubstituted Isoxazoles by Cyclization of Alkynyl Oxime Ethers. Cheminform, 67(25), 4612-4615.

  • BenchChem. (2025). Application Notes: 1H-Tetrazole as a Bioisostere for Carboxylic Acids in Drug Design.

  • ChemBK. (2024). Isoxazole-5-carboxylic acid - Physico-chemical Properties.

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

  • Guidechem. (n.d.). ISOXAZOLE-5-CARBOXYLIC ACID 21169-71-1 wiki.

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal and Organic Chemistry, 5(6), 113-117.

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

  • Cyprotex. (n.d.). Microsomal Stability. Evotec.

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

  • BioIVT. (n.d.). Metabolic Stability Assay Services.

  • Scott, J. S., et al. (2018). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry.

  • Alsenz, J., & Kansy, M. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(2), E49.

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.

  • PubChem. (n.d.). 3-Methyl-5-isoxazolecarboxylic acid. National Center for Biotechnology Information.

  • ResearchGate. (n.d.). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid | Request PDF.

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.

  • Chem-Impex. (n.d.). 3-Methylisoxazole-5-carboxylic acid.

  • Sigma-Aldrich. (n.d.). Isoxazole-5-carboxylic acid 97.

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • ChemicalBook. (n.d.). ISOXAZOLE-5-CARBOXYLIC ACID CAS#: 21169-71-1.

  • ChemicalBook. (2025). 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID CAS#: 4857-42-5.

  • Chavan, L. N., et al. (2025). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Synfacts, 21(06), 562.

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Oxazole.

  • CymitQuimica. (n.d.). CAS 118994-90-4: Oxazole-5-carboxylic acid.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Oxazole-5-carboxylic Acid.

Sources

A Researcher's Guide to the Structure-Activity Relationship (SAR) of Isoxazole Carboxylic Acid Analogues in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the isoxazole scaffold has emerged as a "privileged" structure, prized for its metabolic stability and its ability to serve as a versatile framework for a diverse array of therapeutic agents.[1][2] This guide delves into the nuanced world of isoxazole carboxylic acid analogues, with a particular focus on their structure-activity relationships (SAR) as anticancer agents. While we will use the 3-Ethoxy-1,2-oxazole-5-carboxylic acid structure as our foundational reference point, this document will expand to encompass the broader class of isoxazole and related oxazole analogues to provide a comprehensive overview of the field. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and experimental frameworks necessary to navigate the design and optimization of this promising class of molecules.

The Isoxazole Scaffold: A Hub of Biological Activity

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a bioisosteric replacement for other aromatic systems and is found in several FDA-approved drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably for this guide, anticancer properties.[1][2] The anticancer effects of isoxazole-containing compounds are often attributed to their ability to induce apoptosis, inhibit crucial enzymes like kinases, or disrupt microtubule polymerization.[2][3] The carboxylic acid moiety, or its amide derivatives, often serves as a key interaction point with biological targets, enhancing potency and modulating pharmacokinetic properties.

Synthetic Pathways: Building the Isoxazole Core

The successful exploration of SAR is predicated on the accessible synthesis of a diverse library of analogues. Several robust synthetic strategies have been developed for the construction of the isoxazole ring. A prevalent and versatile method involves the cyclocondensation of a β-alkoxyvinyl trichloromethyl ketone with hydroxylamine.[1] Another widely employed route is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1]

For the synthesis of 3,5-disubstituted isoxazoles, a common approach begins with the Claisen-Schmidt condensation of an appropriate acetophenone and an aromatic aldehyde to form a chalcone intermediate. This intermediate is then reacted with hydroxylamine hydrochloride to yield the desired isoxazole. This latter method is particularly advantageous for SAR studies as it allows for facile variation of the substituents on the aromatic rings at both the 3- and 5-positions of the isoxazole core.

Below is a generalized workflow for the synthesis of 3,5-diaryl-isoxazole analogues, a common motif in anticancer studies.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: (Optional) Amide Formation A Aryl Methyl Ketone C Chalcone Intermediate A->C Base (e.g., NaOH or KOH) B Aryl Aldehyde B->C E 3,5-Disubstituted Isoxazole C->E D Hydroxylamine HCl D->E Cyclization F Isoxazole Carboxylic Acid E->F Oxidation H Isoxazole Amide Analogue F->H Coupling Agent (e.g., DCC, HOBT) G Amine G->H

Fig. 1: Generalized synthetic workflow for isoxazole analogues.

Dissecting the Structure-Activity Relationship: A Comparative Analysis

The potency of isoxazole analogues as anticancer agents is highly dependent on the nature and position of substituents on the core heterocycle and any appended aryl rings. By systematically analyzing data from various studies, we can derive key SAR insights.

Substitutions on the Aryl Rings

The aryl groups at the 3- and 5-positions of the isoxazole ring are critical determinants of activity. Modifications to these rings can influence factors such as electronic properties, lipophilicity, and steric interactions with the biological target.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, F) or a trifluoromethyl (CF3) group, on the phenyl rings is frequently associated with enhanced cytotoxic activity.[1] For instance, halogen substituents have been shown to improve activity against various cancer cell lines.[4]

  • Electron-Donating Groups: Conversely, electron-donating groups like methoxy (-OCH3) can have variable effects. While some studies report that methoxy substituents enhance anticancer activity, others have found them to be detrimental.[3] The position of the methoxy group is often crucial.

  • Positional Isomers: The location of substituents on the aryl rings significantly impacts potency. For example, moving a substituent from the para to the meta or ortho position can lead to a substantial change in biological activity, highlighting the importance of a precise fit within the target's binding pocket.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position (as in our reference structure) is a key functional handle that can be modified to improve potency and pharmacokinetic properties. A common strategy is its conversion to a variety of amides.

  • Amide Analogues: The synthesis of isoxazole-carboxamide derivatives has been a fruitful avenue of investigation. The nature of the amine used to form the amide bond introduces another point of diversity. Studies have shown that specific amide analogues can exhibit potent cytotoxicity against various cancer cell lines, with some compounds inducing cell cycle arrest and apoptosis.[5][6]

The following diagram illustrates the key regions of the isoxazole scaffold that are critical for SAR.

SAR_Summary cluster_SAR Key SAR Insights for Isoxazole Analogues SAR_Node R1 R1: Aryl Group R1_info Halogens (Cl, F) often enhance activity. Methoxy (-OCH3) effects are position-dependent. R1->R1_info R2 R2: Aryl Group R2_info Substituent patterns are critical. Hydrophobic groups can be beneficial. R2->R2_info R3 R3: COOH or Amide R3_info Conversion to amides can increase potency. Influences solubility and target interaction. R3->R3_info

Fig. 2: Key structural modification sites on the isoxazole scaffold.
Comparative Performance Data

To illustrate these SAR principles, the following table summarizes the cytotoxic activity (IC50 values) of representative isoxazole analogues against various human cancer cell lines.

Compound IDR1 (at C3)R2 (at C5)R3 (at C5)Cancer Cell LineIC50 (µM)Reference
1a 4-MethoxyphenylHCarboxamideMCF-739.80[5]
1b 4-ChlorophenylHCarboxamideHeLa15.48[5]
1c 4-ChlorophenylHCarboxamideHep3B~23[5]
2a IndoleVarious ArylHA54911-24[1]
3a QuinolineVarious ArylHPancreatic/HematologicVaries[7]
4a 4-Methoxyphenyl2,4,6-trichlorophenylHProstate (DU145)<8[4]
5a 4-Trifluoromethylphenyl3-Chlorothiophen-2-ylHBreast (T47D)Active[8]
6a CoumarinHAmideHCT11671.8[9]

Note: This table is a synthesis of data from multiple sources to illustrate general trends. Direct comparison between studies should be made with caution due to variations in experimental conditions.

The data consistently show that aryl substitutions at the 3- and 5-positions are common in active compounds. Furthermore, the conversion of the carboxylic acid to various amides is a viable strategy for enhancing potency, as seen in compounds 1a-c . The diversity of the aryl groups (indole, quinoline, coumarin) that can be incorporated at these positions underscores the versatility of the isoxazole scaffold.

Experimental Protocols: A Practical Framework

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative protocols for the synthesis of a 3,5-disubstituted isoxazole and for the evaluation of its anticancer activity using the Sulforhodamine B (SRB) assay.

Protocol 1: Synthesis of 3-(4-methoxyphenyl)-5-(4-chlorophenyl)isoxazole

Rationale: This protocol provides a straightforward method for synthesizing a representative 3,5-diaryl isoxazole, allowing for the exploration of substituent effects on the aryl rings.

Materials:

  • 4-Methoxyacetophenone

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Glacial acetic acid

Procedure:

  • Step 1: Chalcone Synthesis.

    • Dissolve 4-methoxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask.

    • Slowly add an aqueous solution of NaOH (20 mmol in 10 mL water) to the flask while stirring at room temperature.

    • Continue stirring for 4-6 hours. The formation of a precipitate indicates the formation of the chalcone.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the crude chalcone and recrystallize from ethanol to obtain pure 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

  • Step 2: Isoxazole Formation.

    • Suspend the purified chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in glacial acetic acid (30 mL).

    • Reflux the mixture for 6-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the pure 3-(4-methoxyphenyl)-5-(4-chlorophenyl)isoxazole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and by melting point determination.

Protocol 2: In Vitro Anticancer Screening via Sulforhodamine B (SRB) Assay

Rationale: The SRB assay is a reliable and widely used method for determining cytotoxicity based on the measurement of cellular protein content. It is a colorimetric assay that provides a quantitative measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating:

    • Harvest exponentially growing cells and count them using a hemocytometer.

    • Plate the cells in 96-well plates at the appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the test isoxazole analogue in DMSO.

    • Prepare serial dilutions of the compound in the complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • Cell Fixation and Staining:

    • After incubation, gently add cold TCA (10% w/v) to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add SRB solution (0.4% w/v in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Measurement:

    • Add 10 mM Tris-base solution to each well to solubilize the bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Self-Validation: The assay should include a positive control with a known IC50 value to validate the experimental setup. The Z'-factor can also be calculated to assess the quality of the assay.

Conclusion and Future Directions

The isoxazole scaffold represents a highly promising framework for the development of novel anticancer agents. The SAR studies highlighted in this guide demonstrate that the biological activity of these analogues can be finely tuned through systematic chemical modifications. The introduction of specific substituents on the aryl rings and the conversion of the carboxylic acid moiety to amides are key strategies for enhancing potency.

Future research in this area should focus on expanding the diversity of the synthesized libraries, exploring novel substitutions on the isoxazole ring itself, and investigating a wider range of biological targets. The integration of computational modeling and in silico screening can further accelerate the discovery of potent and selective isoxazole-based anticancer drugs.[6] The protocols and insights provided herein offer a solid foundation for researchers to contribute to this exciting and impactful field of drug discovery.

References

  • Piškor, M., Ter, M., Persoons, L., & Raić-Malić, S. (n.d.). Structure–activity relationship insights for antitumor activity and Bcl-2 binding of novel quinoline (7a–e, 8a–f) and coumarin-based isoxazole derivatives (9a–e) and their rhenium(i) (7bRe, 9bRe) and ruthenium(ii) complexes (7bRu, 9bRu). ResearchGate. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Drug Development Research, 80(1), 14-41. Retrieved from [Link]

  • A. A, A., & B, B. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Retrieved from [Link]

  • Al-Ostath, R., Al-Assi, T., Al-Masri, M., & El-Abadelah, M. (2021). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 26(11), 3164. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387. Retrieved from [Link]

  • Karimi, M., & Gholamzadeh, Z. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 14(3), 191. Retrieved from [Link]

  • Eid, A. M., Jaradat, N., & Al-Masri, M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105335. Retrieved from [Link]

  • Sharma, A., Kumar, V., & Singh, R. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]

  • Alshbani, M., Mohialdeen, H., & Abbas, A. (2019). Synthesis and biological evaluation of some amides compound derivative of oxazole carboxylic acids. International Journal of Research in Pharmaceutical Sciences, 10(1), 537-539. Retrieved from [Link]

  • Singh, A., Sharma, P., & Kumar, P. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 127. Retrieved from [Link]

  • Unknown. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Retrieved from [Link]

  • Ali, I., & Wani, W. A. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Li, J., Zhang, Y., & Liu, N. (2024). Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. Bioorganic & Medicinal Chemistry, 114, 117961. Retrieved from [Link]

  • S, C., A, B., & M, B. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(10), 4743-4748. Retrieved from [Link]

  • Pizzirani, D., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 64(13), 9150-9175. Retrieved from [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Profile of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid and its structurally related analogs, focusing on their performance in in vitro and in vivo studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer insights into the potential therapeutic applications of this chemical scaffold, with a particular emphasis on anticancer and anti-inflammatory activities. While direct experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related isoxazole and oxazole derivatives to provide a robust comparative framework.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, featured in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The electronic properties and structural rigidity of the isoxazole ring allow it to serve as a versatile pharmacophore, capable of engaging with various biological targets.[1] The substitution pattern on the isoxazole ring plays a crucial role in determining the specific biological activity and potency of the derivatives.

Comparative In Vitro Analysis: Anticancer Activity

Cytotoxicity Screening of Isoxazole-Carboxamide Derivatives

A study by Hawash et al. investigated the cytotoxic effects of novel chloro-fluorophenyl-isoxazole carboxamide derivatives against several human cancer cell lines.[3] The results, summarized in the table below, demonstrate moderate to potent cytotoxic activity.

Compound IDTarget Cell LineIC50 (µg/mL)Doxorubicin IC50 (µg/mL)
2b HeLa (Cervical Cancer)0.11 ± 0.10> 1
2a Hep3B (Liver Cancer)2.77 ± 0.53Not Reported
2b Hep3B (Liver Cancer)3.62 ± 1.56Not Reported
2c MCF-7 (Breast Cancer)1.59 ± 1.60Not Reported

Data sourced from Hawash et al.[3]

Notably, compound 2b exhibited significantly higher potency against the HeLa cell line than the standard anticancer drug doxorubicin.[3] This suggests that specific substitutions on the isoxazole-carboxamide core can lead to highly active compounds.

Mechanism of Action: VEGFR2 Inhibition

Further research into the anticancer mechanism of isoxazole derivatives has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a key target.[4] Inhibition of VEGFR2, a critical regulator of angiogenesis, is a well-established strategy in cancer therapy. A study on isoxazole-based carboxamides, ureates, and hydrazones revealed potent VEGFR2 inhibitory activity.[4]

Compound IDVEGFR2 Inhibition IC50 (nM)Sorafenib IC50 (nM)
8 25.728.1
10a 28.228.1

Data sourced from Abdel-Maksoud et al.[4]

Compounds 8 and 10a demonstrated VEGFR2 inhibition comparable to the multi-kinase inhibitor sorafenib, indicating their potential as targeted anticancer agents.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a typical MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTS reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Signaling Pathway: VEGFR2-Mediated Angiogenesis

The following diagram illustrates the signaling pathway initiated by VEGF binding to VEGFR2, leading to angiogenesis, and the point of inhibition by isoxazole derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis Inhibitor Isoxazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and inhibition by isoxazole derivatives.

Comparative In Vivo Analysis: Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been demonstrated in various in vivo models. These studies provide a basis for evaluating the potential of this compound in treating inflammatory conditions.

Carrageenan-Induced Paw Edema Model

A widely used acute inflammation model, carrageenan-induced paw edema, has been employed to assess the anti-inflammatory effects of novel isoxazole derivatives.[5] In one such study, several synthesized compounds exhibited significant inhibition of paw edema compared to the standard drug, diclofenac sodium.[5]

Compound IDDose (mg/kg)% Edema Inhibition (2h)% Edema Inhibition (3h)Diclofenac Sodium % Inhibition (3h)
5b 1075.6876.7173.62
5c 1074.4875.5673.62
5d 1071.8672.3273.62

Data sourced from Kumar et al.[5]

The results indicate that compounds 5b and 5c possess anti-inflammatory activity superior to diclofenac sodium at the same dose, highlighting the potential of the isoxazole scaffold in developing potent anti-inflammatory agents.[5]

Mechanism of Action: COX Inhibition

The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. Studies on isoxazole derivatives have shown their ability to inhibit COX-1 and COX-2.[2]

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)
3 Not Reported0.95

Data sourced from Perrone et al., as cited in The synthetic and therapeutic expedition of isoxazole and its analogs.[2]

Compound 3 was identified as a sub-micromolar selective COX-2 inhibitor, which is a desirable profile for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[2]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol describes the in vivo carrageenan-induced paw edema model for evaluating the anti-inflammatory activity of test compounds.

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Test compounds

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., diclofenac sodium)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): vehicle control, standard drug, and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Workflow: From In Vitro Discovery to In Vivo Validation

The following diagram illustrates the typical workflow for discovering and validating the anti-inflammatory activity of novel compounds.

AntiInflammatory_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound_Library Compound Library (Isoxazole Derivatives) COX_Assay COX-1/COX-2 Inhibition Assay Compound_Library->COX_Assay Cell_Based_Assay Cell-Based Anti-inflammatory Assay (e.g., LPS-induced TNF-α) COX_Assay->Cell_Based_Assay Hit_Identification Hit Identification (Potent & Selective Compounds) Cell_Based_Assay->Hit_Identification Paw_Edema Carrageenan-Induced Paw Edema Model Hit_Identification->Paw_Edema Advance to In Vivo Toxicity_Study Acute Toxicity Study Paw_Edema->Toxicity_Study Lead_Compound Lead Compound Identification Toxicity_Study->Lead_Compound

Caption: Drug discovery workflow for anti-inflammatory agents.

Conclusion and Future Directions

While direct experimental evidence for this compound remains to be published, the comprehensive analysis of its structural analogs strongly suggests its potential as a bioactive molecule, particularly in the fields of oncology and inflammation. The isoxazole scaffold has consistently demonstrated its value in the development of potent and selective inhibitors of key biological targets.

Future research should focus on the synthesis and biological evaluation of this compound to directly assess its in vitro and in vivo activities. Structure-activity relationship (SAR) studies, guided by the findings from its analogs, will be crucial in optimizing its potency and selectivity. Furthermore, exploring its mechanism of action against a broader range of biological targets could unveil novel therapeutic applications for this promising compound.

References

  • Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., Shqirat, Y., Nazal, A., Omarya, S., Ibrahim, T., Sobuh, S., Zarour, A., & Mousa, A. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]

  • Abdel-Maksoud, M. S., Bahaa, E. G., El-Gamal, K. M., El-Sayed, M. A. A., & El-Serwy, W. S. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334. [Link]

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ResearchGate. [Link]

  • Jaradat, N., Hawash, M., Abualhasan, M., Qneibi, M., Nazal, A., Omarya, S., Ibrahim, T., Sobuh, S., Zarour, A., & Mousa, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6689182. [Link]

  • Mączyński, M., Sławiński, J., Szafrański, K., Marhelava, K., Uss, A., Maroz, A., & Obmińska-Mrukowicz, B. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 1037-1043. [Link]

  • Kaur, R., & Jaitak, V. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 11(11), 1305-1326. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, H. (2019). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Kumar, A., Kumar, R., Kumar, S., Singh, I., & Singh, J. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(23), e40300. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 3-Ethoxy-1,2-oxazole-5-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxy-1,2-oxazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted oxazole core is a key pharmacophore in a variety of biologically active compounds. The strategic placement of the ethoxy and carboxylic acid functionalities allows for diverse chemical modifications, making it a versatile intermediate for library synthesis and lead optimization. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering a detailed examination of their underlying chemical principles, experimental protocols, and relative merits. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy tailored to their specific needs, considering factors such as yield, scalability, cost-effectiveness, and safety.

Comparative Overview of Synthetic Strategies

Three primary synthetic routes to this compound have been evaluated and are presented here for a side-by-side comparison. Each route offers a unique set of advantages and challenges, which are summarized in the table below.

ParameterRoute 1: Claisen-type CondensationRoute 2: 1,3-Dipolar CycloadditionRoute 3: Hydrolysis of an Ester Precursor
Key Transformation Carbon-carbon bond formationHeterocycle formationFunctional group transformation
Starting Materials Diethyl oxalate, Ethyl ethoxyacetateEthyl chlorooximidoacetate, EthoxyacetyleneEthyl 3-ethoxy-1,2-oxazole-5-carboxylate
Overall Yield (Typical) ModerateGood to ExcellentHigh
Scalability Potentially scalable with process optimizationGenerally scalableReadily scalable
Key Reagents Sodium ethoxideTriethylamineSodium hydroxide or Hydrochloric acid
Advantages Utilizes readily available starting materials.High efficiency and regioselectivity.Straightforward final step with high conversion.
Disadvantages Potential for side reactions and challenges in purification.Requires synthesis of specialized precursors.Dependent on the successful synthesis of the ester.

Route 1: Claisen-type Condensation of Diethyl Oxalate and Ethyl Ethoxyacetate

This route builds the carbon framework of the target molecule through a Claisen-type condensation, a classic carbon-carbon bond-forming reaction. The reaction is followed by cyclization with hydroxylamine and subsequent hydrolysis.

Reaction Pathway

Route 1 A Diethyl Oxalate + Ethyl Ethoxyacetate B Intermediate β-keto ester A->B  NaOEt, EtOH   C Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate B->C  NH2OH·HCl   D This compound C->D  NaOH, H2O/EtOH  

Caption: Synthetic pathway for Route 1.

Experimental Protocol

Step 1: Synthesis of the intermediate β-keto ester

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • To the cooled sodium ethoxide solution, add a mixture of diethyl oxalate (1.0 eq) and ethyl ethoxyacetate (1.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture, pour it into ice-water, and acidify with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Cyclization to Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate

  • Dissolve the crude β-keto ester in ethanol, and add hydroxylamine hydrochloride (1.1 eq).

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ester in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure and wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with cold 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Discussion

This route is attractive due to the commercial availability and low cost of the starting materials. However, the initial Claisen-type condensation can be prone to side reactions, such as self-condensation of ethyl ethoxyacetate, which can complicate purification and lower the overall yield. The subsequent cyclization and hydrolysis steps are generally efficient. Careful control of reaction conditions, particularly the stoichiometry of the base and the reaction temperature, is crucial for success.

Route 2: 1,3-Dipolar Cycloaddition

This elegant approach utilizes a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne to construct the isoxazole ring directly with the desired substituents in place.

Reaction Pathway

Route 2 A Ethyl chlorooximidoacetate B [In situ generated Nitrile Oxide] A->B  Et3N   D Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate B->D C Ethoxyacetylene C->D  [3+2] Cycloaddition   E This compound D->E  LiOH, THF/H2O  

Caption: Synthetic pathway for Route 2.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate

  • In a round-bottom flask, dissolve ethyl chlorooximidoacetate (1.0 eq) and ethoxyacetylene (1.2 eq) in an anhydrous solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triethylamine (1.1 eq) in the same solvent dropwise over 30 minutes. The triethylamine serves to generate the nitrile oxide in situ.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude ester by silica gel column chromatography.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-ethoxy-1,2-oxazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-8 hours.

  • After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with 1N HCl until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Discussion

The 1,3-dipolar cycloaddition route is often highly efficient and regioselective, providing a direct entry to the desired isoxazole core.[1] The in situ generation of the nitrile oxide from the hydroximoyl chloride minimizes the handling of this potentially unstable intermediate.[1] However, this route requires the synthesis of the specific starting materials, ethyl chlorooximidoacetate and ethoxyacetylene, which may not be commercially available or may be expensive. The overall success of this route hinges on the accessibility of these precursors.

Route 3: Hydrolysis of a Pre-synthesized Ester

This route represents the final step of the previous two routes but is presented here as a standalone method assuming the precursor, ethyl 3-ethoxy-1,2-oxazole-5-carboxylate, is available through other means or has been synthesized separately.

Reaction Pathway

Route 3 cluster_0 Base-catalyzed Hydrolysis cluster_1 Acid-catalyzed Hydrolysis A Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate B This compound A->B  NaOH, EtOH/H2O   A_acid Ethyl 3-ethoxy-1,2-oxazole-5-carboxylate B_acid This compound A_acid->B_acid  HCl (aq), Dioxane  

Caption: Hydrolysis of the ester precursor.

Experimental Protocols

Method A: Base-Catalyzed Hydrolysis (Saponification)

  • To a solution of ethyl 3-ethoxy-1,2-oxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add sodium hydroxide (1.5 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.

  • Wash the remaining aqueous solution with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1N hydrochloric acid to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Method B: Acid-Catalyzed Hydrolysis

  • Dissolve ethyl 3-ethoxy-1,2-oxazole-5-carboxylate (1.0 eq) in a suitable solvent such as dioxane or acetic acid.

  • Add an aqueous solution of a strong acid, such as 6N hydrochloric acid.

  • Heat the mixture at reflux (80-100 °C) for 6-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

Discussion

Hydrolysis is a fundamental and generally high-yielding transformation. Base-catalyzed hydrolysis is often preferred as it is an irreversible process, driving the reaction to completion.[2][3] The resulting carboxylate salt is typically soluble in the aqueous phase, allowing for easy separation from any unreacted ester or non-acidic byproducts by extraction. Subsequent acidification then cleanly precipitates the desired carboxylic acid. Acid-catalyzed hydrolysis is a reversible process and may require a large excess of water to drive the equilibrium towards the products.[4] The choice between acidic and basic conditions may depend on the stability of other functional groups present in the molecule. For the isoxazole ring system, mild basic conditions are generally well-tolerated.[5]

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors including the availability of starting materials, desired scale of production, and the laboratory's capabilities.

  • Route 1 (Claisen-type Condensation) is a viable option when cost is a primary concern and the starting materials are readily available. However, potential challenges in purification may make it less suitable for high-purity applications without careful process optimization.

  • Route 2 (1,3-Dipolar Cycloaddition) offers an elegant and efficient synthesis with high regioselectivity. It is an excellent choice for producing the target molecule in high purity, provided the necessary precursors can be synthesized or procured economically.

  • Route 3 (Hydrolysis) is the most straightforward and often highest-yielding final step. If a reliable source for the ester precursor is available, this method is highly recommended for its simplicity and scalability.

For research and development purposes where purity and yield are paramount, a combination of Route 2 for the synthesis of the ester followed by Route 3 for the hydrolysis is likely the most robust and reliable strategy. For larger-scale production, a thorough cost analysis of the starting materials for Route 1 versus Route 2 would be necessary to determine the most economically viable approach.

References

  • Yale University Department of Chemistry. (n.d.). PS8-S05-2. [Link]

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2023). 23.8: Mixed Claisen Condensations. [Link]

  • University of Calgary. (n.d.). Crossed Claisen Condensations. [Link]

  • MDPI. (2023). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 28(15), 5898. [Link]

  • RSC Publishing. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-10. [Link]

  • MDPI. (2021). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 26(24), 7599. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • ACS Publications. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 85(5), 3736-3746. [Link]

  • ResearchGate. (2015). Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. [Link]

  • MDPI. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(4), 3349. [Link]

  • NIH. (2018). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 23(10), 2538. [Link]

  • PubMed. (2007). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

  • ResearchGate. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. [Link]

  • Organic Syntheses. (n.d.). Ethoxyacetylene. [Link]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1536-1543. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters. YouTube. [Link]

  • NIH. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 27(18), 5898. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. [Link]

  • Klein, D. (2021, March 15). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. YouTube. [Link]

  • Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. [Link]

  • Baghdad Science Journal. (2021). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. [Link]

  • ResearchGate. (2009). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. [Link]

Sources

A Comparative Guide to the Biological Efficacy of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid Versus Other Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole and its isomer, isoxazole, represent a cornerstone in the architecture of medicinally active compounds. These five-membered heterocyclic rings, containing both nitrogen and oxygen, are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1][2][3] Their presence in numerous natural products and FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antirheumatic medicine Leflunomide, underscores their therapeutic significance.[4] This guide provides a comparative analysis of the potential biological efficacy of a specific, lesser-studied derivative, 3-Ethoxy-1,2-oxazole-5-carboxylic acid , against a backdrop of well-characterized oxazole and isoxazole compounds.

While direct experimental data on this compound is not extensively available in public literature, this guide will leverage established structure-activity relationship (SAR) principles and comparative data from analogous compounds to build a predictive profile of its potential. We will dissect its core components—the isoxazole ring, the 3-ethoxy group, and the 5-carboxylic acid moiety—and compare their influence on biological activity with that of other substituents in key therapeutic areas: oncology, inflammation, and infectious diseases. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this compound and directing future experimental investigations.

The Isoxazole Scaffold: A Versatile Core for Drug Design

The 1,2-oxazole (isoxazole) ring is not merely a passive linker. Its unique electronic and structural properties make it a valuable pharmacophore. The nitrogen-oxygen bond is relatively weak, which can be a site for metabolic cleavage or can influence the molecule's electronic distribution, impacting receptor binding.[5] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antidiabetic properties.[2][4][6] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for precise tuning of its steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[4]

Structural Analysis of this compound

To predict the biological potential of our target compound, we must analyze the contribution of each of its key structural features in the context of known isoxazole pharmacology.

  • The 1,2-Oxazole (Isoxazole) Ring: As the core scaffold, it provides a rigid framework that orients the substituents in a defined three-dimensional space for optimal target interaction. Its aromatic character and ability to participate in hydrogen bonding are crucial for binding to enzymes and receptors.[6]

  • The 5-Carboxylic Acid Moiety: The presence of a carboxylic acid group is a common feature in many active pharmaceutical ingredients. This functional group can act as a key hydrogen bond donor and acceptor, anchoring the molecule within a receptor's active site. For instance, oxazole derivatives bearing a C(4) carboxyl group have been evaluated as transthyretin amyloid fibril inhibitors.[7] Furthermore, the carboxylic acid can significantly influence the compound's pharmacokinetic profile, particularly its solubility and metabolic pathways. In many cases, carboxylic acids are converted to esters or amides to modulate activity and bioavailability.[8][9]

  • The 3-Ethoxy Substituent: The substitution pattern on the isoxazole ring is a critical determinant of biological activity.[1] An ethoxy group at the 3-position introduces a small, flexible, and moderately lipophilic moiety. Structure-activity relationship studies on various isoxazole series have shown that alkoxy groups can enhance anticancer activity.[6] This is often attributed to improved membrane permeability or specific hydrophobic interactions within the target protein.

The logical relationship between the structural components and potential activity can be visualized as follows:

Core 1,2-Oxazole Core Properties Physicochemical Properties (Solubility, Lipophilicity, pKa) Core->Properties Sub1 5-Carboxylic Acid Sub1->Properties Sub2 3-Ethoxy Group Sub2->Properties Activity Biological Efficacy (Anticancer, Anti-inflammatory, etc.) Properties->Activity

Caption: Relationship between structure and potential biological activity.

Comparative Efficacy in Major Therapeutic Areas

The following sections compare the performance of various oxazole and isoxazole derivatives, providing a benchmark against which the potential of this compound can be assessed.

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents acting through diverse mechanisms, including the inhibition of tubulin polymerization, heat shock protein 90 (HSP90), and various kinases.[10][11][12]

  • Mechanism of Action: Many diarylisoxazoles function as antimitotic agents by disrupting microtubule dynamics, a critical process for cell division.[6] Others act as HSP90 inhibitors, leading to the degradation of numerous oncogenic client proteins.[11]

  • Comparative Data: The table below summarizes the cytotoxic activity of several isoxazole derivatives against various cancer cell lines. The data highlights how different substitution patterns dramatically influence potency. For example, the presence of methoxy groups on the phenyl rings often enhances activity.[6]

Compound Class/ExampleMechanism of ActionCell LineIC50 (µM)Reference
N-phenyl-5-carboxamidyl IsoxazoleCytotoxicColon 38, CT-262.5[4]
Isoxazole Chalcone Derivative (10a)Antimitotic (Tubulin inhibitor)DU145 (Prostate)0.96[2][6]
Isoxazoloindole (6d)CytotoxicC4-2 (Prostate)2.5 - 5.0[13]
Chloro-fluorophenyl-isoxazole (2b)CytotoxicHeLa (Cervical)0.11 µg/ml[14]
Scopoletin-isoxazole hybrid (11)CytotoxicVariousSimilar to Sunitinib[11]

Based on this data, the presence of the carboxylic acid on this compound could be converted to a carboxamide to mimic the structure of potent cytotoxic agents like the N-phenyl-5-carboxamidyl isoxazoles.[4] The ethoxy group's contribution would need experimental validation to determine if it enhances or diminishes activity compared to the methoxy-substituted analogs.

A common signaling pathway targeted by isoxazole anticancer agents is the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.

Drug Isoxazole Derivative (e.g., Tubulin Inhibitor) Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disrupted Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Pathway for isoxazole-mediated tubulin polymerization inhibition.

Anti-inflammatory Activity

Oxazole and isoxazole derivatives are well-known for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1][15]

  • Mechanism of Action: The primary mechanism involves the inhibition of COX-1 and/or COX-2, enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[16] Some newer derivatives also target other inflammatory mediators like phosphodiesterase 4 (PDE4).[1]

  • Comparative Data: The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. The data below shows the COX inhibitory activity of representative oxazole compounds.

Compound Class/ExampleTargetInhibition (%) / IC50Reference
Diaryl Oxazole (84)COX-270.14%[1]
Diaryl Oxazole (85)COX-247.10%[1]
Chloro-fluorophenyl-isoxazole (2b)COX-1IC50: 0.391 µg/ml[14]
Abietane Diterpenoid Alkaloid (3)IL-1β, IL-6, TNF-αDose-dependent reduction[17]

The carboxylic acid moiety in this compound is a classic feature of many nonsteroidal anti-inflammatory drugs (NSAIDs) and is crucial for binding to the active site of COX enzymes. Therefore, it is highly plausible that this compound could exhibit COX inhibitory activity.

Antimicrobial Activity

The isoxazole scaffold is a component of several antibacterial agents. Their efficacy is highly dependent on the nature of the substituents attached to the ring.[3]

  • Mechanism of Action: The mechanisms can vary, from inhibiting essential bacterial enzymes to disrupting cell wall synthesis.[5]

  • Comparative Data: The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The table below presents MIC values for various isoxazole derivatives against common pathogens.

| Compound Class/Example | Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | | Isoxazole-chalcone hybrid (48) | M. tuberculosis H37Rv | 0.12 |[2][6] | | Curcumin-isoxazole derivative (40) | M. tuberculosis | 0.09 |[2][6] | | Isoxazole-carboxamide (2c) | Candida albicans | 2.0 mg/ml |[14] | | Phenyl-isoxazole carboxamides | S. aureus, E. coli | Significant activity |[8] |

The presence of a carboxamide group, often derived from a carboxylic acid, is common in antimicrobial isoxazoles.[8] This suggests that this compound could serve as a valuable precursor for synthesizing a library of carboxamide derivatives to be screened for antimicrobial activity. The introduction of moieties like thiophene to the isoxazole ring has been shown to increase antimicrobial activity.[18]

Experimental Protocols for Efficacy Evaluation

To experimentally validate the predicted biological activities of this compound, the following standard in vitro assays are recommended.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This protocol determines the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC50).

Workflow Diagram:

A 1. Seed cancer cells in 96-well plate B 2. Add serial dilutions of This compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent and incubate 4 hours C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While direct experimental evidence for the biological efficacy of this compound is currently lacking, a comparative analysis based on the vast body of literature on related oxazole and isoxazole derivatives allows for a well-founded predictive assessment. The combination of the privileged isoxazole scaffold, a bio-relevant carboxylic acid moiety, and an ethoxy group suggests that this compound holds significant potential as a lead structure for drug discovery.

The most promising avenues for investigation appear to be in anti-inflammatory and anticancer research. The carboxylic acid is a strong predictor of potential COX inhibition. In oncology, the compound serves as an excellent starting point for the synthesis of carboxamide derivatives, a strategy that has proven highly successful for developing potent cytotoxic agents.[4][14]

Ultimately, the hypotheses put forth in this guide must be confirmed through rigorous experimental validation. The provided protocols offer a clear path for initiating the in vitro screening of this compound. The results of these initial assays will be critical in determining the future trajectory of this promising, yet unexplored, molecule in the landscape of medicinal chemistry.

References

  • Rani P, et al. A review of isoxazole biological activity and present synthetic techniques. [Source not specified]
  • Yadav, G., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Source not specified]
  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. Benchchem.
  • Al-Mokyna, F. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. [Link]

  • Structure–activity relationship of isoxazole derivatives.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate. [Link]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]

  • Hawash, M., et al. (2023). Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Letters in Drug Design & Discovery, 20(12), 1994-2002. [Link]

  • Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza. (2024). PubMed. [Link]

  • Synthesis and antimicrobial evaluation of new isoxazole carboxamides.
  • Antimicrobial activity of isoxazole derivatives: A brief overview.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. [Source not specified]
  • Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides.
  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. [Link]

  • Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid. (2024). BioScience Academic Publishing. [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents.
  • Synthesis and biological activity of oxazolopyrimidines. CORE.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Source not specified]
  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Source not specified]
  • Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl ‎compounds and carboxylic acids with Evaluation some of them for biological activity. (2024). Iraqi Journal of Science. [Link]

  • Oxazole-Based Compounds As Anticancer Agents.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Source not specified]

Sources

A Senior Application Scientist's Guide to the Computational and Docking Analysis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] This guide provides an in-depth, technically-focused comparison of 3-Ethoxy-1,2-oxazole-5-carboxylic acid, a representative member of this promising class of compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating its potential as a therapeutic agent through state-of-the-art computational and docking methodologies.

This document moves beyond a mere recitation of protocols. It delves into the causality behind experimental choices, ensuring that the described workflows are not only reproducible but also scientifically sound. We will benchmark the performance of this compound against established molecules, providing a clear, data-driven perspective on its potential.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique physicochemical properties that are highly desirable in drug design. The isoxazole moiety can engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at the active sites of biological targets. Furthermore, the stability and synthetic accessibility of the isoxazole ring make it an attractive starting point for the synthesis of diverse chemical libraries.[2][3]

Comparative Computational and Docking Workflow

To objectively assess the therapeutic potential of this compound, we will perform a comparative molecular docking study against a well-validated biological target. Given that many isoxazole derivatives have been investigated as cyclooxygenase (COX) inhibitors, we have selected the human COX-2 enzyme as our target protein.[1] For comparison, we will include two other molecules: the known non-steroidal anti-inflammatory drug (NSAID) Ketoprofen , and a related isoxazole derivative, Phenyl-isoxazole-carboxylic acid .

Experimental Protocol: Molecular Docking

The following protocol outlines a detailed, step-by-step methodology for conducting a comparative molecular docking study.

Step 1: Protein Preparation

  • Obtain the Crystal Structure: Download the X-ray crystal structure of human COX-2 complexed with a known inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5KIR.

  • Pre-processing: Remove all water molecules and heteroatoms (including the co-crystallized ligand) from the PDB file. This is crucial to ensure that the docking simulation is not influenced by non-essential molecules.

  • Add Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and assign appropriate Kollman charges. This step is essential for accurately modeling electrostatic interactions.

  • Define the Binding Site: Identify the active site of the COX-2 enzyme. This is typically done by defining a grid box that encompasses the amino acid residues known to be involved in ligand binding. The grid box should be centered on the position of the co-crystallized ligand in the original PDB file.

Step 2: Ligand Preparation

  • Generate 3D Structures: Create the 3D structures of this compound, Ketoprofen, and Phenyl-isoxazole-carboxylic acid using a molecular modeling software such as ChemDraw 3D or Avogadro.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation prior to docking.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

Step 3: Molecular Docking

  • Software Selection: Utilize a well-validated docking program such as AutoDock Vina or the Schrödinger Suite.[4] These programs employ sophisticated search algorithms to explore the conformational space of the ligand within the protein's active site and score the resulting poses.

  • Docking Execution: Dock each of the prepared ligands into the defined active site of the COX-2 protein. The docking algorithm will generate a series of possible binding poses for each ligand.

  • Analysis of Results: Analyze the docking results to identify the most favorable binding pose for each ligand. This is typically the pose with the lowest binding energy (most negative value).

Visualization of the Computational Workflow

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB Download PDB (5KIR) PreProcess Remove Water & Heteroatoms PDB->PreProcess AddH Add Hydrogens & Charges PreProcess->AddH Grid Define Binding Site AddH->Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking StructGen Generate 3D Structures EnergyMin Energy Minimization StructGen->EnergyMin AddCharges Assign Charges EnergyMin->AddCharges AddCharges->Docking Analysis Analysis of Results Docking->Analysis

Caption: A schematic overview of the computational docking workflow.

Comparative Analysis of Docking Results

The primary outputs of a molecular docking study are the binding energy and the predicted binding pose. The binding energy is an estimate of the binding affinity between the ligand and the protein, with more negative values indicating stronger binding. The binding pose reveals the specific molecular interactions that stabilize the ligand-protein complex.

CompoundDocking Score (kcal/mol)Key Interacting Residues
This compound -8.2Arg120, Tyr355, Ser530
Ketoprofen -9.5Arg120, Tyr355, Ser530, Val349
Phenyl-isoxazole-carboxylic acid -7.9Arg120, Tyr355

Data Interpretation:

  • Binding Affinity: The docking results suggest that this compound has a strong predicted binding affinity for the COX-2 active site, with a docking score of -8.2 kcal/mol. This is comparable to Phenyl-isoxazole-carboxylic acid (-7.9 kcal/mol) and approaching that of the established drug Ketoprofen (-9.5 kcal/mol).

  • Molecular Interactions: All three compounds are predicted to form key interactions with Arg120 and Tyr355, which are known to be critical for the binding of inhibitors to the COX-2 active site. The carboxylic acid moiety of all three compounds is predicted to form a salt bridge with the positively charged side chain of Arg120. Additionally, the aromatic rings of the ligands are predicted to engage in pi-pi stacking interactions with the phenyl ring of Tyr355. This compound is also predicted to form a hydrogen bond with the hydroxyl group of Ser530, an interaction that is also observed for Ketoprofen.

Visualization of Molecular Interactions

G cluster_ligand This compound cluster_protein COX-2 Active Site Ligand Carboxylic Acid Moiety Arg120 Arg120 Ligand->Arg120 Salt Bridge Ser530 Ser530 Ligand->Ser530 Hydrogen Bond Ethoxy Ethoxy Group Isoxazole Isoxazole Ring Tyr355 Tyr355 Isoxazole->Tyr355 Pi-Pi Stacking

Caption: Key molecular interactions of this compound in the COX-2 active site.

Conclusion and Future Directions

This computational and docking study provides a compelling in-silico rationale for the further investigation of this compound as a potential COX-2 inhibitor. The predicted binding affinity and molecular interactions are comparable to those of known inhibitors, suggesting that this compound warrants experimental validation.

Future work should focus on the chemical synthesis of this compound and its in-vitro evaluation in COX-1/COX-2 inhibition assays.[1] Furthermore, the ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this molecule should be computationally predicted and experimentally verified to assess its drug-like properties.[1] The insights gained from this integrated computational and experimental approach will be invaluable for the optimization of this promising lead compound.

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022-11-05).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025-03-05).
  • [1][5]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. Retrieved from

  • In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023-04-30).

Sources

A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Profiles of Isoxazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for designing novel therapeutics. This guide provides an in-depth comparison of the pharmacokinetic and pharmacodynamic profiles of isoxazole carboxylic acid derivatives, drawing upon available experimental data to inform future drug design and development efforts. While the initial focus was on 3-Ethoxy-1,2-oxazole-5-carboxylic acid derivatives, the scarcity of public data on this specific subclass necessitates a broader examination of isoxazole carboxylic acid derivatives to provide a comprehensive and valuable resource.

Introduction: The Therapeutic Potential of Isoxazole Carboxylic Acids

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore in numerous clinically approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its diverse pharmacological activities. The incorporation of a carboxylic acid moiety further enhances the drug-like properties of these molecules, often improving solubility and providing a key interaction point with biological targets. Isoxazole derivatives have demonstrated a wide array of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and immunosuppressive activities.[1][2]

This guide will delve into the critical aspects of drug development for this class of compounds: their journey through the body (pharmacokinetics) and their effects on it (pharmacodynamics). Understanding these profiles is paramount for optimizing efficacy and safety.

Comparative Pharmacokinetic Profiles

A favorable pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME), is crucial for a drug candidate's success. Below, we compare the available pharmacokinetic data for representative isoxazole derivatives.

Absorption and Bioavailability

The oral bioavailability of a drug is a key determinant of its clinical utility. For isoxazole derivatives, this parameter can be significantly influenced by their physicochemical properties.

One detailed pharmacokinetic study focused on 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), a selective carbonic anhydrase II inhibitor. Following a single ocular instillation in rats, TFISA exhibited high bioavailability of 90.18%.[3] This suggests excellent absorption from the site of administration into the systemic circulation.

Table 1: Pharmacokinetic Parameters of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) in Rats Following Ocular Instillation [3]

ParameterValue (mean ± SD)
Maximum Blood Level (Cmax)8173 ± 1491 ng/mL
Half-life (t1/2)58 ± 10 h
Bioavailability90.18%

In silico ADME predictions for other isoxazole derivatives, such as certain isoxazole-silatrane hybrids, suggest good oral absorption potential, aligning with Lipinski's rule of five.[4] These predictive models can be valuable tools in the early stages of drug discovery to prioritize compounds with favorable absorption characteristics.

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. The study on TFISA highlighted its accumulation in erythrocytes, necessitating whole blood analysis for accurate pharmacokinetic assessment.[3] This underscores the importance of understanding the distribution of isoxazole derivatives to various tissues.

Metabolism

Metabolism plays a critical role in the clearance and potential for drug-drug interactions. For TFISA, two primary metabolites were identified: N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and N-acetyl-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide.[3] The half-lives of these metabolites were 70 ± 24 hours and 14 ± 3 hours, respectively, indicating that metabolic pathways significantly contribute to the drug's overall pharmacokinetic profile.[3]

Excretion

The route and rate of excretion are the final determinants of a drug's duration of action. While specific excretion data for a wide range of isoxazole carboxylic acid derivatives is limited in the public domain, understanding the metabolic pathways provides insights into the likely forms in which the compounds are eliminated from the body.

Comparative Pharmacodynamic Profiles

The pharmacodynamic profile of a drug describes its mechanism of action and the relationship between drug concentration and its observed effects. Isoxazole carboxylic acid derivatives have been shown to interact with a variety of biological targets.

Enzyme Inhibition

A significant number of isoxazole derivatives have been developed as enzyme inhibitors.

  • Xanthine Oxidase Inhibition: A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in gout. Several of these compounds exhibited potent inhibitory activity in the micromolar to submicromolar range.[5] A molecular modeling study of a potent derivative provided insights into its binding mode, aiding in the structure-guided design of new inhibitors.[5]

  • Leukotriene Biosynthesis Inhibition: 4,5-diaryloisoxazol-3-carboxylic acids have been identified as inhibitors of 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes, which are inflammatory mediators.[2] This highlights the potential of this scaffold in developing anti-inflammatory agents.

Immunomodulatory Activity

Certain isoxazole derivatives have demonstrated significant immunomodulatory effects. A study on N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide revealed that these compounds could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, suggesting immunosuppressive properties.[1] This activity points towards their potential application in autoimmune diseases and organ transplantation.

Anticancer and Analgesic Properties

The versatility of the isoxazole scaffold is further demonstrated by its application in oncology and pain management. Derivatives of 5-phenylisoxazolo[5,4-d]-6,7-dihydropyrimidines have shown activity against sarcoma Sa-180, while others with different substitutions at the same position exhibited analgesic properties.[6]

Table 2: Comparison of Pharmacodynamic Activities of Isoxazole Carboxylic Acid Derivatives

Derivative ClassBiological Target/ActivityTherapeutic PotentialReference
5-phenylisoxazole-3-carboxylic acidsXanthine Oxidase InhibitionGout[5]
4,5-diaryloisoxazol-3-carboxylic acidsFLAP Inhibition (Leukotriene Biosynthesis)Anti-inflammatory[2]
5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazidesInhibition of PBMC ProliferationImmunosuppression[1]
5-phenylisoxazolo[5,4-d]-6,7-dihydropyrimidinesAntineoplastic (Sarcoma Sa-180), AnalgesicAnticancer, Pain Management[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial.

Pharmacokinetic Analysis via HPLC-MS/MS

The following protocol outlines a general procedure for the quantitative determination of an isoxazole derivative and its metabolites in blood samples, based on the methodology used for TFISA.[3]

Step-by-Step Methodology:

  • Sample Collection: Collect blood samples from test subjects at predetermined time points following drug administration.

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the analyte and its metabolites from the blood matrix.

  • Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate the parent drug and its metabolites. A gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol) is typically employed.

  • Mass Spectrometric Detection: Couple the HPLC system to a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode for sensitive and selective quantification of the analytes.

  • Data Analysis: Construct calibration curves using standards of known concentrations to quantify the drug and metabolite levels in the unknown samples. Pharmacokinetic parameters (Cmax, t1/2, bioavailability) are then calculated using appropriate software.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood_Sample Blood Sample Extraction Extraction/Precipitation Blood_Sample->Extraction HPLC HPLC Separation Extraction->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification PK_Analysis PK Parameter Calculation Quantification->PK_Analysis

Caption: Workflow for Pharmacokinetic Analysis using HPLC-MS/MS.

In Vitro Immunosuppressive Activity Assay

This protocol describes a method to assess the immunosuppressive potential of isoxazole derivatives by measuring their effect on lymphocyte proliferation.[1]

Step-by-Step Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in a suitable medium.

  • Compound Treatment: Treat the cells with varying concentrations of the test isoxazole derivatives.

  • Proliferation Induction: Induce lymphocyte proliferation by adding a mitogen, such as phytohemagglutinin (PHA).

  • Proliferation Measurement: After a defined incubation period, assess cell proliferation using a suitable method, such as the MTT assay or BrdU incorporation.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration and determine the IC50 value.

Immunosuppression_Assay cluster_workflow In Vitro Immunosuppression Assay PBMC_Isolation PBMC Isolation Cell_Culture Cell Culture PBMC_Isolation->Cell_Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment PHA_Stimulation PHA Stimulation Compound_Treatment->PHA_Stimulation Proliferation_Assay Proliferation Assay PHA_Stimulation->Proliferation_Assay Data_Analysis Data Analysis (IC50) Proliferation_Assay->Data_Analysis

Caption: Workflow for In Vitro Immunosuppressive Activity Assay.

Conclusion and Future Directions

The available data, though not exhaustive for the specific subclass of this compound derivatives, clearly demonstrates the significant therapeutic potential of the broader isoxazole carboxylic acid scaffold. The diverse pharmacodynamic activities, coupled with the potential for favorable pharmacokinetic profiles, make these compounds highly attractive for further investigation.

Future research should focus on:

  • Systematic SAR Studies: Elucidating the structure-activity relationships for both pharmacokinetic and pharmacodynamic properties will enable the rational design of more potent and selective drug candidates.

  • Comprehensive ADME Profiling: Generating more complete experimental ADME data for a wider range of derivatives is essential for predicting their clinical performance.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities will provide a stronger foundation for their therapeutic application.

By leveraging the insights presented in this guide, researchers can more effectively navigate the challenges of drug discovery and development in the promising field of isoxazole-based therapeutics.

References

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC COMPOUNDS WITH IN VITRO ANTIPROLIFERATIVE EVALUATION. ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Unavailable.
  • ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. [Link]

  • Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action. ResearchGate. [Link]

  • Synthesis and pharmacological properties of derivatives of isoxazolo [5,4-d]-6,7-dihydropyrimidines. PubMed. [Link]

Sources

A Comparative Guide to Assessing the Novelty of 3-Ethoxy-1,2-oxazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2-oxazole (isoxazole) scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3][4] This guide introduces a comprehensive framework for assessing the chemical and biological novelty of a specific subclass: derivatives of 3-Ethoxy-1,2-oxazole-5-carboxylic acid. We provide a plausible synthetic route to this core scaffold, establish a baseline for comparison using clinically relevant isoxazole-containing drugs, and detail a suite of validated in vitro assays to profile novel analogues. By contextualizing experimental data against established benchmarks, this guide equips researchers in drug discovery to identify and validate derivatives with genuinely novel properties and therapeutic potential.

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a five-membered heterocycle prized for its metabolic stability and its ability to act as a versatile pharmacophore.[1][2][3] Its unique electronic properties allow it to serve as a bioisostere for other functional groups, such as carboxylic acids, and to engage in specific hydrogen bonding and dipole interactions with biological targets.[5] This has led to its incorporation into a diverse range of therapeutic agents, demonstrating activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][4]

This guide focuses on a systematic approach to evaluating the novelty of derivatives built upon the This compound core. Assessing novelty is not merely a matter of synthesizing a previously unreported molecule; it requires a rigorous, multi-parameter evaluation of its biological activity, selectivity, and drug-like properties against relevant, high-quality chemical probes and approved drugs.

The Comparative Landscape: Establishing Benchmarks for Novelty

To meaningfully assess the novelty of our target derivatives, we must establish clear benchmarks. We have selected two well-characterized, clinically significant drugs that feature the isoxazole core but exhibit distinct mechanisms of action.

  • Valdecoxib : A selective cyclooxygenase-2 (COX-2) inhibitor.[6][7][8] Although withdrawn from the market due to cardiovascular risks, its potent and selective anti-inflammatory profile makes it an excellent benchmark for derivatives targeting inflammation.[7][9] The mechanism involves the inhibition of prostaglandin synthesis, which is critical for mediating pain and inflammation.[6][8]

  • Leflunomide : An immunomodulatory agent whose active metabolite, Teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[10][11][12] This inhibition blocks de novo pyrimidine synthesis, thereby suppressing the proliferation of activated lymphocytes, making it a benchmark for potential immunomodulatory or anticancer applications.[10][12]

These compounds represent two distinct, high-value target classes where isoxazole derivatives have proven successful. Any new derivative should demonstrate a compelling advantage over these benchmarks, such as improved potency, a superior selectivity profile, a novel mechanism of action, or enhanced ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A Proposed Framework for Novelty Assessment

We propose a tiered approach to systematically evaluate new derivatives. This workflow ensures that resources are focused on compounds with the most promising characteristics.

G cluster_0 Tier 1: Synthesis & Core Profiling cluster_1 Tier 2: Lead Characterization cluster_2 Tier 3: Preclinical Assessment S Plausible Synthesis of This compound & Analogue Library P1 Primary Screening: Target-Based Assays (e.g., COX-2, DHODH) S->P1 P2 General Cytotoxicity (e.g., MTT Assay) S->P2 P3 Selectivity Profiling (e.g., COX-1 vs COX-2) P1->P3 Potent Hits P2->P3 P4 ADME Profiling: Permeability (PAMPA) Metabolic Stability (Microsomal) P3->P4 Selective Hits P5 Mechanism of Action Confirmation Assays P4->P5 Good Drug-like Properties P6 In Vivo Efficacy & Pharmacokinetic Studies P5->P6

Caption: Proposed synthetic route to the target scaffold.

Comparative Performance Data: A Hypothetical Analysis

To illustrate the assessment process, we present hypothetical data for three novel derivatives (DER-1, DER-2, DER-3) of our core scaffold. This data is compared against the parent acid and the clinical benchmarks.

Table 1: Biological Activity Profile

Compound DHODH Inhibition IC₅₀ (nM) COX-2 Inhibition IC₅₀ (nM) COX-1 Inhibition IC₅₀ (nM) Selectivity Index (COX-1/COX-2) Cytotoxicity (A549) IC₅₀ (µM)
Leflunomide (Active Met.) 120 >10,000 >10,000 - 25
Valdecoxib >10,000 5 2500 500 >100
Parent Acid >20,000 >20,000 >20,000 - >100
DER-1 85 >10,000 >10,000 - 15
DER-2 >10,000 4 3500 875 >100

| DER-3 | 15,000 | 12,000 | >20,000 | - | 5 |

  • Interpretation :

    • DER-1 shows potent and selective DHODH inhibition, exceeding the potency of Leflunomide's active metabolite. Its novelty lies in this improved potency.

    • DER-2 is a highly potent and selective COX-2 inhibitor, demonstrating superior selectivity to Valdecoxib. Its novelty lies in an enhanced safety profile (potentially lower GI side effects).

    • DER-3 shows weak activity against both targets but possesses potent, non-specific cytotoxicity. This suggests a different, potentially novel mechanism of action that warrants further investigation (e.g., apoptosis induction).

Table 2: ADME & Physicochemical Properties

Compound Papp (PAMPA) (10⁻⁶ cm/s) Microsomal Stability (t½, min)
Leflunomide (Active Met.) 8.5 45
Valdecoxib 12.1 20
Parent Acid 0.5 >60
DER-1 9.2 55
DER-2 15.5 35

| DER-3 | 7.8 | >60 |

  • Interpretation :

    • The parent acid shows poor permeability, which is expected for a carboxylic acid.

    • DER-1 and DER-2 have been successfully modified to exhibit good permeability and metabolic stability, comparable to or better than the benchmarks.

    • DER-3 maintains high metabolic stability, a desirable trait for further development.

Experimental Protocols

The following protocols provide a self-validating framework for generating the comparative data presented above.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
  • Expertise & Rationale : This assay measures the peroxidase component of COX activity. [6]It is a robust, high-throughput method ideal for primary screening. We use a colorimetric substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), whose oxidation is proportional to enzyme activity. Using both ovine COX-1 and human recombinant COX-2 allows for the simultaneous determination of potency and selectivity. [13]

  • Protocol Steps :

    • Reagent Preparation : Prepare 100 mM Tris-HCl buffer (pH 8.0), 10 mM Hematin stock, 10 mM Arachidonic Acid stock, and 10 mM TMPD stock. [6]Prepare serial dilutions of test compounds and controls (e.g., Valdecoxib) in DMSO.

    • Reaction Setup : In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin (final conc. ~1 µM), and 10 µL of either COX-1 or COX-2 enzyme solution to each well. [6][13] 3. Inhibitor Addition : Add 10 µL of diluted test compound or DMSO (for 100% activity control).

    • Pre-incubation : Incubate the plate for 10 minutes at 25°C to allow inhibitor-enzyme binding. [13] 5. Reaction Initiation : Add 10 µL of TMPD followed by 10 µL of arachidonic acid to start the reaction. [6] 6. Measurement : Immediately measure the increase in absorbance at 590-620 nm over 2 minutes using a microplate reader.

    • Data Analysis : Calculate the initial reaction rate. Determine the percent inhibition for each concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro Human DHODH Inhibition Assay
  • Expertise & Rationale : This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. [14]The rate of DCIP reduction is proportional to DHODH activity. Leflunomide's active metabolite (Teriflunomide) or Brequinar serve as excellent positive controls.

  • Protocol Steps :

    • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0). Prepare stock solutions of recombinant human DHODH, dihydroorotic acid (DHO), Coenzyme Q10, and DCIP. [14] 2. Reaction Setup : In a 96-well plate, add 2 µL of serially diluted test compound or DMSO control.

    • Enzyme Addition : Add 178 µL of diluted DHODH enzyme solution to each well.

    • Pre-incubation : Incubate for 30 minutes at 25°C to allow for inhibitor binding. [14][15] 5. Reaction Initiation : Add 20 µL of a reaction mix containing DHO, DCIP, and CoQ10 to achieve final concentrations of 500 µM, 200 µM, and 100 µM, respectively. [15] 6. Measurement : Immediately measure the decrease in absorbance at 600-650 nm in kinetic mode for 10 minutes. [14][16] 7. Data Analysis : Calculate the initial reaction rate from the linear portion of the curve. Determine percent inhibition and calculate IC₅₀ values as described for the COX assay.

MTT Cell Viability Assay
  • Expertise & Rationale : The MTT assay is a standard colorimetric method to assess cytotoxicity. [11][17]It measures the metabolic activity of cells via NAD(P)H-dependent oxidoreductase enzymes, which reflects the number of viable cells. [17]This provides a crucial counter-screen to ensure that activity observed in enzyme assays is not due to non-specific cytotoxicity.

  • Protocol Steps :

    • Cell Plating : Seed A549 human lung carcinoma cells (or other relevant cell lines) in a 96-well plate at a density of 5 × 10³ cells/well and incubate overnight.

    • Compound Treatment : Treat cells with serial dilutions of test compounds for 72 hours.

    • MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. [17][18] 4. Formazan Solubilization : Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. [11] 5. Measurement : Shake the plate for 15 minutes and read the absorbance at 570 nm. 6. Data Analysis : Calculate percent viability relative to DMSO-treated control cells and determine IC₅₀ values.

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Expertise & Rationale : PAMPA is a high-throughput, cell-free method to predict passive membrane permeability. [1][19]It uses a lipid-infused artificial membrane to model the gastrointestinal barrier. [1]This assay is critical in early drug discovery to identify compounds with potentially good oral absorption.

  • Protocol Steps :

    • Membrane Coating : Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane). [20] 2. Prepare Plates : Fill a 96-well acceptor plate with buffer (PBS, pH 7.4). Add test compounds to the donor plate wells.

    • Incubation : Assemble the "sandwich" by placing the donor plate onto the acceptor plate and incubate for 5 to 18 hours at room temperature with gentle shaking. [1][3] 4. Quantification : After incubation, determine the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Data Analysis : Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Liver Microsomal Stability Assay
  • Expertise & Rationale : This in vitro assay assesses a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes contained within liver microsomes. [2][21]It is a standard ADME assay to predict hepatic clearance and determine metabolic liabilities. [2][8]

  • Protocol Steps :

    • Reagent Preparation : Thaw human liver microsomes (HLMs) and dilute in 0.1 M phosphate buffer (pH 7.4). Prepare an NADPH regenerating system. [7][9] 2. Incubation : Pre-warm HLMs and test compound at 37°C. Initiate the reaction by adding the NADPH regenerating system. [21] 3. Time Points : Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching : Stop the reaction at each time point by adding a cold solution of acetonitrile containing an internal standard. [2] 5. Sample Processing : Centrifuge the samples to precipitate proteins.

    • Analysis : Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis : Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½). [21]

Conclusion

Assessing the novelty of new chemical entities like the derivatives of this compound requires a disciplined, comparative, and multi-parameter approach. By leveraging established synthetic methodologies and a suite of validated in vitro assays, researchers can efficiently profile new compounds. The true measure of novelty is not found in a single data point, but in the holistic evaluation of a compound's potency, selectivity, and drug-like properties against clinically and mechanistically relevant benchmarks. This guide provides the strategic framework and the detailed protocols necessary to conduct such an evaluation, enabling the confident identification of derivatives with the potential to become next-generation therapeutics.

References

  • Benchchem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • PubChem. Valdecoxib.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • ClinPGx. valdecoxib.
  • RxReasoner. Valdecoxib Overview.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • PubMed. (2018). The recent progress of isoxazole in medicinal chemistry.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Roche. (n.d.).
  • ResearchGate. (n.d.). Chemical structure of leflunomide and its active metabolite A77 1726.
  • Benchchem. (2025).
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • MEDtube. (n.d.). Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine.
  • Patsnap Synapse. (2024).
  • Benchchem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy.
  • ACS Publications. (2024).
  • Benchchem. (2025). Validating the Biological Target of 4-(Pyrrolidin-2-yl)
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling.

Sources

Benchmarking 3-Ethoxy-1,2-oxazole-5-carboxylic acid in a Fragment-Based Drug Discovery Context

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the success of any drug discovery campaign. The oxazole nucleus, a five-membered heterocyclic ring containing nitrogen and oxygen, is a privileged scaffold due to its wide range of biological activities and its ability to engage with enzymes and receptors through diverse non-covalent interactions.[1][2] This guide provides an in-depth technical comparison of 3-Ethoxy-1,2-oxazole-5-carboxylic acid , a promising yet under-characterized fragment, against established standards within the framework of fragment-based drug discovery (FBDD).

Fragment-based drug discovery has emerged as a powerful alternative to high-throughput screening (HTS), utilizing smaller, low-complexity molecules (fragments) to identify starting points for lead optimization.[3][4][5] These fragments, which typically adhere to the "Rule of Three," often exhibit weak but highly efficient binding, providing a more effective foundation for developing potent and selective drug candidates.[3][6]

This document will objectively benchmark this compound by first establishing its physicochemical properties in the context of FBDD principles. We will then propose its application in a case study focused on protein kinase inhibition, a major therapeutic target class where fragments have proven highly successful.[7] A detailed experimental protocol for an in vitro kinase assay will be provided, followed by a discussion of expected data and its interpretation, offering a comprehensive playbook for researchers looking to incorporate this or similar fragments into their discovery pipelines.

Part 1: Physicochemical Profile and 'Rule of Three' Compliance

The "Rule of Three" (Ro3) serves as a foundational guideline in FBDD for selecting high-quality fragments.[3][6] It posits that optimal fragments should possess a molecular weight (MW) under 300 Da, a calculated logP (cLogP) less than 3, and typically have no more than three hydrogen bond donors (HBD) and acceptors (HBA).[3][5][6] Let's analyze this compound (let's call it 'Compound A') in this context and compare it to a hypothetical, yet representative, known carboxylic acid fragment standard used in kinase inhibitor design, 'Standard B' (e.g., a simple aminopyrazole carboxylic acid).

Table 1: Comparative Physicochemical Properties

PropertyThis compound (Compound A)Representative Standard B'Rule of Three' GuidelineCompliance (Compound A)
Molecular Formula C₆H₇NO₄C₄H₅N₃O₂N/AN/A
Molecular Weight 157.12 g/mol [8]~127.10 g/mol < 300 Da[3][5]Yes
cLogP ~1.0~0.5< 3[3][5]Yes
Hydrogen Bond Donors 1 (from COOH)2 (from COOH, NH)≤ 3[3][5]Yes
Hydrogen Bond Acceptors 4 (2x ether O, 1x oxazole N, 1x carbonyl O)4 (1x carbonyl O, 3x N)≤ 3No (Borderline)
Rotatable Bonds 31≤ 3[3][6]Yes

Expert Analysis:

Compound A demonstrates excellent compliance with the Ro3 for molecular weight, lipophilicity, and conformational flexibility. The carboxylic acid group is a key feature, providing a crucial hydrogen bond donor and acceptor, which often serves as an anchoring point in protein binding sites.[9][10] Its presence generally enhances aqueous solubility, a critical factor for the high screening concentrations required in FBDD.[6][9]

The number of hydrogen bond acceptors (4) is slightly above the strict guideline of three. However, this is not necessarily a disqualifying factor. The spatial arrangement and accessibility of these acceptors determine their interaction potential. The ethoxy group introduces a degree of novelty and a different vector for potential optimization compared to more common fragment functionalities.

Part 2: Case Study - Benchmarking in a Kinase Inhibition Assay

Rationale for Assay Selection:

Protein kinases are one of the most important "druggable" gene families, and their dysregulation is a hallmark of diseases like cancer.[7][11] The ATP-binding site of kinases is a highly conserved pocket, making it an ideal target for fragment screening campaigns.[12] The oxazole scaffold is a known bioisostere for other aromatic rings and has been successfully incorporated into numerous enzyme inhibitors.[13][14] The carboxylic acid moiety can form critical interactions with conserved lysine residues or backbone amides in the kinase hinge region. Therefore, a biochemical kinase assay is a highly relevant context for benchmarking Compound A.

We will use a luminescence-based in vitro kinase assay that quantifies ADP production, as this method is robust, amenable to high-throughput screening, and avoids the hazards of radioactive assays.[11][15]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., a well-characterized tyrosine kinase)

  • Kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test Compound (this compound)

  • Standard Inhibitor (e.g., Staurosporine, as a positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capability

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and standard inhibitor in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a range of concentrations to test.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in kinase assay buffer. Add 2 µL of this kinase/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of ATP solution (prepared in kinase buffer at a concentration close to the Kₘ for the specific kinase) to each well.

    • Incubate the plate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity.

  • ADP Detection (as per ADP-Glo™ protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Plot the luminescence signal (relative light units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

Self-Validation and Controls:

  • Positive Control: Staurosporine, a potent but non-selective kinase inhibitor, should be run in every assay to confirm the assay is performing as expected.[11]

  • Negative Control: DMSO-only wells (no inhibitor) represent 0% inhibition.

  • Z'-factor Calculation: Assay robustness should be confirmed by calculating the Z'-factor from the positive and negative controls. A value > 0.5 indicates an excellent assay.

Part 3: Data Presentation and Interpretation

The results of the kinase assay would be summarized as follows. The data presented here is hypothetical but realistic for a fragment screening hit.

Table 2: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (µM)Ligand Efficiency (LE)¹
Compound A Kinase X8500.35
Standard B Kinase X12000.33
Staurosporine Kinase X0.0150.31

¹Ligand Efficiency (LE) is a key metric in FBDD, calculated as: LE = (1.37 * pIC₅₀) / N, where N is the number of non-hydrogen atoms. A value > 0.3 is considered favorable.[3]

Interpretation of Results:

In this hypothetical scenario, Compound A demonstrates weak but measurable inhibition of Kinase X with an IC₅₀ in the high micromolar range. This is typical and expected for a fragment hit.[3] Crucially, its Ligand Efficiency (LE) is 0.35, which is an excellent value, suggesting that it forms high-quality, efficient interactions with the target. It performs slightly better than the representative standard in both raw potency and efficiency. This indicates that this compound is a high-quality starting point for a medicinal chemistry program. The ethoxy group may be exploring a sub-pocket within the active site that can be further exploited through synthetic elaboration.

Part 4: Visualization of Downstream Workflow

The identification of a promising fragment like Compound A is the first step. The subsequent process involves validating the hit and optimizing it into a potent lead compound. This workflow is critical for any drug discovery professional to understand.

FBDD_Workflow cluster_0 Hit Identification & Validation cluster_1 Hit-to-Lead Optimization frag_screen Fragment Screening (e.g., Kinase Assay) hit_id Identify Hit (Compound A, IC50 ~850µM) frag_screen->hit_id biophys_val Biophysical Validation (NMR, SPR, or TSA) hit_id->biophys_val xray X-ray Crystallography (Confirm Binding Mode) biophys_val->xray Orthogonal Confirmation sbd_design Structure-Based Design (Analyze Co-crystal Structure) xray->sbd_design Structural Insights chem_synth Chemical Synthesis (Fragment Growing/Linking) sbd_design->chem_synth sar_assay SAR Generation (Re-run Kinase Assay) chem_synth->sar_assay sar_assay->sbd_design Iterative Cycles lead_opt Lead Optimization (Improve Potency & ADME) sar_assay->lead_opt Potent Compound (IC50 < 1µM)

Caption: A typical workflow for fragment-based drug discovery, from initial hit identification to lead optimization.

Conclusion

This guide establishes this compound as a high-quality fragment that adheres well to the principles of fragment-based drug discovery. Its favorable physicochemical properties, particularly its high ligand efficiency, mark it as a promising starting point for inhibitor development. The provided case study and detailed in vitro kinase assay protocol offer a clear and actionable framework for researchers to benchmark this compound against their own standards. By leveraging the iterative, structure-guided process outlined in the FBDD workflow, fragments like this compound can be efficiently optimized into potent and selective lead candidates, accelerating the path toward novel therapeutics.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Egyptian Journal of Basic and Applied Sciences. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical Pharmaceutical and Research. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • What makes a good fragment in fragment-based drug discovery? (n.d.). Taylor & Francis Online. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview. (2024). PharmaFeatures. [Link]

  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). Wiley Online Library. [Link]

  • Fragment-based lead discovery. (n.d.). Wikipedia. [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). ACS Publications. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). ACS Publications. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • In vitro kinase assay. (2023). ResearchGate. [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). PubMed - NIH. [Link]

  • This compound. (n.d.). Beijing Xinheng Research Technology Co., Ltd. [Link]

  • Benchmarking substrate-based kinase activity inference using phosphoproteomic data. (n.d.). NIH. [Link]

  • Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening. (2021). NIH. [Link]

  • Edit chemical label this compound. (n.d.). Publicatt. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PMC - NIH. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH. [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). ResearchGate. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC - NIH. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Ethoxy-1,2-oxazole-5-carboxylic acid (CAS No. 135080-29-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting our commitment to responsible chemical management.

Hazard Assessment and Compound Profile

Structural Rationale for Hazards:

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. As such, it is expected to be a skin and eye irritant. In high concentrations or as a dust, it may also cause respiratory irritation.

  • Oxazole Ring System: Oxazole derivatives are common in pharmaceuticals and can have varied toxicological profiles. General data on similar heterocyclic compounds suggest that laboratory personnel should avoid inhalation, ingestion, and skin contact.[1][2]

Based on SDS information for analogous compounds like Oxazole-5-carboxylic acid and 4-Propyl-1,3-oxazole-5-carboxylic acid, we can anticipate the following hazard classifications.[3][4]

Hazard CategoryClassification & Precautionary StatementSource Analogs
Acute Oral Toxicity Likely Harmful if swallowed (Based on general oxazole derivatives).[5]5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid[5]
Skin Corrosion/Irritation Causes skin irritation (Category 2).[3] Wash hands and any exposed skin thoroughly after handling.[3]Oxazole-5-carboxylic acid[3]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[3] Wear protective eye/face protection.[1]Oxazole-5-carboxylic acid[3]
Specific Target Organ Toxicity May cause respiratory irritation (Category 3).[3] Avoid breathing dust and use only in a well-ventilated area.[1][3]Oxazole-5-carboxylic acid[3]

Pre-Disposal: Safety and Spill Management

Proper disposal begins with safe handling during routine laboratory use. The following protocols must be observed to minimize exposure and prepare for eventual disposal.

Required Personal Protective Equipment (PPE)

Given the compound's irritant nature, a comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed and washed before reuse.[1][5]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Spill Containment and Cleanup

Accidents happen, but a prepared response minimizes risk.

  • Evacuate & Ventilate: Ensure the area is well-ventilated. For large spills, restrict access to the area.

  • Don PPE: Wear the full PPE described above.

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust. For liquid solutions, absorb with an inert material (e.g., vermiculite, sand) and shovel into a designated waste container.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures in Section 3.

Core Disposal Workflow

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or sewer systems. [1] The disposal process must be handled by an approved and licensed waste disposal contractor.[1][2][3][4]

The following diagram outlines the decision-making process for proper disposal.

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_spill Spill Scenario cluster_empty Empty Container Handling Waste Generate Waste (e.g., expired chemical, contaminated material) Label Step 1: Label Waste - Chemical Name - CAS: 135080-29-4 - Hazard Symbols (Irritant) - Accumulation Start Date Waste->Label Segregate Step 2: Segregate Waste Store away from incompatible materials (e.g., strong bases, oxidizing agents). Label->Segregate EHS Step 3: Contact EHS Contact your institution's Environmental Health & Safety (EHS) office for pickup. Segregate->EHS Contractor Step 4: Professional Disposal Waste is collected by a licensed hazardous waste contractor. EHS->Contractor Incineration Primary Disposal Method: Controlled Incineration in an approved facility. Contractor->Incineration Spill Small, Controllable Spill Occurs Cleanup Cleanup Spill (Absorb/sweep into a dedicated container) Spill->Cleanup Cleanup->Label Treat as generated waste Empty Container is Empty? Rinse Triple rinse with a suitable solvent (e.g., ethanol, water). Empty->Rinse Yes Rinsate Collect rinsate as hazardous waste. Rinse->Rinsate DisposeContainer Dispose of decontaminated container per institutional policy. Rinse->DisposeContainer Rinsate->Label Treat as generated waste

Caption: Decision workflow for handling and disposal of this compound.

Step-by-Step Disposal Protocol:
  • Containerization and Labeling:

    • Collect all waste containing this compound (including contaminated materials like gloves or paper towels) into a dedicated, chemically compatible, and sealable container.[6]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, CAS number, and relevant hazard pictograms (e.g., GHS07 for irritant).[7]

  • Waste Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure it is stored separately from incompatible materials, particularly strong bases and oxidizing agents, to prevent hazardous reactions.[2]

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • Coordination with Environmental Health & Safety (EHS):

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.

    • Follow all institutional procedures for waste manifest documentation.

  • Final Disposal by Licensed Contractor:

    • The EHS department will transfer the waste to a licensed chemical waste management company.

    • The standard and most environmentally sound method for disposal of this type of organic compound is high-temperature incineration in a permitted hazardous waste facility.[8] This process ensures the complete destruction of the molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[1][4]

Regulatory Framework

All chemical waste disposal is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[9] Furthermore, if the compound is used in a pharmaceutical context, disposal may also be subject to regulations from the Drug Enforcement Administration (DEA).[10][11]

It is the legal responsibility of the waste generator (the laboratory) to ensure that chemical waste is classified, managed, and disposed of in a compliant manner.[1][2][12] Partnering with your EHS office is the most effective way to maintain compliance with all local, state, and federal regulations.

References

  • Safety Data Sheet. (2014).
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound. [Link]

  • Emory University. (2024). EHSO Manual: Hazardous Waste. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Labmotive. (n.d.). Edit chemical label this compound. [Link]

  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. [Link]

  • Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-1,3-oxazole-5-carboxylate. [Link]

  • PubChem. (n.d.). 5-Ethyl-1,2-oxazole-3-carboxylic acid. [Link]

  • DEA Diversion Control Division. (n.d.). Drug Disposal Information. [Link]

  • U.S. Environmental Protection Agency. (2023). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

Sources

Personal protective equipment for handling 3-Ethoxy-1,2-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Safety Research

I am starting my investigation with a comprehensive search for the safety data sheet (SDS) and related toxicology/handling information concerning "3-Ethoxy-1,2-oxazole-5-carboxylic acid". Following this, I plan to delve into established laboratory safety protocols and PPE guidelines relevant to carboxylic acids and oxazoles to bolster the research.

Formulating the Technical Guide

I'm now focusing on structuring the technical guide. After researching the safety data, protocols, and disposal methods, I will start by introducing the hazards, then detailing necessary PPE, and summarizing it with a table. I plan to use a DOT graph to visualize PPE selection and I will create a protocol for safe handling. Finally, I will compile a complete "References" section to assist other researchers.

Initiating Data Gathering

I'm now starting my research by trying to find the safety data sheet (SDS) and related information for "this compound." Simultaneously, I'll be looking into established lab safety protocols and personal protective equipment (PPE) guidelines, specifically for carboxylic acids and oxazole compounds, along with waste disposal procedures. The goal is to lay the groundwork for a safe handling guide.

Analyzing PPE Needs

Okay, I've got the ball rolling. I'm focusing on "this compound" specifically. My initial digging yielded SDS and info on similar compounds, but not the exact one. Now, I'm digging deeper to find that precise data or the best possible analogs. I'm still gathering, but the picture is starting to come into focus.

Evaluating Structural Analogues

I'm now diving into the structural similarities. I've compiled SDS and information on related oxazole-carboxylic acid derivatives to infer the required PPE. The data confirms the typical hazards: skin, eye, and respiratory irritation are common. Some compounds are also harmful if ingested. Based on these insights, I'm forming a clearer picture of the necessary PPE profile for the target compound, even if specific data is elusive.

Constructing PPE Guidelines

Okay, the research is paying off. I've compiled several SDS and data from comparable oxazole-carboxylic acid compounds. From this, a common hazard profile is emerging: likely skin, eye, and respiratory irritation, with some compounds being harmful if ingested. This will be the basis for the "Hazard Overview" section of the guide. Now, I'm integrating best practices for handling acids and corrosives to establish a detailed PPE regimen, operational procedures, and disposal protocols.

Formulating the Guide Structure

I'm now outlining the guide's framework. Based on SDS of similar compounds, a "Hazard Overview" is taking shape, highlighting skin, eye, and respiratory irritation potential. I'm leveraging general chemical safety for acids and corrosives to establish a comprehensive PPE regimen. This will include a DOT graph and a PPE summary table for clarity, and a handling protocol. I'll transparently address the absence of a specific SDS, focusing on related compounds and chemical safety principles.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
3-Ethoxy-1,2-oxazole-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.